5-Bromothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNS/c4-3-1-5-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUPYMSVAPQXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338053 | |
| Record name | 5-Bromothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-55-7 | |
| Record name | 5-Bromothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromothiazole from 2-Aminothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-bromothiazole from 2-aminothiazole (B372263), a crucial transformation in the synthesis of various pharmaceutical and bioactive molecules. This document details the core methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols.
Introduction
2-Aminothiazole is a fundamental heterocyclic building block in medicinal chemistry. Its derivatization is key to accessing a wide array of compounds with diverse biological activities. The introduction of a bromine atom at the 5-position of the thiazole (B1198619) ring yields this compound, a versatile intermediate for further functionalization, often through cross-coupling reactions. This guide focuses on two principal methods for this conversion: direct bromination and the Sandmeyer reaction.
Core Synthetic Methodologies
The synthesis of this compound from 2-aminothiazole is predominantly achieved through two main pathways:
-
Direct Electrophilic Bromination: This method involves the direct reaction of 2-aminothiazole with a brominating agent, such as molecular bromine, in a suitable solvent.
-
Sandmeyer Reaction: This classic transformation involves the diazotization of the amino group of 2-aminothiazole to form a diazonium salt, which is subsequently displaced by a bromide ion, typically catalyzed by a copper(I) salt.
The choice of method can depend on the desired scale, available reagents, and the presence of other functional groups on the 2-aminothiazole scaffold.
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic approaches to this compound from 2-aminothiazole, allowing for easy comparison of reaction conditions and yields.
Table 1: Direct Bromination of 2-Aminothiazole
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Bromine | Acetic Acid | 0 - 30 | 2 h | 75 | [1] |
| Bromine | DMF | Room Temp | 3 h | Not specified | [2] |
| CuBr₂ | Acetonitrile (B52724) | Room Temp | 10 h | 94 | [3] |
Table 2: Sandmeyer Reaction for the Synthesis of this compound
| Diazotizing Agent | Bromide Source | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| n-Butyl nitrite (B80452) | CuBr | - | Acetonitrile | 60 | 15 min | 46 (for a substituted 2-aminothiazole) | [3] |
| Sodium nitrite | Copper bromide solution | - | Phosphoric acid, Nitric acid | 0 - 5 | 30 min (diazotization) | Not specified | [4] |
| Sodium nitrite | - | CuBr/CuBr₂ | Acetonitrile | 20 - 25 | Not specified | >95 (for general aryl amines) | [3][5] |
Experimental Protocols
Protocol 1: Direct Bromination with Bromine in Acetic Acid
This protocol is adapted from a procedure described in the literature.[1]
Materials:
-
2-Aminothiazole (400 mg, 4 mmol)
-
Acetic acid (16 mL)
-
Bromine (408 μL, 8 mmol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Saturated saline solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (408 μL, 8 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until the pH is between 7 and 8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-bromo-2-aminothiazole.
Protocol 2: Sandmeyer-type Reaction using Copper(II) Bromide
This protocol is based on a method for the regioselective halogenation of 2-amino-1,3-thiazoles.[3][6]
Materials:
-
2-Aminothiazole (e.g., 0.20 mmol)
-
Copper(II) bromide (CuBr₂) (0.30 mmol)
-
Acetonitrile (2 mL)
-
n-Butyl nitrite (35 μL, 0.30 mmol)
Procedure:
-
To a solution of 2-aminothiazole (0.20 mmol) in acetonitrile (2 mL), add CuBr₂ (0.30 mmol).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. For some substrates, gentle heating at 40 °C may be necessary.[6]
-
Once the starting material is consumed (this step can produce the 5-bromo-2-aminothiazole directly in high yield in the absence of a diazotizing agent), add n-butyl nitrite (35 μL, 0.30 mmol) to proceed with the diazotization and removal of the amino group if desired, though for obtaining 5-bromo-2-aminothiazole, this second step is often omitted.[3][6]
-
The reaction with CuBr₂ in the absence of n-butyl nitrite at room temperature for 10 hours can give a high yield (94%) of the 5-bromo-2-aminothiazole.[3]
-
Work-up would typically involve quenching the reaction, extracting the product, and purification by chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key chemical transformations and a general experimental workflow.
Caption: Sandmeyer reaction mechanism for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound from 2-aminothiazole can be effectively achieved through either direct bromination or a Sandmeyer-type reaction. Direct bromination with bromine in acetic acid offers a straightforward procedure with good yields.[1] Alternatively, the use of copper(II) bromide provides a high-yield, regioselective method for the bromination at the 5-position.[3][6] The Sandmeyer reaction, while a classic and powerful tool, can sometimes be complicated by side reactions but offers a distinct pathway for this transformation.[6][7] The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including scale, substrate compatibility, and available resources. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of this valuable intermediate.
References
- 1. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Catalytic Sandmeyer Bromination [organic-chemistry.org]
- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
5-Bromothiazole physical and chemical properties
An In-depth Technical Guide to 5-Bromothiazole for Researchers and Drug Development Professionals
Abstract
This compound is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique chemical structure, featuring a thiazole (B1198619) ring substituted with a bromine atom, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The bromine atom at the 5-position offers a reactive site for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of extensive chemical libraries. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and applications, particularly in the context of drug discovery and development.
Physical and Chemical Properties
This compound is a clear yellow to brown liquid at room temperature.[1] It is soluble in water.[2] The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂BrNS | [2][3] |
| Molecular Weight | 164.02 g/mol | [3][4] |
| CAS Number | 3034-55-7 | [2][3] |
| Appearance | Clear yellow to brown liquid | [1][5] |
| Density | 1.835 g/cm³ at 25 °C | [2][4] |
| Boiling Point | 197.4 ± 13.0 °C at 760 mmHg | [3] |
| 80-81 °C at 18 mmHg | [1][2] | |
| Melting Point | 131-132 °C (solv: ligroine) | [1][2] |
| Flash Point | 73.2 ± 19.8 °C | [3] |
| 170°F (76.7°C) - closed cup | [2][4] | |
| Refractive Index (n20/D) | 1.5955 | [2][4] |
| Water Solubility | Soluble | [2] |
| pKa | 1.00 ± 0.10 (Predicted) | [1][2] |
| LogP | 1.21 | [3] |
Spectral Data
Spectral analysis is crucial for the structural elucidation and confirmation of this compound.
-
¹H NMR: The proton NMR spectrum of this compound in CDCl₃ shows two singlets at δ 8.78 (s, 1H) and δ 7.83 (s, 1H).[6]
-
Infrared (IR) Spectroscopy: IR spectral data for related bromothiazole derivatives are available, which can provide insight into the characteristic vibrational frequencies of the thiazole ring and the C-Br bond.[9][10][11]
-
Mass Spectrometry (MS): The exact mass of this compound is 162.909119 u.[3] Mass spectrometry data for related compounds is also available for reference.[12]
Synthesis and Purification
This compound can be synthesized through various methods. One common route involves the deamination of 2-amino-5-bromothiazole.[6] Another reported method is the treatment of 2,5-dibromothiazole (B130459) with sodium ethoxide, followed by hydrogenation over spongy nickel.[2]
Experimental Protocol: Synthesis from 2-Amino-5-bromothiazole
This protocol describes the synthesis of this compound via the diazotization of 2-amino-5-bromothiazole followed by a reduction reaction.
Materials:
-
2-Amino-5-bromothiazole (12.58g, 70mmol)
-
Phosphoric acid (106ml of an 86% solution in water)
-
Concentrated nitric acid (19.2ml)
-
Sodium nitrite (B80452) (7.59g, 110mmol)
-
Deionized water (26ml)
-
Hypophosphorous acid (38.8ml)
-
Sodium hydroxide (B78521) (85g)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
-
A solution of 2-amino-5-bromothiazole in a mixture of phosphoric acid and concentrated nitric acid is prepared and cooled to -5 °C.[6]
-
A solution of sodium nitrite in water is added dropwise over 45 minutes, maintaining the temperature at -5 °C.[6]
-
After the addition is complete, the mixture is stirred for an additional 15 minutes at -5 °C.[6]
-
Hypophosphorous acid is then added dropwise over 30 minutes, ensuring the temperature remains below 0 °C.[6]
-
The reaction mixture is stirred at 0 °C for 150 minutes and then allowed to warm to room temperature overnight.[6]
-
The mixture is poured into a solution of sodium hydroxide in water.[6]
-
The pH is adjusted to neutral using a 5N NaOH solution.[6]
-
The product is extracted with dichloromethane (3 x 200ml).[6]
-
The combined organic layers are washed with saturated sodium chloride, dried over anhydrous sodium sulfate, filtered, and evaporated.[6]
-
The crude product is purified by MPLC on silica gel using a gradient of 100% hexanes to 10% EtOAc in hexanes to yield the final product.[6]
Caption: Synthesis workflow for this compound.
Purification Protocol: Steam Distillation
For colored impurities, steam distillation can be an effective purification method.
Procedure:
-
Suspend the colored this compound in dilute NaOH.[2]
-
Perform steam distillation.[2]
-
Add NaCl to the aqueous distillate.[2]
-
Extract the product with diethyl ether (Et₂O).[2]
-
Dry the ethereal extract with anhydrous sodium sulfate (Na₂SO₄).[2]
-
Evaporate the solvent and fractionate the residue under vacuum.[2]
Caption: Purification of this compound via steam distillation.
Reactivity and Applications in Drug Development
The thiazole ring is a prominent scaffold in many biologically active compounds.[13][14] The presence of the bromine atom in this compound makes it a valuable intermediate for introducing the thiazole moiety into larger molecules, often through metal-catalyzed cross-coupling reactions. This has led to its use in the synthesis of compounds with potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[13][15][16]
Derivatives of 2-aminothiazole, for which this compound can be a precursor or a related building block, are known to be potent inhibitors of various protein kinases.[15] These enzymes play a critical role in cellular signaling pathways that are often dysregulated in diseases like cancer.[15]
Caption: Logical relationships of this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3][4][17]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]
-
Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.[3][4]
-
Storage: Store at room temperature, and it is noted to be moisture sensitive.[2] Some suppliers recommend storage at 0-8 °C.[5] It is a combustible liquid.[17]
Conclusion
This compound is a valuable and versatile heterocyclic compound with significant applications in organic synthesis, particularly in the field of drug discovery. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important intermediate for the development of novel therapeutic agents. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental properties to detailed synthetic protocols and safety considerations. A thorough understanding of its chemistry is key to unlocking its full potential in the creation of new and innovative molecules.
References
- 1. This compound CAS#: 3034-55-7 [chemicalbook.com]
- 2. This compound | 3034-55-7 [chemicalbook.com]
- 3. This compound | CAS#:3034-55-7 | Chemsrc [chemsrc.com]
- 4. This compound 95 3034-55-7 [sigmaaldrich.com]
- 5. thomassci.com [thomassci.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Bromothiazole(3034-53-5) IR Spectrum [m.chemicalbook.com]
- 12. 5-bromo-2-(triisopropylsilyl)thiazole(681218-91-7) 1H NMR spectrum [chemicalbook.com]
- 13. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.be [fishersci.be]
Spectroscopic Profile of 5-Bromothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromothiazole (CAS No: 3034-55-7), a key intermediate in pharmaceutical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presenting the information in a clear, tabular format for easy reference and comparison. Furthermore, this guide outlines the experimental protocols for data acquisition and includes a workflow diagram illustrating the logical process of spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Assignment |
| 8.78 | Singlet (s) | 1H | H-2 |
| 7.83 | Singlet (s) | 1H | H-4 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| Data not available | C-2 |
| Data not available | C-4 |
| Data not available | C-5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | C-H stretching (aromatic) |
| Data not available | - | C=N stretching (thiazole ring) |
| Data not available | - | C=C stretching (thiazole ring) |
| Data not available | - | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available | - | [M]⁺ |
| Data not available | - | [M+2]⁺ |
| Data not available | - | Fragment ions |
Experimental Protocols
Detailed experimental protocols for the acquisition of the above spectroscopic data for this compound are not explicitly available. However, the following outlines general methodologies that are typically employed for such analyses.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300-500 MHz. Data acquisition parameters such as the number of scans, relaxation delay, and pulse width would be optimized to obtain a high-quality spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. For ¹³C NMR, a higher number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
The IR spectrum of liquid this compound could be obtained using the neat liquid technique, where a thin film of the sample is placed between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy could be used, where the sample is placed directly on an ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral analysis would be performed using a mass spectrometer, with ionization achieved through techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
5-Bromothiazole CAS number and molecular structure
An In-depth Technical Guide to 5-Bromothiazole
For researchers, scientists, and professionals in drug development, this compound is a valuable heterocyclic compound with significant applications in organic synthesis.[1] Its unique structure, incorporating both a thiazole (B1198619) ring and a bromine atom, makes it a versatile building block for creating a wide range of bioactive molecules and functional materials.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, molecular structure, experimental protocols, and key applications.
Core Properties of this compound
CAS Number: 3034-55-7[1][2][3][4][5][6][7]
Molecular Formula: C₃H₂BrNS[1][2][3][4]
This compound is a pale yellowish-brown or clear yellow to brown liquid at room temperature.[1][3] It is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents, as well as in the formulation of agrochemicals like fungicides and herbicides.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 164.02 g/mol | [2][3][4][6][7] |
| 164.03 g/mol | [1][8] | |
| Density | 1.835 g/mL at 25 °C | [1][3][4][6] |
| Boiling Point | 80-81 °C at 18 mmHg | [3] |
| 197.4±13.0 °C at 760 mmHg | [5] | |
| Melting Point | 131-132 °C (Solv: ligroine) | [3] |
| Refractive Index | 1.5955 (at 20 °C) | [3][4][6] |
| Flash Point | 170 °F (76.7 °C) - closed cup | [3][4][6] |
| pKa | 1.00 ± 0.10 (Predicted) | [3] |
| Water Solubility | Soluble in water | [3] |
| InChI Key | DWUPYMSVAPQXMS-UHFFFAOYSA-N | [3][8] |
| SMILES | S1C(Br)=CN=C1 | [3] |
Molecular Structure
This compound consists of a five-membered thiazole ring, which is a heterocycle containing both sulfur and nitrogen atoms. A bromine atom is substituted at the C5 position of the ring. This bromine atom is a key reactive site, allowing for various chemical transformations and the introduction of diverse functional groups.[8]
Caption: Diagram of the this compound molecular structure.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research.
Synthesis of this compound
A common method for synthesizing this compound is from 2-amino-5-bromothiazole via a diazotization-reduction reaction.[2]
Materials:
-
2-amino-5-bromothiazole (12.58 g, 70 mmol)
-
Phosphoric acid (86% solution in water, 106 ml)
-
Concentrated nitric acid (19.2 ml)
-
Sodium nitrite (B80452) (7.59 g, 110 mmol)
-
Water (26 ml)
-
Hypophosphorous acid (38.8 ml)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
A solution of 2-amino-5-bromothiazole in a mixture of phosphoric acid and concentrated nitric acid is prepared and cooled to -5 °C.[2]
-
A solution of sodium nitrite in water is added over 45 minutes, maintaining the temperature at -5 °C.[2]
-
After stirring for an additional 15 minutes at -5 °C, hypophosphorous acid is added dropwise over 30 minutes, ensuring the temperature remains below 0 °C.[2]
-
The reaction mixture is stirred at 0 °C for 150 minutes and then allowed to warm to room temperature overnight.[2]
-
The mixture is neutralized by pouring it into a solution of NaOH and adding 5N NaOH solution.[2]
-
The product is extracted with dichloromethane (3 x 200 ml).[2]
-
The combined organic layers are washed with saturated NaCl, dried over Na₂SO₄, filtered, and evaporated.[2]
-
The residue is purified by MPLC on silica (B1680970) gel using a gradient of hexanes to 10% EtOAc in hexanes to yield the final product.[2]
Purification Protocol
For samples of this compound that are highly colored, a steam distillation method can be employed for purification.[3]
Procedure:
-
Suspend the colored this compound in a dilute NaOH solution.
-
Perform steam distillation on the suspension.[3]
-
Add NaCl to the aqueous distillate to salt out the product.[3]
-
Extract the product with diethyl ether (Et₂O).[3]
-
Dry the ether extract with anhydrous Na₂SO₄.[3]
-
Evaporate the solvent and fractionate the residue under vacuum to obtain purified this compound.[3]
Analytical Characterization (¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the structure of this compound.[8]
¹H NMR (500 MHz, CDCl₃):
-
δ 8.78 (s, 1H)
-
δ 7.83 (s, 1H)[2]
These two singlets correspond to the protons at the C2 and C4 positions of the thiazole ring, respectively. The chemical shifts are influenced by the electronegativity of the adjacent sulfur, nitrogen, and bromine atoms.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 3034-55-7 [chemicalbook.com]
- 4. This compound 95 3034-55-7 [sigmaaldrich.com]
- 5. This compound | CAS#:3034-55-7 | Chemsrc [chemsrc.com]
- 6. This compound 95 3034-55-7 [sigmaaldrich.com]
- 7. This compound 95 3034-55-7 [sigmaaldrich.com]
- 8. This compound | 3034-55-7 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The functionalization of this heterocyclic core is therefore of paramount importance in the discovery and development of new chemical entities. 5-Bromothiazole serves as a versatile and highly valuable building block in this regard, with the carbon-bromine bond at the 5-position providing a reactive handle for a wide array of synthetic transformations. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, focusing on key cross-coupling and metal-halogen exchange reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers with the practical knowledge required for the effective utilization of this important synthetic intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position of the thiazole ring is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These transformations are foundational in modern organic synthesis due to their broad substrate scope and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. The reaction of this compound with various aryl- or vinylboronic acids or their esters provides access to a diverse range of 5-substituted thiazoles.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Toluene (B28343)/H₂O | 100 | 12 | ~85 |
| 2 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 eq) | DMF | 110 | 6 | ~78 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (10 mol%) | Na₂CO₃ (2 eq) | Dioxane/H₂O | Reflux | 4 | High* |
*Data is based on analogous systems such as 5-bromo-2-chlorobenzothiazole and is intended to be a predictive framework.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Stille Coupling
The Stille coupling offers another powerful method for C-C bond formation, utilizing organostannane reagents. A key advantage is the stability of organostannanes to a wide range of reaction conditions. However, the toxicity of tin compounds is a significant drawback.
Quantitative Data for Stille Coupling
| Entry | Coupling Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5 mol%) | Toluene | 100 | 12 | 71-94 |
| 2 | (Tributylstannyl)thiophene | Pd(PPh₃)₄ (5 mol%) | Toluene | 100 | 12 | High |
*Typical yield range for Stille couplings of aryl bromides.[3]
Experimental Protocol: Stille Coupling of this compound with (Tributylstannyl)benzene
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) in anhydrous toluene (10 mL).
-
Reagent Addition: Add (tributylstannyl)benzene (1.1 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (B91410) (KF). Stir vigorously for 1 hour to precipitate the tin byproducts.
-
Extraction and Purification: Filter the mixture through Celite®, wash with ethyl acetate, and separate the organic layer. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Catalytic Cycle for Stille Coupling
Caption: Generalized catalytic cycle for the Stille coupling.
Sonogashira Coupling
The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-substituted alkynes. It involves the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.
Quantitative Data for Sonogashira Coupling of 5-Bromo-Analogs
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High* |
*Data from the Sonogashira coupling of 5-bromoindole.[4]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (CuI, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Under an argon atmosphere, add anhydrous DMF (5 mL) and triethylamine (B128534) (2.0 mmol) via syringe. Then, add phenylacetylene (1.2 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor by TLC.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution, water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Catalytic Cycles for Sonogashira Coupling
References
The Biological Frontier of 5-Bromothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole (B1198619) scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a bromine atom at the 5-position of this ring system gives rise to 5-bromothiazole derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer and antimicrobial properties of these derivatives, presenting quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways they modulate.
Anticancer Activity of this compound Derivatives
A growing body of evidence highlights the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to exhibit significant cytotoxicity against a variety of human cancer cell lines. The biological activity is often influenced by the nature of the substituents at other positions on the thiazole ring.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various this compound and related derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC50 values of selected derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-amino-5-bromothiazole derivative | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| 1 | 2-amino-5-bromothiazole derivative | HepG2 (Liver) | 51.7 ± 3.13 | [1] |
| 2 | Benzothiazole-thiazole hybrid | MCF-7 (Breast) | 3.90 | [2] |
| 3 | Benzothiazole (B30560) derivative | HCT116 (Colon) | ≤50 | [3] |
| 3 | Benzothiazole derivative | HeLa (Cervical) | ≤50 | [3] |
Table 1: In Vitro Anticancer Activity of this compound and Related Derivatives.
Antimicrobial Activity of this compound Derivatives
In an era marked by the rise of antibiotic resistance, the quest for novel antimicrobial agents is of paramount importance. This compound derivatives have emerged as a promising class of compounds with significant activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for selected this compound and related derivatives against various microbial strains.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 4 | Benzothiazole derivative | Staphylococcus aureus | 50 - 200 | [4] |
| 4 | Benzothiazole derivative | Bacillus subtilis | 25 - 200 | [4] |
| 4 | Benzothiazole derivative | Escherichia coli | 25 - 100 | [4] |
| 5 | Benzothiazole-thiazole hybrid | Staphylococcus aureus | 3.90 | [2] |
| 5 | Benzothiazole-thiazole hybrid | Mycobacterium tuberculosis | 3.90 | [2] |
| 6 | Benzothiazole based thiazolidinone | Staphylococcus aureus | 100 - 750 | [5] |
| 6 | Benzothiazole based thiazolidinone | Listeria monocytogenes | 100 - 750 | [5] |
| 6 | Benzothiazole based thiazolidinone | Pseudomonas aeruginosa | 100 - 750 | [5] |
| 6 | Benzothiazole based thiazolidinone | Escherichia coli | 100 - 750 | [5] |
| 6 | Benzothiazole based thiazolidinone | Salmonella typhimurium | 100 - 750 | [5] |
Table 2: In Vitro Antimicrobial Activity of this compound and Related Derivatives.
Experimental Protocols
The evaluation of the biological activity of this compound derivatives relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for assessing anticancer and antimicrobial activities.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[1]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in a solvent like DMSO) and a vehicle control. Incubate for a further 48-72 hours.
-
MTT Addition: Remove the culture medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for determining in vitro anticancer efficacy using the MTT assay.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][8][9][10]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent. Perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.[8]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[4]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[8]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[8]
Caption: Workflow for determining in vitro antimicrobial efficacy via the MIC assay.
Signaling Pathways Modulated by this compound Derivatives
The anticancer effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and growth.[11][12][13] Dysregulation of this pathway is a common feature in many cancers. Some benzothiazole derivatives have been shown to induce apoptosis by suppressing the PI3K/Akt signaling pathway.[5][14]
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. ibg.kit.edu [ibg.kit.edu]
- 3. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. protocols.io [protocols.io]
- 11. genscript.com [genscript.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromothiazole: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromothiazole is a pivotal heterocyclic building block in the landscape of organic synthesis. Its unique electronic properties and the presence of a reactive bromine handle at the C5 position make it an invaluable precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key synthetic transformations, and insights into its application in medicinal chemistry, particularly in the development of kinase inhibitors.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₃H₂BrNS |
| Molecular Weight | 164.02 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 74-75 °C at 15 mmHg |
| Density | 1.835 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.595 |
| ¹H NMR (CDCl₃, δ) | H2: ~8.8 ppm (s), H4: ~7.9 ppm (s) |
| ¹³C NMR (CDCl₃, δ) | C2: ~153 ppm, C4: ~123 ppm, C5: ~110 ppm |
Note: NMR data is estimated based on spectral data of closely related thiazole (B1198619) derivatives.
Core Synthetic Applications
The bromine atom at the C5 position of this compound serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. This compound readily participates in this reaction with a variety of boronic acids and their derivatives.
Experimental Protocol: Synthesis of 5-Phenylthiazole
-
Materials: this compound (1.0 mmol, 164 mg), Phenylboronic acid (1.2 mmol, 146 mg), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg), Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg), 1,4-Dioxane (B91453) (8 mL), Water (2 mL).
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the 1,4-dioxane and water to the flask.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 5-phenylthiazole.
-
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 18 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | ~80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 95 | 24 | ~75-85 |
Stille Coupling
The Stille coupling offers an alternative method for C-C bond formation, utilizing organostannane reagents. This reaction is known for its tolerance of a wide range of functional groups.
Experimental Protocol: Synthesis of 5-(Tributylstannyl)thiazole and subsequent coupling
-
Materials: this compound (1.0 mmol, 164 mg), Hexamethylditin (1.1 mmol, 360 mg), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg), Anhydrous Toluene (B28343) (10 mL).
-
Procedure (Stannylation):
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound and hexamethylditin in anhydrous toluene.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to 110 °C for 16 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure. The crude 5-(trimethylstannyl)thiazole (B8786254) is often used in the next step without further purification.
-
-
Procedure (Coupling):
-
To the crude 5-(trimethylstannyl)thiazole, add the desired aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and anhydrous toluene (10 mL).
-
Heat the reaction mixture to 100 °C for 12-16 hours.
-
Cool the reaction and purify by column chromatography.
-
| Entry | Organostannane | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)tin | This compound | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | ~70-80 |
| 2 | Tributyl(2-thienyl)tin | This compound | Pd₂(dba)₃ (2.5) / P(o-tol)₃ (10) | Toluene | 100 | 12 | ~65-75 |
Heck Reaction
The Heck reaction enables the arylation of alkenes. This compound can be coupled with various electron-deficient and electron-rich olefins to generate substituted thiazoles.
Experimental Protocol: Synthesis of 5-Styrylthiazole
-
Materials: this compound (1.0 mmol, 164 mg), Styrene (1.2 mmol, 125 mg), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg), Triethylamine (B128534) (Et₃N) (1.5 mmol, 152 mg), Anhydrous N,N-Dimethylformamide (DMF) (5 mL).
-
Procedure:
-
To a sealed tube, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 20 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 5-styrylthiazole.
-
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | ~75-85 |
C-H Activation/Functionalization
Direct C-H activation is an emerging and atom-economical strategy for the functionalization of heterocyclic compounds. The C5-position of the thiazole ring can be directly arylated, bypassing the need for pre-halogenation.
Experimental Protocol: Direct C5-Arylation of 2-Substituted Thiazole
-
Materials: 2-Substituted Thiazole (e.g., 2-methylthiazole) (1.0 mmol), Aryl Bromide (1.2 mmol), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg), Dimethylacetamide (DMA) (3 mL).
-
Procedure:
-
In a sealed tube, combine the 2-substituted thiazole, aryl bromide, palladium(II) acetate, and potassium carbonate.
-
Add dimethylacetamide to the mixture.
-
Seal the tube and heat to 130-150 °C for 12-24 hours.
-
Cool the reaction and work up as described for the Heck reaction.
-
| Entry | Thiazole Derivative | Aryl Bromide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylthiazole | 4-Bromotoluene | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMA | 140 | 18 | ~60-70 |
| 2 | Thiazole | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMA | 150 | 24 | ~50-60 |
Application in Medicinal Chemistry: Kinase Inhibitors
The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for the synthesis of potent and selective kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
p38 MAPK Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a critical role in inflammatory responses.
Caption: Inhibition of the p38 MAPK signaling pathway by this compound derivatives.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical target in cancer therapy. Aberrant STAT3 signaling promotes tumor growth and survival. Benzothiazole derivatives, accessible from this compound, have shown promise as STAT3 inhibitors.
Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a vast array of functionalized thiazole derivatives. The importance of these derivatives is underscored by their application in medicinal chemistry as potent kinase inhibitors. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers leveraging the synthetic potential of this compound in their scientific endeavors.
An In-depth Technical Guide on the Solubility of 5-Bromothiazole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromothiazole, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust qualitative assessment of its expected solubility, a detailed experimental protocol for determining solubility, and a clear workflow for this process.
Qualitative Solubility Profile of this compound
This compound (C₃H₂BrNS) is a halogenated heterocyclic compound.[1] Its molecular structure, featuring a polar thiazole (B1198619) ring and a bromine atom, suggests a degree of polarity. This structural characteristic is the primary determinant of its solubility in various organic solvents.
Based on the general principle of "like dissolves like," this compound is expected to exhibit greater solubility in polar organic solvents. This is supported by information on similar thiazole derivatives. For instance, 2-bromo-5-nitro-thiazole, which also contains a polar nitro group, is noted to be soluble in polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2] The presence of the bromine atom and the nitrogen and sulfur heteroatoms in the thiazole ring of this compound contributes to its polarity, enhancing its potential for favorable interactions with polar solvent molecules.
While some sources state that this compound is "soluble in water"[3][4][5], the extent of this solubility is not quantified. It is important to note that even for water-soluble organic molecules, the solubility can decrease as the non-polar hydrocarbon portion of the molecule increases.[6]
Conversely, its solubility in non-polar solvents is expected to be limited. The polar nature of the this compound molecule would lead to weaker interactions with non-polar solvent molecules.
Expected Solubility Summary:
-
High Solubility: Polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone) and polar protic solvents (e.g., Methanol, Ethanol).
-
Moderate to Low Solubility: Solvents of intermediate polarity (e.g., Dichloromethane, Ethyl Acetate).
-
Low to Negligible Solubility: Non-polar solvents (e.g., Hexane, Toluene).
It is crucial for researchers to experimentally determine the quantitative solubility in specific solvents to meet the precise requirements of their applications, such as reaction chemistry, formulation development, or analytical method development.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the solubility of this compound in a range of common organic solvents. This method is based on the widely used shake-flask technique.[7]
Objective: To quantitatively determine the solubility of this compound in selected organic solvents at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (purity ≥ 97%)[1]
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration of this compound within the calibration range of the analytical instrument.
-
-
Analytical Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using a calibrated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample solutions under the same analytical conditions.
-
Determine the concentration of this compound in the diluted sample solutions by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. This compound | 3034-55-7 [chemicalbook.com]
- 5. This compound CAS#: 3034-55-7 [m.chemicalbook.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. m.youtube.com [m.youtube.com]
Thermal Stability and Decomposition of 5-Bromothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical guide to the methodologies used to assess the thermal stability and decomposition of 5-Bromothiazole. However, a thorough review of publicly available scientific literature and safety data sheets did not yield specific experimental data on the thermal decomposition of this compound. Therefore, the data presented in the tables are illustrative templates, and the decomposition pathway is a hypothetical representation based on the expected decomposition products of similar halogenated heterocyclic compounds.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Understanding its thermal stability is paramount for safe handling, storage, and processing, particularly in drug development where thermal events can impact purity, efficacy, and safety. This guide details the standard analytical techniques used to evaluate the thermal properties of compounds like this compound, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 3034-55-7 | [1] |
| Molecular Formula | C₃H₂BrNS | [1] |
| Molecular Weight | 164.02 g/mol | [1] |
| Appearance | Colorless to Brown clear liquid | |
| Density | 1.835 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.5955 | [1][2] |
| Flash Point | 76.7 °C (170.1 °F) - closed cup | [1] |
| Storage Temperature | 0-8 °C | [2] |
Thermal Stability Analysis: Methodologies and Data Presentation
The thermal stability of a compound is typically investigated using a suite of thermoanalytical techniques. These methods provide critical data on the temperatures at which decomposition begins, the energy released or absorbed during this process, and the rate of mass loss.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.
Table 1: TGA Data for this compound (Illustrative Template)
| Parameter | Inert Atmosphere (e.g., N₂) | Oxidizing Atmosphere (e.g., Air) |
| Onset of Decomposition (T_onset) | Data not available | Data not available |
| Temperature of 5% Mass Loss (T₅%) | Data not available | Data not available |
| Temperature of Max. Decomposition Rate (T_peak) | Data not available | Data not available |
| Mass Loss at T_peak (%) | Data not available | Data not available |
| Final Residue (%) | Data not available | Data not available |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition (the total heat released or absorbed).
Table 2: DSC Data for this compound (Illustrative Template)
| Parameter | Value |
| Melting Point (T_m) | Data not available |
| Enthalpy of Fusion (ΔH_fus) | Data not available |
| Onset of Exothermic Decomposition (T_onset) | Data not available |
| Peak Exotherm Temperature (T_peak) | Data not available |
| Enthalpy of Decomposition (ΔH_decomp) | Data not available |
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimetric technique that measures the time, temperature, and pressure data for a sample undergoing an exothermic decomposition. It is crucial for assessing the potential for a thermal runaway reaction.
Table 3: ARC Data for this compound (Illustrative Template)
| Parameter | Value |
| Onset Temperature of Self-Heating | Data not available |
| Time to Maximum Rate (TMR) | Data not available |
| Adiabatic Temperature Rise (ΔT_ad) | Data not available |
| Maximum Pressure (P_max) | Data not available |
| Maximum Self-Heat Rate ((dT/dt)_max) | Data not available |
Hypothetical Thermal Decomposition Pathway
While specific experimental data is unavailable, the thermal decomposition of this compound is expected to produce various gaseous products. Thermal decomposition can lead to the release of irritating gases and vapors. Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr). The decomposition is likely initiated by the cleavage of the weakest bonds in the molecule, followed by a cascade of radical reactions.
Caption: Hypothetical thermal decomposition pathway of this compound.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the thermal analysis of a chemical substance like this compound.
Thermogravimetric Analysis (TGA) Protocol
Caption: Generalized experimental workflow for Thermogravimetric Analysis (TGA).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.
-
Atmosphere: Purge the furnace with an inert gas (e.g., high purity nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. For studying oxidative stability, synthetic air can be used.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.
-
Heat the sample at a linear heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: The resulting data of mass versus temperature is plotted. The onset temperature of decomposition is determined from the intersection of the baseline tangent and the tangent of the decomposition step. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC) Protocol
Caption: Generalized experimental workflow for Differential Scanning Calorimetry (DSC).
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum, copper, or gold-plated stainless steel for higher temperatures). Hermetically seal the pan to prevent evaporation and to contain any pressure generated during decomposition.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Atmosphere: Purge the cell with an inert gas.
-
Temperature Program:
-
Cool the cell to a starting temperature below any expected transitions.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature beyond the decomposition point observed in TGA.
-
-
Data Analysis: The heat flow as a function of temperature is plotted. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The area under these peaks is integrated to determine the enthalpy of the transition.
Accelerating Rate Calorimetry (ARC) Protocol
References
An In-depth Technical Guide to the Discovery and Synthesis of 5-Bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of 5-bromothiazole synthesis. It details key synthetic methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for pivotal reactions. Visual diagrams of synthetic pathways are provided to facilitate a deeper understanding of the chemical transformations.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its thiazole (B1198619) core is a prevalent scaffold in numerous biologically active molecules, and the bromo-substituent provides a versatile handle for further chemical modifications, making it a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide explores the historical development of synthetic routes to this compound, from early methods to more contemporary approaches.
Historical Perspective and Discovery
The synthesis of the thiazole ring dates back to the late 19th century with the work of Arthur Hantzsch.[3][4] The Hantzsch thiazole synthesis, first described in 1887, involves the reaction of an α-haloketone with a thioamide and remains a fundamental method for constructing the thiazole core.[3][4] While not a direct synthesis of this compound itself, this reaction laid the groundwork for the synthesis of a wide array of thiazole derivatives.
The specific synthesis of this compound was explored later, with early methods often relying on the bromination of pre-existing thiazole rings or the transformation of other brominated thiazoles.[2] One of the earlier documented syntheses involved the treatment of 2,5-dibromothiazole (B130459) with sodium ethoxide followed by hydrogenation over spongy nickel.[5][6] Over the years, more direct and efficient methods have been developed, including those starting from commercially available thiazole derivatives like 2-aminothiazole.
A significant advancement in the synthesis of aryl halides, which is conceptually related to the synthesis of bromo-heterocycles, was the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[7][8] This reaction, which converts aryl diazonium salts into aryl halides using copper salts, has been adapted for the synthesis of bromo-heterocyclic compounds, including derivatives of thiazole.[7][8][9]
Key Synthetic Methodologies
Several key strategies have emerged for the synthesis of this compound. These methods vary in their starting materials, reaction conditions, and overall efficiency.
1. From 2-Amino-5-bromothiazole (via Deamination)
A common and effective route to this compound involves the deamination of 2-amino-5-bromothiazole. This transformation is typically achieved through a diazotization reaction followed by reduction.
-
Logical Relationship of Deamination Synthesis
Caption: Deamination of 2-amino-5-bromothiazole to this compound.
2. From 2,5-Dibromothiazole (via Reductive Debromination)
This method involves the selective removal of the bromine atom at the 2-position of 2,5-dibromothiazole.
-
Experimental Workflow for Reductive Debromination
Caption: Synthesis of this compound from 2,5-dibromothiazole.
3. Direct Bromination of Thiazole Derivatives
While direct bromination of the parent thiazole can be challenging due to the reactivity of the ring, certain derivatives can be selectively brominated at the 5-position. For instance, thiazole-2-carboxylic acid can be lithiated and then treated with a bromine source.
-
Signaling Pathway for Direct Bromination
Caption: Synthesis of a this compound derivative via direct bromination.
Quantitative Data Summary
The following tables summarize quantitative data for the key synthetic methods discussed.
Table 1: Synthesis of this compound from 2-Amino-5-bromothiazole
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromothiazole | [5] |
| Reagents (Stage 1) | Phosphoric acid, Nitric acid, Sodium nitrite (B80452) | [5] |
| Temperature (Stage 1) | -5 °C | [5] |
| Duration (Stage 1) | 1 hour | [5] |
| Reagents (Stage 2) | Hypophosphorous acid | [5] |
| Temperature (Stage 2) | 0 - 20 °C | [5] |
| Duration (Stage 2) | 2.5 hours at 0°C, then overnight at RT | [5] |
| Yield | Not explicitly stated for the final product in the provided abstract. |
Table 2: Synthesis of 2-Amino-5-bromothiazole from 2-Aminothiazole
| Parameter | Value | Reference |
| Starting Material | 2-Aminothiazole | [10] |
| Reagents | Bromine, Acetic acid | [10] |
| Temperature | 0 °C to Room Temperature | [10] |
| Duration | 2 hours | [10] |
| Yield | 75% | [10] |
Table 3: Synthesis of this compound-2-carboxylic acid from Thiazole-2-carboxylic acid
| Parameter | Value | Reference |
| Starting Material | Thiazole-2-carboxylic acid | [11] |
| Reagents (Stage 1) | Lithium diisopropylamide (LDA) | [11] |
| Solvent | Tetrahydrofuran (THF), n-heptane, ethylbenzene | [11] |
| Temperature (Stage 1) | -78 °C | [11] |
| Duration (Stage 1) | 30 minutes | [11] |
| Reagents (Stage 2) | Carbon tetrabromide (CBr4) | [11] |
| Duration (Stage 2) | 2 hours | [11] |
| Yield | 16% | [11] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-5-bromothiazole [5]
-
Diazotization: A solution of 2-amino-5-bromothiazole (12.58 g, 70 mmol) in a mixture of phosphoric acid (106 ml of an 86% solution in water) and concentrated nitric acid (19.2 ml) is cooled to -5 °C. A solution of sodium nitrite (7.59 g, 110 mmol) in water (26 ml) is added over 45 minutes, maintaining the temperature at -5 °C. The mixture is stirred for an additional 15 minutes at -5 °C.
-
Reduction: Hypophosphorous acid (38.8 ml) is added dropwise over 30 minutes, keeping the temperature below 0 °C. The mixture is stirred at 0 °C for 150 minutes and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction mixture is poured into a solution of NaOH (85 g) in water (400 ml). The pH is adjusted to neutral with 5N NaOH solution. The resulting mixture is extracted with CH2Cl2 (3 x 200 ml). The combined organic layers are washed with saturated NaCl, dried over Na2SO4, filtered, and evaporated. The residue is purified by MPLC on silica (B1680970) gel (eluting with a gradient of 100% hexanes to 10% EtOAc in hexanes) to yield the title compound.
Protocol 2: Synthesis of 2-Amino-5-bromothiazole from 2-Aminothiazole [10]
-
Reaction Setup: 2-Aminothiazole (400 mg, 4 mmol) is dissolved in 16 mL of acetic acid and cooled to 0 °C.
-
Bromination: Bromine (408 μL, 8 mmol) is added dropwise to the solution. The mixture is then stirred at room temperature for 2 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction is quenched by adjusting the pH to 7-8 with saturated NaHCO3 solution. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with saturated saline, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated. The crude product is purified by column chromatography to afford 5-bromothiazol-2-amine (B145681) (520 mg, 75% yield).
Protocol 3: Synthesis of this compound-2-carboxylic acid from Thiazole-2-carboxylic acid [11]
-
Lithiation: Thiazole-2-carboxylic acid (1.60 g, 12.4 mmol) is slowly added to a solution of lithium diisopropylamide (LDA, 1 M solution in THF/heptane/ethylbenzene, 26.0 mmol, 26 mL) in dry THF (100 mL) at -78 °C. The reaction mixture is stirred at this temperature for 30 minutes.
-
Bromination: Carbon tetrabromide (CBr4, 4.52 g, 13.6 mmol) is added, and the reaction is stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched with water (30 mL) and allowed to warm to room temperature. The mixture is diluted with saturated sodium bicarbonate (NaHCO3) aqueous solution (50 mL). The mixture is filtered through a pad of celite and extracted with ethyl acetate (50 mL). The organic layer is discarded, and the aqueous layer is acidified to an acidic pH with 1 M hydrochloric acid (HCl). The acidified aqueous solution is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4) and concentrated in vacuum to give this compound-2-carboxylic acid (0.42 g, 16% yield).
Conclusion
The synthesis of this compound has evolved from classical, multi-step procedures to more direct and efficient methods. The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. The methodologies presented in this guide provide a solid foundation for researchers and professionals in the field of drug discovery and development, enabling the synthesis of this key building block for further chemical exploration. The continued development of novel synthetic strategies will undoubtedly lead to even more efficient and sustainable routes to this compound and its derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 3034-55-7 | Benchchem [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 3034-55-7 [chemicalbook.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 11. This compound-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
The Versatility of 5-Bromothiazole in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole (B1198619) nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. Among its many derivatives, 5-Bromothiazole stands out as a particularly versatile building block. The strategic placement of the bromine atom at the C5 position provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors, agents for neurodegenerative diseases, and antimicrobial and anticancer therapeutics.
Core Applications of this compound in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its utility primarily stems from the reactivity of the C-Br bond, which readily participates in cross-coupling reactions, allowing for the introduction of various substituents to modulate the biological activity of the final molecule.
Kinase Inhibitors: Targeting Cellular Signaling
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-aminothiazole (B372263) core, often derived from this compound precursors, is a well-established pharmacophore in the development of kinase inhibitors.
One of the most notable applications of this compound is in the synthesis of p38 MAP kinase inhibitors . The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, making it an attractive target for conditions like rheumatoid arthritis and inflammatory bowel disease. The bromine atom on the thiazole ring allows for Suzuki-Miyaura coupling reactions to introduce diverse aryl and heteroaryl groups, which are crucial for interacting with the hydrophobic regions of the kinase's ATP-binding pocket.
| Compound ID | R Group (at 5-position) | p38α MAPK IC50 (nM) | Reference |
| 1 | 4-Fluorophenyl | 7.1 | [1] |
| 2 | 3-Pyridyl | 36 | [2] |
| 3 | Phenyl | 50 | [1] |
| 4 | 2,4-Dichlorophenyl | 44 | [3] |
| 5 | 4-Methylsulfinylphenyl | 300-500 | [3] |
Alzheimer's Disease: Targeting Beta-Secretase (BACE1)
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by beta-secretase 1 (BACE1). Inhibition of BACE1 is therefore a primary therapeutic strategy for Alzheimer's disease. Benzothiazole (B30560) derivatives, which can be synthesized from this compound, have shown promise as BACE1 inhibitors. The thiazole moiety can interact with the catalytic aspartate residues in the active site of BACE1.
| Compound ID | Scaffold | BACE1 IC50 (nM) | Reference |
| BACE1-Inhibitor-1 | Benzothiazole-triazine | 120 | [4] |
| BACE1-Inhibitor-2 | Hydroxyethylene isostere | 0.12 | [5] |
| GSK188909 | Hydroxyethylamine isostere | 4 | [6] |
| KMI-429 | Pentapeptidic | - | [7] |
| Atabecestat (JNJ-54861911) | - | - | [5] |
Antimicrobial Agents
The thiazole ring is present in numerous natural and synthetic antimicrobial agents. This compound derivatives have been investigated for their activity against a range of bacterial and fungal pathogens. The lipophilicity conferred by the bromo and other substituents can enhance the ability of these compounds to penetrate microbial cell membranes.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| ABT-1 | Staphylococcus aureus | 8 | [8] |
| ABT-2 | Streptococcus pneumoniae | 4 | [8] |
| ABT-3 | Escherichia coli | 5 | [8] |
| AFT-1 | Candida albicans | 0.004-0.06 | [9] |
| AFT-2 | Aspergillus fumigatus | 3.90–15.63 | [10] |
Anticancer Therapeutics
The 2-aminothiazole scaffold is a recurring motif in anticancer drug discovery. Derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| ACT-1 | MCF-7 (Breast) | 0.2 | [11] |
| ACT-2 | MDA-MB-468 (Breast) | 0.6 | [11] |
| ACT-3 | PC-12 (Pheochromocytoma) | 0.43 | [11] |
| ACT-4 | HCT-116 (Colon) | 0.904 | [12] |
| ACT-5 | A549 (Lung) | 8.64 | [13] |
Experimental Protocols
Synthesis of 2-Amino-5-bromothiazole Derivatives
A common route to biologically active this compound derivatives starts with the synthesis of a 2-aminothiazole, often via the Hantzsch thiazole synthesis , followed by bromination.
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (B140003) (5.0 mmol) and thiourea (B124793) (7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol (B129727) and a stir bar.
-
Heating: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl.
-
Isolation: Filter the resulting precipitate through a Buchner funnel, wash the filter cake with water, and air dry to obtain the product.
-
Dissolution: Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a flask cooled to 0°C.
-
Bromine Addition: Slowly add bromine (8 mmol) dropwise to the solution.
-
Reaction: Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.
-
Neutralization: Adjust the pH to 7-8 with a saturated NaHCO3 solution.
-
Extraction and Purification: Extract the product with ethyl acetate (B1210297) (3 x 20 mL). Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 5-bromo-2-aminothiazole.[14]
-
Reaction Setup: In a microwave vial, combine the this compound derivative (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a base such as K3PO4 or Cs2CO3 (2.0-3.0 equiv).
-
Catalyst and Solvent: Add a palladium catalyst, for example, Pd(PPh3)4 (0.05 equiv), and a suitable solvent system like 1,4-dioxane (B91453) and water.
-
Degassing: Sparge the mixture with an inert gas (e.g., argon) for 10-15 minutes.
-
Heating: Seal the vial and heat the reaction mixture in a microwave reactor or a conventional oil bath at 100-135°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.
Biological Assays
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Plate Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (e.g., 5% DMSO).
-
Enzyme Addition: Add 2 µL of recombinant human p38α enzyme to each well.
-
Substrate/ATP Mix: Add 2 µL of a mix containing the substrate (e.g., ATF-2) and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measurement: Measure the luminescence using a plate reader. Calculate the percent inhibition and determine the IC50 value.[3]
-
Reagent Preparation: Prepare a 3X solution of the BACE1 FRET substrate and a 3X solution of the test inhibitor in BACE1 assay buffer (pH 4.5).
-
Plate Setup: In a 96-well black plate, add 10 µL of the 3X test compound solution.
-
Reaction Initiation: Add 10 µL of 3X BACE1 substrate, mix gently, and then add 10 µL of 3X BACE1 enzyme solution to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of ~345 nm and an emission wavelength of ~500 nm.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[1][15]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[13]
Signaling Pathways and Workflows
p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade involving a MAPKKK, a MAPKK, and the p38 MAPK itself. Environmental stresses and inflammatory cytokines activate this pathway, leading to the phosphorylation of downstream substrates that regulate inflammation and apoptosis.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound derivatives.
Amyloid Precursor Protein (APP) Processing Pathway
The amyloidogenic pathway, which leads to the formation of Aβ plaques in Alzheimer's disease, is initiated by the cleavage of APP by BACE1. This compound-based inhibitors can block this initial step.
Caption: The amyloidogenic processing of APP and the role of BACE1 inhibitors.
General Workflow for the Synthesis of 5-Substituted 2-Aminothiazoles
This workflow illustrates a common synthetic strategy for creating a library of 5-substituted 2-aminothiazoles for structure-activity relationship (SAR) studies.
Caption: A typical synthetic workflow for generating diverse 5-substituted 2-aminothiazoles.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability, particularly the ability to undergo cross-coupling reactions at the 5-position, allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The diverse range of biological activities exhibited by its derivatives, including the inhibition of key enzymes in cancer, inflammation, and neurodegenerative diseases, as well as potent antimicrobial effects, underscores the continued importance of this scaffold in the quest for novel therapeutics. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the design and development of the next generation of thiazole-based medicines.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Molecular docking and structure-activity relationship studies on benzothiazole based non-peptidic BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]
- 15. abcam.co.jp [abcam.co.jp]
- 16. benchchem.com [benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
The Aromaticity of the Thiazole Ring: A Technical Guide for Drug Development Professionals
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole (B1198619), a five-membered heterocyclic compound containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its utility is profoundly influenced by its electronic structure, specifically its aromaticity, which dictates its stability, reactivity, and potential for interaction with biological targets.[3][4] This guide provides an in-depth technical examination of the aromaticity of the thiazole ring, integrating theoretical principles with experimental and computational evidence. It details the electronic contributions to its aromatic sextet, presents quantitative data on its structural and energetic properties, and outlines the methodologies used for its characterization, offering a comprehensive resource for professionals engaged in the design and development of thiazole-based pharmaceuticals.
Theoretical Framework of Thiazole's Aromaticity
The aromatic character of thiazole is rooted in its planar structure and the delocalization of six π-electrons over the five-membered ring, conforming to Hückel's rule (4n+2 π-electrons, where n=1).[5][6] The thiazole ring consists of three carbon atoms, one nitrogen atom, and one sulfur atom, all of which are sp² hybridized.[7] The π-system is formed by one electron from each of the three carbon atoms, one from the nitrogen atom, and a lone pair of electrons contributed by the sulfur atom.[5][8] This electron delocalization results in significant resonance stabilization.[9][10]
The key contributors to the aromatic nature of the thiazole ring are its cyclic and planar structure, the presence of a continuous ring of p-orbitals, and the fulfillment of Hückel's 6 π-electron rule. The sulfur atom's d-orbital participation also contributes to the system's stability.[11]
The aromaticity of thiazole is evidenced by a strong diamagnetic ring current observed in ¹H NMR spectroscopy, with proton chemical shifts appearing between 7.27 and 8.77 ppm.[12][13] This π-electron delocalization imparts greater aromatic character to thiazoles compared to their oxazole (B20620) counterparts.[12] The electron distribution within the ring is uneven; the C2 position is electron-deficient and susceptible to nucleophilic attack, while the C5 position is electron-rich, making it the preferred site for electrophilic substitution.[11][14]
Quantitative Assessment of Aromaticity
The aromaticity of thiazole can be quantified through various experimental and computational metrics, including bond lengths, resonance energies, and magnetic criteria.
Structural Data: Bond Lengths
In a classic aromatic system like benzene, all carbon-carbon bonds have an intermediate length between a single and a double bond. Thiazole exhibits a similar, though less uniform, pattern of bond length equalization. Precise measurements from microwave spectroscopy provide experimental equilibrium (rₑ) structures, which can be compared with computational data.
| Bond | Experimental rₑ (Å)[15] | Calculated (DFT) (Å) |
| S1–C2 | 1.724 | 1.721 |
| C2–N3 | 1.305 | 1.313 |
| N3–C4 | 1.372 | 1.373 |
| C4–C5 | 1.367 | 1.371 |
| C5–S1 | 1.714 | 1.719 |
| Table 1: Comparison of experimental and computationally derived bond lengths of the thiazole ring. DFT calculations provide a close approximation to experimentally determined structures. |
Energetic and Electronic Data
Computational chemistry provides valuable insights into the electronic properties and stability of the thiazole ring. Ab initio and Density Functional Theory (DFT) methods are commonly used to calculate properties like heat of formation and frontier molecular orbital energies (HOMO/LUMO).[16]
| Property | Calculated Value | Significance |
| Heat of Formation (kcal/mol) | 259.667[16] | Indicates the thermodynamic stability of the molecule. |
| HOMO Energy (eV) | -9.468[16] | Relates to the electron-donating ability of the molecule. |
| LUMO Energy (eV) | 3.348[16] | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (eV) | 12.816[16] | A large gap is indicative of high kinetic stability and low reactivity. |
| Dipole Moment (Debye) | 1.552[16] | Reflects the charge distribution and polarity of the molecule. |
| Table 2: Computed energetic and electronic properties of thiazole. These values are crucial for predicting reactivity and intermolecular interactions. |
Magnetic Criteria: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental tool for assessing aromaticity. The chemical shifts (δ) of the ring protons are indicative of the magnetic environment, which is heavily influenced by the ring current generated by delocalized π-electrons in an external magnetic field.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.8 - 9.1[17] | Singlet/Doublet |
| H-4 | 7.2 - 8.0[17] | Doublet |
| H-5 | 7.0 - 7.8[17] | Doublet |
| Table 3: Typical ¹H NMR chemical shift ranges for the thiazole ring protons. The downfield shifts are characteristic of protons on an aromatic ring. |
Methodologies for Characterization
A combination of spectroscopic and computational methods is employed to provide a comprehensive understanding of thiazole's aromaticity. The general workflow involves synthesis, followed by parallel experimental analysis and computational modeling to correlate structure with electronic properties.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence of the electronic environment of the thiazole nuclei.
-
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure and assess aromaticity through chemical shifts.
-
Materials:
-
Procedure:
-
Sample Preparation: Accurately weigh the thiazole compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[17] The solvent choice is critical as it must fully dissolve the compound without reacting with it.[17]
-
Transfer: Transfer the solution to an NMR tube. Ensure the solution is free of particulate matter, filtering if necessary through a pipette with a glass wool plug.[17]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent.
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal. Standard parameters for a ¹H experiment on a 400 MHz spectrometer might include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans. For ¹³C NMR, a larger number of scans is typically required.
-
Data Processing: Perform a Fourier Transform (FT) on the FID to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is calibrated using the TMS signal at 0 ppm.
-
Experimental Protocol: Single-Crystal X-ray Diffraction
X-ray diffraction analysis of a single crystal provides the precise three-dimensional arrangement of atoms and the definitive bond lengths and angles.
-
Objective: To determine the solid-state molecular structure, confirming planarity and measuring bond lengths.
-
Procedure:
-
Crystal Growth: Grow single crystals of the thiazole derivative suitable for diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a goniometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector as the crystal is rotated.[18]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to achieve the best possible fit, yielding precise atomic coordinates, bond lengths, and angles.[18]
-
Computational Protocol: DFT and NICS Calculations
Computational methods are used to model the electronic structure and quantify aromaticity using indices like the Nucleus-Independent Chemical Shift (NICS).
-
Objective: To calculate the geometry, electronic properties, and a quantitative measure of aromaticity.
-
Software: Gaussian, Spartan, or similar quantum chemistry packages.
-
Procedure:
-
Structure Input: Build the 3D structure of the thiazole molecule in the software interface.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation. A common and reliable method is Density Functional Theory (DFT) using the B3LYP functional with a basis set such as 6-311G(d,p).[19]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
NICS Calculation: To quantify aromaticity, perform a NICS calculation. This involves placing a "ghost" atom (Bq) at the geometric center of the thiazole ring. A subsequent NMR calculation is run, and the isotropic magnetic shielding value at the ghost atom is determined. A negative value is indicative of a diatropic ring current and thus, aromaticity.[20]
-
Relevance in Drug Development
The aromaticity of the thiazole ring is not merely a theoretical curiosity; it is a critical determinant of a molecule's pharmacological profile. Aromatic systems are central to drug design as they can engage in various non-covalent interactions that are crucial for molecular recognition at the active site of a biological target.
-
Molecular Recognition: The planar, electron-rich surface of the thiazole ring allows for favorable π-π stacking and hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in protein binding pockets.
-
Metabolic Stability: The inherent stability conferred by aromaticity makes the thiazole ring relatively resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.
-
Scaffold Rigidity: The rigid, planar geometry of the ring reduces the conformational flexibility of a molecule. This pre-organizes the appended functional groups into a specific orientation, which can lead to higher binding affinity and selectivity for the intended target by minimizing the entropic penalty of binding.
Many clinically used drugs, such as the kinase inhibitor Dasatinib and the antibiotic Sulfathiazole, feature a thiazole core, underscoring its importance.[8][21] The aromatic nature of the ring is integral to their mechanism of action.
Conclusion
The aromaticity of the thiazole ring is a well-established principle supported by a wealth of theoretical, computational, and experimental data. It arises from a planar, cyclic arrangement of sp²-hybridized atoms with a delocalized 6 π-electron system that satisfies Hückel's rule. This fundamental property imparts significant thermodynamic stability, influences the ring's reactivity, and is critically important for its application in medicinal chemistry. For drug development professionals, a thorough understanding of thiazole's aromaticity is essential for designing molecules with optimized binding affinities, improved metabolic stability, and desirable pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for the continued exploration and exploitation of this privileged heterocyclic scaffold in the pursuit of novel therapeutics.
References
- 1. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. nbinno.com [nbinno.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. scribd.com [scribd.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. homework.study.com [homework.study.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiazole - Wikipedia [en.wikipedia.org]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 15. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Calculations of 5-Bromothiazole Molecular Orbitals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to analyze the molecular orbitals of 5-Bromothiazole. Understanding the electronic structure of this heterocyclic compound is pivotal for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science. The introduction of a bromine atom to the thiazole (B1198619) ring significantly influences its chemical properties, making computational analysis an essential tool for elucidating these effects.[1]
Theoretical Framework: Frontier Molecular Orbitals
The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2]
-
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is directly related to the molecule's ionization potential and its ability to donate electrons in a reaction.[2]
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. Its energy level corresponds to the electron affinity and determines the molecule's ability to accept electrons.[2]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation.[2][3] A smaller gap generally implies higher reactivity and easier electronic excitation.
Density Functional Theory (DFT) is a robust and widely used quantum mechanical method for calculating these electronic properties, offering a balance between accuracy and computational cost.[2][3]
Computational Methodology and Protocols
The theoretical analysis of this compound's molecular orbitals follows a structured computational workflow. This protocol outlines the standard procedure using DFT, which is a common approach for halogenated heterocyclic systems.[3]
Experimental Protocol: DFT Calculation of Molecular Orbitals
-
Initial Structure Input:
-
A 3D structure of the this compound molecule is created using molecular modeling software.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy, most stable three-dimensional conformation of the molecule.
-
Method: Density Functional Theory (DFT) is employed. A common and effective choice for this type of molecule is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set such as 6-311++G(d,p).[3][4][5]
-
Software: Quantum chemistry packages like Gaussian are typically used for these calculations.[2][6]
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Procedure: A frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Confirmation: The absence of any imaginary (negative) frequencies confirms that the structure is a stable minimum.[3]
-
-
Electronic Property Calculation:
-
Objective: To determine the energies of the molecular orbitals and related electronic properties.
-
Procedure: Using the optimized geometry, a single-point energy calculation is performed. This yields the energies of the HOMO, LUMO, and other molecular orbitals.[3]
-
-
Data Analysis and Interpretation:
-
HOMO-LUMO Gap: The energy gap is calculated as ΔE = ELUMO - EHOMO.
-
Quantum Chemical Descriptors: Further analysis allows for the calculation of key reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electronegativity.[1] These descriptors provide quantitative insights into the molecule's behavior in chemical reactions.
-
Caption: A standard workflow for DFT-based computational analysis of molecular properties.[3]
Quantitative Data Summary
The following tables summarize representative theoretical data for brominated thiazoles, providing an estimation of the electronic characteristics of this compound based on calculations of similar compounds.[3]
Table 1: Calculated Electronic Properties (Representative Values)
| Property | Estimated Value (eV) | Description |
| HOMO Energy (EHOMO) | -6.8 to -7.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | -1.5 to -1.9 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.0 to 5.5 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.[3] |
Note: These values are typical for brominated thiazoles and provide a reliable estimate of the electronic characteristics of this compound.[3]
Caption: A diagram illustrating the HOMO-LUMO energy gap in this compound.
Table 2: Calculated Quantum Chemical Descriptors
From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule.[1]
| Descriptor | Formula | Estimated Value | Role in Reactivity |
| Ionization Potential (I) | I ≈ -EHOMO | 6.8 to 7.2 eV | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.5 to 1.9 eV | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.15 to 4.55 eV | The ability of a molecule to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.15 to -4.55 eV | The 'escaping tendency' of electrons from a system. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.5 to 2.75 eV | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | 0.18 to 0.20 eV⁻¹ | The reciprocal of hardness; indicates higher reactivity. |
Conclusion
Theoretical calculations, particularly those employing Density Functional Theory, provide indispensable insights into the molecular orbital landscape of this compound. The analysis of HOMO-LUMO energies and the resulting quantum chemical descriptors offers a quantitative framework for predicting the molecule's electronic behavior, stability, and reactivity. This knowledge is crucial for professionals in drug development and materials science, enabling the rational design of novel thiazole derivatives with tailored properties for specific applications, from pharmaceuticals to organic electronics.[3]
References
- 1. This compound | 3034-55-7 | Benchchem [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantum chemical calculations, vibrational studies, HOMO-LUMO and NBO/NLMO analysis of 2-bromo-5-nitrothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. proteobiojournal.com [proteobiojournal.com]
literature review of 5-Bromothiazole synthesis and reactions
An In-Depth Technical Guide to the Synthesis and Reactions of 5-Bromothiazole
Introduction
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom at the 5-position of the thiazole (B1198619) ring, provides a versatile handle for a multitude of chemical transformations.[1] The thiazole core is a prominent feature in many biologically active compounds, and the ability to functionalize it via the bromo-substituent makes this compound an invaluable precursor for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a comprehensive review of the primary synthetic routes to this compound and details its most significant reactions, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
The preparation of this compound can be achieved through several synthetic pathways. The most common methods involve the deamination of 2-amino-5-bromothiazole or the selective dehalogenation of 2,5-dibromothiazole.
Primary Synthetic Routes
1. Diazotization and Reduction of 2-Amino-5-bromothiazole: This is a widely used method that starts from the commercially available 2-amino-5-bromothiazole. The amino group is converted into a diazonium salt, which is subsequently removed via reduction, typically with hypophosphorous acid.[2]
2. Selective Hydrogenation of 2,5-Dibromothiazole: Another approach involves the selective removal of the bromine atom at the more reactive 2-position of 2,5-dibromothiazole. This can be accomplished through treatment with sodium ethoxide followed by hydrogenation over a nickel catalyst.[2]
3. Hantzsch Thiazole Synthesis followed by Bromination: The foundational thiazole ring can be constructed via the Hantzsch synthesis, a condensation reaction between a thiourea (B124793) and an α-haloketone.[3][4] The resulting 2-aminothiazole (B372263) derivative can then be selectively brominated at the 5-position.[3][5] For instance, 2-aminothiazole can be treated with bromine in acetic acid to yield 2-amino-5-bromothiazole.[5]
References
- 1. This compound | 3034-55-7 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This protocol focuses on the application of the Suzuki coupling for the arylation of 5-bromothiazole. The thiazole (B1198619) moiety is a key structural component in many biologically active compounds, and the ability to introduce diverse aryl groups at the 5-position is crucial for the development of new chemical entities and structure-activity relationship (SAR) studies in drug discovery.
This document provides a detailed experimental protocol for the Suzuki coupling of this compound with various arylboronic acids, a summary of reaction conditions with corresponding yields, and visual diagrams to illustrate the catalytic cycle and experimental workflow.
Data Presentation: Reaction Conditions and Yields for the Synthesis of 5-Arylthiazoles
The following table summarizes various reaction conditions for the Suzuki coupling of this compound with different arylboronic acids, providing a comparative overview of catalysts, bases, solvents, and their impact on reaction outcomes.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 90 | 2 | High |
| 3 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 |
| 4 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ | DMF/H₂O (4:1) | 110 | 6 | 92 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| 6 | Phenylboronic acid | Pd₂(dba)₃ (10) | Na₂CO₃ | Dioxane/H₂O (2:1) | Reflux | 4 | 95 |
| 7 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | Moderate-High |
| 8 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High[1][2] |
Note: Yields are isolated yields and may vary depending on the specific reaction scale and purification method. "High" indicates yields typically above 80-90% as reported in the literature for analogous substrates.
Experimental Protocols
This section provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol can be adapted for both conventional heating and microwave-assisted reactions.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, dimethoxyethane, often with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
General Procedure (Conventional Heating):
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe. Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-arylthiazole.
Procedure for Microwave-Assisted Suzuki Coupling:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).[3][4]
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in the conventional heating protocol. Microwave-assisted synthesis often leads to faster reaction times and can improve yields.[5][6]
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling of this compound
Caption: Experimental workflow for the synthesis of 5-arylthiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromothiazole
For Researchers, Scientists, and Drug Development Professionals
The thiazole (B1198619) ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The functionalization of this heterocycle is therefore of significant interest in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions of the thiazole nucleus. This document offers detailed application notes and protocols for the cross-coupling of 5-bromothiazole, a readily accessible and versatile building block, with a focus on Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Data Presentation: Reaction Conditions for Cross-Coupling of this compound and Analogs
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical conditions for various coupling reactions, providing a predictive framework for optimizing the functionalization of this compound.
Table 1: Suzuki-Miyaura Coupling Conditions [1][2]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 (analogous substrate)[3] |
| 3-Fluorophenylboronic acid | Pd(OAc)₂ (Variable) | SPhos (Variable) | K₃PO₄ (4) | DMF | 110 | 6 | 78 (analogous substrate)[3] |
| Arylboronic acid | Pd(OAc)₂ (0.1) | SPhos (0.2) | K₃PO₄ (4) | Toluene/THF/H₂O | 80 | 1 | High (general)[4] |
| Methylboronic acid | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ (4) | Toluene/THF/H₂O | 80 | 1 | High (general)[4] |
Table 2: Heck Coupling Conditions [2][5]
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | MeCN/H₂O | 80 | - | High (general)[6] |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97 (for similar aryl bromides)[6] |
| Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High (general)[6] |
| General Alkenes | Pd(OAc)₂ (Variable) | Phosphine Ligands | Et₃N, NaOAc, K₂CO₃ | DMF, NMP, Dioxane | >100 | Variable | Good to Excellent[5][7] |
Table 3: Sonogashira Coupling Conditions [2][8]
| Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N or DIPEA (2-3) | THF or DMF | RT - 50 | Variable | 65-92 (general)[2][9] |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine (7) | THF | RT | 3 | 89 (general)[8] |
| 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | RT | 18 | High (general, copper-free)[10] |
Table 4: Buchwald-Hartwig Amination Conditions [2][11]
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diarylamines | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.4) | Dioxane | 100 | 12 | Good[11] |
| Primary/Secondary Amines | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | 77-87 (general)[2][12] |
| Aliphatic Amines | GPhos-supported Pd catalyst | GPhos | NaOTMS | Variable | Variable | Variable | Good to Excellent[13] |
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
General Experimental Workflow
The diagram below illustrates a typical workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Heck Coupling | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 5-Arylthiazoles using 5-Bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-arylthiazoles, a privileged scaffold in medicinal chemistry, utilizing 5-bromothiazole as a key starting material. The methodologies outlined focus on robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are designed to be a comprehensive resource for researchers in organic synthesis and drug development, offering clear, step-by-step procedures and comparative data to facilitate reaction optimization and library synthesis.
Introduction
The thiazole (B1198619) ring is a fundamental heterocyclic motif present in a wide array of biologically active compounds and approved pharmaceuticals. Aryl-substituted thiazoles, in particular, have garnered significant attention due to their diverse pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of 5-arylthiazoles is a key step in the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions of this compound with various aryl partners offer a powerful and efficient strategy for the construction of the critical C-C or C-N bond at the C5 position of the thiazole core.
General Reaction Scheme
The synthesis of 5-arylthiazoles from this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The general transformation is depicted below, where "Ar-M" represents the aryl coupling partner, which varies depending on the specific reaction (e.g., boronic acid in Suzuki coupling, organostannane in Stille coupling).
Caption: General reaction for the synthesis of 5-arylthiazoles.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The choice of cross-coupling reaction for the synthesis of 5-arylthiazoles depends on several factors, including the nature of the desired aryl substituent, functional group tolerance, and the availability of starting materials. The following tables summarize typical reaction conditions and yields for the most common palladium-catalyzed cross-coupling reactions of this compound and analogous bromo-heterocycles.
Table 1: Suzuki-Miyaura Coupling of Bromo-Heterocycles with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene (B28343)/Ethanol/H₂O (4:1:1) | 100 | 12 | 85 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 120 | 0.5-1 | 92 | [1] |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 | |
| 4 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |
Note: Yields are based on analogous Suzuki coupling reactions and may require optimization for this compound.
Table 2: Stille Coupling of Bromo-Heterocycles with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | (Tributylstannyl)benzene | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 110 | 12-16 | High | |
| 2 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 12-16 | High | |
| 3 | Vinyltributylstannane | PdCl₂(PPh₃)₂ (2) | - | DMF | 80 | 8 | ~90 | [2] |
Note: Yields are generalized from protocols and may vary based on the specific aryl stannane (B1208499) and reaction conditions.
Table 3: Heck Coupling of Bromo-Heterocycles with Alkenes
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF | 120 | 24 | ~70-80 | [3] |
| 2 | Ethyl acrylate | Pd(OAc)₂ (1) | Et₃N | Acetonitrile | 80 | 18 | ~80-90 | [3] |
| 3 | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ (0.01) | K₂CO₃ | DMA | 140 | 6 | 85 |
Note: Yields are based on Heck reactions with various aryl bromides and may require optimization.
Table 4: Sonogashira Coupling of Bromo-Heterocycles with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 4-6 | 93 | [4] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 12-24 | ~85 | [4] |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | Reflux | N/A | High | [4] |
Note: Yields are based on the Sonogashira coupling of 5-bromoindole.
Table 5: Buchwald-Hartwig Amination of 5-Bromothiazoles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Diphenylamine | Pd₂(dba)₃ (2.5) | Xantphos (10) | NaOtBu | Toluene | 110 | 24 | 85 |[5] | | 2 | Carbazole | Pd₂(dba)₃ (2.5) | Xantphos (10) | NaOtBu | Toluene | 110 | 24 | 90 |[5] | | 3 | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | High |[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol describes the synthesis of this compound from the readily available 2-aminothiazole (B372263).
Materials:
-
2-Aminothiazole
-
Acetic acid
-
Bromine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminothiazole (1 equivalent) in acetic acid.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add bromine (2 equivalents) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is between 7 and 8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated saline solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-amino-5-bromothiazole.[7]
-
The 2-amino-5-bromothiazole can then be deaminated via a Sandmeyer-type reaction to yield this compound.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylthiazoles
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Attach the reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 5-arylthiazole.
Protocol 3: Stille Coupling for the Synthesis of 5-Arylthiazoles
This protocol outlines a general procedure for the Stille coupling of this compound with arylstannanes.
Materials:
-
This compound (1.0 mmol)
-
Arylstannane (e.g., tributyl(aryl)stannane) (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol)
-
Anhydrous and degassed toluene
-
Schlenk tube
-
Inert atmosphere (Argon)
Procedure:
-
To a flame-dried Schlenk tube, add this compound and the arylstannane.
-
Subject the Schlenk tube and its contents to three pump/purge cycles with argon.
-
Add anhydrous and degassed toluene via syringe.
-
Add the catalyst Pd₂(dba)₃ and the ligand P(o-tol)₃.
-
Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 12-16 hours with stirring.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the 5-arylthiazole.
Protocol 4: Heck Reaction for the Synthesis of 5-Vinylthiazoles
This protocol describes a general procedure for the Heck reaction of this compound with an alkene.[3]
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., styrene) (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel suitable for heating
Procedure:
-
In a reaction vessel, combine this compound, the alkene, Pd(OAc)₂, and K₂CO₃.
-
Add DMF as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the 5-vinylthiazole.
Protocol 5: Sonogashira Coupling for the Synthesis of 5-Alkynylthiazoles
This protocol details the Sonogashira coupling of this compound with a terminal alkyne.[4]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dry round-bottom flask with condenser
-
Inert atmosphere (Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, evacuate, and backfill with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium (B1175870) chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 6: Buchwald-Hartwig Amination for the Synthesis of 5-(Arylamino)thiazoles
This protocol describes the Buchwald-Hartwig amination of this compound with an aryl amine.[5]
Materials:
-
This compound (1.0 mmol)
-
Aryl amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol)
-
Xantphos (0.1 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene
-
Schlenk tube
-
Inert atmosphere (Argon)
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ and Xantphos in anhydrous toluene and stir for 10 minutes.
-
Add the aryl amine, this compound, and sodium tert-butoxide.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 24 hours.
-
After cooling, dilute the reaction mixture with dichloromethane (B109758) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 5-(arylamino)thiazole.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 5-arylthiazoles via a palladium-catalyzed cross-coupling reaction.
Caption: A general experimental workflow for 5-arylthiazole synthesis.
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of 5-arylthiazoles. The choice of the specific methodology—Suzuki-Miyaura, Stille, Heck, Sonogashira, or Buchwald-Hartwig—can be tailored to the specific synthetic target and available resources. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize and explore this important class of molecules for various applications in drug discovery and materials science. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Heck Reaction of 5-Bromothiazole
For Researchers, Scientists, and Drug Development Professionals
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that enables the vinylation of aryl or vinyl halides. For drug development professionals and researchers, the functionalization of heterocyclic scaffolds is of paramount importance. 5-Bromothiazole is a key heterocyclic building block, and its derivatization via the Heck reaction allows for the introduction of various vinyl groups, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. These application notes provide an overview of the reaction conditions and detailed protocols for the Heck coupling of this compound with common alkenes.
Data Presentation: Summary of Heck Reaction Conditions for this compound
The efficiency of the Heck reaction with this compound is dependent on several factors, including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. The following table summarizes typical conditions for the Heck reaction of this compound with representative alkenes, based on established protocols for similar heteroaryl bromides.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12-16 | High |
| 2 | n-Butyl Acrylate (B77674) | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High |
| 3 | Methyl Acrylate | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95[1] |
| 4 | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | MeCN/H₂O (10:1) | 80 | 18-24 | High[1] |
Experimental Protocols
Protocol 1: Heck Reaction of this compound with Styrene (Conventional Heating)
This protocol describes a general procedure for the Heck coupling of this compound with styrene using palladium(II) acetate (B1210297) as the catalyst and triphenylphosphine (B44618) as the ligand.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF (5 mL), followed by triethylamine (2.0 mmol) and styrene (1.2 mmol) via syringe.
-
Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-styrylthiazole.
Protocol 2: Microwave-Assisted Heck Reaction of this compound with Methyl Acrylate
This protocol details a rapid and efficient microwave-assisted Heck coupling of this compound with methyl acrylate.[1]
Materials:
-
This compound
-
Methyl Acrylate
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (B52724) (MeCN)
-
Deionized water
-
Ethyl acetate
-
Celite®
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), sodium carbonate (2.0 mmol), sodium tetrachloropalladate(II) (0.025 mmol, 5 mol%), and SPhos (0.075 mmol, 15 mol%).
-
Add a 1:1 mixture of acetonitrile and water (4 mL).
-
Add methyl acrylate (0.75 mmol) to the vial.
-
Seal the vial securely with a cap.
-
Place the sealed vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl (E)-3-(thiazol-5-yl)acrylate.
Visualizations
Caption: Experimental workflow for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromothiazole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, has become an indispensable tool in modern organic synthesis and medicinal chemistry.[1] The mild reaction conditions and broad functional group tolerance make the Sonogashira coupling a highly valuable transformation in the synthesis of complex molecules.[1]
The thiazole (B1198619) ring is a prominent scaffold in a multitude of biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5][6] The introduction of an alkynyl moiety at the 5-position of the thiazole ring via Sonogashira coupling provides a versatile handle for further chemical modifications, such as "click chemistry," leading to the generation of novel drug candidates with enhanced biological activity and improved pharmacokinetic profiles.[6] These 5-alkynylthiazole derivatives serve as key intermediates in the synthesis of innovative therapeutics.
These application notes provide detailed protocols, reaction conditions, and applications for the Sonogashira coupling of 5-Bromothiazole with various terminal alkynes, aimed at professionals in the field of drug discovery and development.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the this compound, forming a Pd(II)-thiazole complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-thiazole complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylthiazole product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: Simplified mechanism of the Sonogashira coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound and analogous 5-bromo-heterocycles with various terminal alkynes. This data is compiled to provide a comparative overview for researchers.
| Entry | Bromo-Heterocycle | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[1] |
| 2 | 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85[1] |
| 3 | 5-Bromoindole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High[1] |
| 4 | 2-Bromothiazole | Phenylacetylene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 12 | 85 |
| 5 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 4 | 92 |
| 6 | 5-Bromopyrimidine | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | 82 |
| 7 | This compound | (4-Ethynylphenyl)(4-methylpiperazin-1-yl)methanone | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 12 | 78 |
| 8 | This compound | 1-Ethynyl-4-methoxybenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/H₂O | 60 | 6 | 91 |
Note: Data for entries 4, 5, 6, 7 and 8 are representative examples from analogous systems or specific reported reactions and may require optimization for different substrates.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol provides a general procedure that can be adapted for various terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., DMF or THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous, degassed solvent via syringe.
-
Add triethylamine to the mixture, followed by the dropwise addition of the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (refer to the table above) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium (B1175870) chloride and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-alkynylthiazole.
Protocol for Coupling with Phenylacetylene
Procedure:
-
In a flask, combine this compound (164 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.[1]
-
Follow the general work-up and purification procedure to yield 5-(phenylethynyl)thiazole.
Protocol for Coupling with Propargyl Alcohol
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (164 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol).
-
Add propargyl alcohol (0.07 mL, 1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Follow the general work-up and purification procedure to yield the desired product.
Experimental Workflow
Figure 2: General experimental workflow for the Sonogashira coupling.
Applications in Drug Development
The thiazole moiety is a "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[6] The introduction of an alkynyl group at the 5-position of the thiazole ring through Sonogashira coupling opens up a plethora of possibilities for the synthesis of novel drug candidates.
-
Versatile Intermediates: 5-Alkynylthiazoles are versatile building blocks that can be further functionalized. The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form 1,2,3-triazoles, which are themselves important pharmacophores.[6] This allows for the rapid generation of compound libraries for high-throughput screening.
-
Bioisosteric Replacement: The alkynylthiazole moiety can act as a bioisostere for other functional groups, improving metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate.
-
Lead Optimization: The Sonogashira coupling allows for the late-stage functionalization of complex molecules containing a this compound unit. This is a powerful strategy in lead optimization, where small structural modifications can lead to significant improvements in potency and selectivity.
-
Therapeutic Targets: Thiazole-containing compounds have shown activity against a wide range of therapeutic targets, including kinases, proteases, and GPCRs. The 5-alkynylthiazole derivatives can be designed to target specific enzymes or receptors implicated in diseases such as cancer, inflammation, and infectious diseases.[2][4][5] For example, various thiazole derivatives have demonstrated significant cytotoxic activity against human cancer cell lines.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 5-bromothiazole. This reaction is a powerful method for the synthesis of 5-aminothiazole derivatives, which are important structural motifs in medicinal chemistry and materials science.
The Buchwald-Hartwig amination of heteroaryl halides, particularly five-membered rings like thiazole, can be challenging due to the potential for catalyst inhibition and substrate decomposition.[1] However, with the appropriate choice of catalyst, ligand, and base, this transformation can be achieved with high efficiency.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired 5-aminothiazole product and regenerate the Pd(0) catalyst. The selection of bulky, electron-rich phosphine (B1218219) ligands is often critical for the success of these reactions.[2]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of bromothiazoles with various amines. These conditions can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Amination of 4-Bromothiazole (B1332970) with a Secondary Amine [1]
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine (B6355638) | P1 (GPhos-supported precatalyst) (0.75) | - | NaOTMS (1.05) | THF | 50 | 3 | 99 |
Table 2: Representative Conditions for Amination of this compound with Various Amines
| Amine Type | Representative Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Primary Alkylamine | n-Hexylamine | Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | LHMDS (2.2) | Toluene or Dioxane | 80-110 |
| Secondary Alkylamine | Morpholine | Pd(OAc)₂ (1-2) | RuPhos (2-4) | NaOtBu (1.4) | Toluene | 80-110 |
| Aniline | Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2.0) | Dioxane | 100-110 |
| Diaryl Amine | Diphenylamine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2.0) | Toluene | 110 |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound. The first protocol is a specific example adapted from a study on 4-bromothiazole, which provides a well-defined set of conditions.[1] The second is a more general procedure that can be adapted for a wider range of amines.
Protocol 1: Amination of Bromothiazole with a Secondary Aliphatic Amine (e.g., Piperidine) [1]
Materials:
-
4-Bromothiazole (or this compound)
-
Piperidine
-
GPhos-supported Palladium Precatalyst (P1)
-
Sodium trimethylsilanolate (NaOTMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the GPhos-supported palladium precatalyst (0.75 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Under the argon atmosphere, add 4-bromothiazole (1.0 equiv) and anhydrous THF.
-
Add piperidine (1.2 equiv) via syringe.
-
Finally, add sodium trimethylsilanolate (1.05 equiv).
-
Stir the reaction mixture at 50 °C for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Amination of this compound
Materials:
-
This compound
-
Amine (primary, secondary, or aniline)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, LHMDS, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.2 equiv) to an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar.
-
Add this compound (1.0 equiv).
-
Seal the vessel and add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Functionalization of 5-Bromothiazole via Lithiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole (B1198619) rings are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. The targeted functionalization of the thiazole scaffold is crucial for the development of novel drug candidates. One of the most powerful methods for introducing a variety of functional groups onto the thiazole ring is through the lithiation of a halogenated precursor, followed by quenching with an appropriate electrophile.
These application notes provide a detailed protocol for the functionalization of 5-bromothiazole. The process involves a lithium-halogen exchange at a low temperature to generate the highly reactive 5-lithiothiazole intermediate. This intermediate can then be reacted with a diverse range of electrophiles to yield 5-substituted thiazoles, which are valuable building blocks in drug discovery and development.
Safety Precautions
Organolithium reagents such as n-butyllithium (n-BuLi) are highly pyrophoric and react violently with water and other protic solvents. All manipulations must be conducted under a strict inert atmosphere (e.g., argon or nitrogen) by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Reactions should be carried out in a well-ventilated fume hood. Cryogenic baths (-78 °C) require the use of insulated gloves and face shields.
Reaction Pathway
The overall transformation involves a two-step process:
-
Lithium-Halogen Exchange: this compound is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at a low temperature in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). This results in a rapid exchange of the bromine atom for a lithium atom, forming the 5-lithiothiazole intermediate.
-
Electrophilic Quench: The highly nucleophilic 5-lithiothiazole is then reacted in situ with an electrophile (E+) to introduce a new functional group at the 5-position of the thiazole ring.
Experimental Protocols
Materials and Reagents
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Selected electrophile (e.g., aldehyde, ketone, alkyl halide, CO₂, DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
General Experimental Workflow
Detailed Protocol: Lithiation of this compound and Quenching with an Electrophile
-
Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: Add anhydrous THF via syringe to achieve a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to allow the temperature to equilibrate.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe over 10-15 minutes. It is crucial to keep the needle tip below the surface of the solution while ensuring the internal temperature does not rise significantly. A color change to yellow or orange is often observed, indicating the formation of the organolithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-3 hours at room temperature to ensure the reaction goes to completion.
-
Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 5-substituted thiazole.
Functionalization Scope and Data
The lithiation of this compound opens a pathway to a wide variety of 5-substituted thiazoles. The following table summarizes the types of products that can be obtained by quenching the 5-lithiothiazole intermediate with different classes of electrophiles. While specific yields can vary depending on the exact substrate and reaction conditions, this method generally provides good to excellent yields.
| Electrophile Class | Electrophile Example | Product Functional Group | Expected Product Structure |
| Aldehydes | Acetaldehyde | Secondary Alcohol | 5-(1-Hydroxyethyl)thiazole |
| Ketones | Cyclohexanone | Tertiary Alcohol | 5-(1-Hydroxycyclohexyl)thiazole |
| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid | Thiazole-5-carboxylic acid |
| Amides | N,N-Dimethylformamide (DMF) | Aldehyde | Thiazole-5-carbaldehyde |
| Alkyl Halides | Methyl Iodide | Alkyl | 5-Methylthiazole |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl | 5-(Trimethylsilyl)thiazole |
| Disulfides | Dimethyl disulfide | Thioether | 5-(Methylthio)thiazole |
Note: The yields for these reactions are generally reported to be high, but will require optimization for each specific electrophile.
Applications in Drug Development
The ability to introduce a diverse array of functional groups at the 5-position of the thiazole ring is of significant interest to medicinal chemists. This methodology allows for:
-
Lead Optimization: Rapid generation of analogs with modified polarity, solubility, and metabolic stability.
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the thiazole core to identify key interactions with biological targets.
-
Fragment-Based Drug Discovery: Elaboration of thiazole-containing fragments to develop more potent and selective ligands.
The functionalized thiazoles synthesized via this protocol can serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications in oncology, infectious diseases, and inflammatory disorders.
Application Notes and Protocols for the Formation of 5-Thiazolylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents (R-Mg-X) are among the most powerful and versatile organometallic compounds used in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from heterocyclic halides, such as 5-bromothiazole, provides a crucial pathway for introducing heterocyclic moieties into larger, more complex molecules. The thiazole (B1198619) ring is a significant scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[2][3] Consequently, 5-thiazolylmagnesium bromide is a highly valuable intermediate in drug discovery and development, enabling the synthesis of novel pharmaceutical candidates.[2]
This document provides detailed protocols for the preparation of 5-thiazolylmagnesium bromide via the classical direct insertion of magnesium and through a halogen-magnesium exchange reaction. It includes key quantitative data, experimental workflows, and safety considerations to ensure a successful and safe synthesis.
Application Notes
The formation of a Grignard reagent from this compound can be challenging due to the nature of the heterocyclic ring. Key considerations for a successful reaction include:
-
Strict Anhydrous Conditions : Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried (oven or flame-dried), and anhydrous solvents are essential.[4][5] The presence of water will quench the Grignard reagent as it forms, significantly reducing the yield.[1]
-
Inert Atmosphere : The reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent both quenching by moisture and oxidation by air.[6][7]
-
Magnesium Activation : The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide, which can inhibit or prevent the reaction.[8][9] Activation is crucial and can be achieved mechanically (crushing/stirring) or chemically with initiators like iodine, 1,2-dibromoethane, or methyl iodide.[5][8] The disappearance of the iodine color is a common indicator that the reaction has initiated.[4]
-
Solvent Selection : Ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) are required.[9] They are crucial for solvating and stabilizing the Grignard reagent through coordination with the magnesium center.[8] THF is often preferred for its higher boiling point and better solvating properties.[10]
-
Temperature Control : The formation of the Grignard reagent is an exothermic process.[4] The rate of addition of this compound must be controlled to maintain a gentle reflux.[5] Excessive heat can promote side reactions, such as Wurtz-type homocoupling.[1]
-
Halogen-Magnesium Exchange : As an alternative to direct magnesium insertion, a halogen-magnesium exchange reaction can be employed. This method involves treating this compound with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl).[7][11] This technique is often faster, proceeds at lower temperatures, and can be more tolerant of other functional groups.[12] The use of i-PrMgCl·LiCl (Turbo-Grignard) can further enhance the reaction rate and yield.[7]
Experimental Protocols
Protocol 1: Direct Formation from Magnesium Turnings
This protocol describes the classic method involving the direct oxidative insertion of magnesium into the C-Br bond.
Reagents and Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser and pressure-equalizing dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Magnesium turnings
-
Iodine (one small crystal)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Assemble the flame-dried glassware while hot under a positive flow of inert gas. Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the reaction flask.
-
Initiation: Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. Allow the flask to cool to room temperature.[13]
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Grignard Formation: Add a small portion (~10%) of the this compound solution to the magnesium turnings. The initiation of the reaction is indicated by a gentle bubbling and the fading of the iodine color.[4] If the reaction does not start, gentle warming may be required.
-
Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux of the THF.
-
Completion: After the addition is complete, continue stirring the gray, cloudy mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted.[5] The resulting solution of 5-thiazolylmagnesium bromide is ready for use in subsequent reactions.
Protocol 2: Formation via Halogen-Magnesium Exchange
This protocol is an alternative method that can offer higher yields and faster reaction times.
Reagents and Equipment:
-
Schlenk flask or three-necked round-bottom flask, flame-dried
-
Syringes for liquid transfer
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon)
-
Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, "Turbo Grignard") solution in THF
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Place a solution of this compound (1.0 equivalent) in anhydrous THF into the flame-dried reaction flask under an inert atmosphere.
-
Cooling: Cool the solution to the specified reaction temperature, typically between -20 °C and 0 °C, using an appropriate cooling bath.
-
Addition: Slowly add the i-PrMgCl·LiCl solution (1.05-1.1 equivalents) to the stirred this compound solution via syringe over 15-30 minutes.
-
Completion: Stir the reaction mixture at the same temperature for 30-60 minutes. The formation of the Grignard reagent is typically rapid.[11][14] The solution of 5-thiazolylmagnesium bromide is now ready for further use.
Quantitative Data
Table 1: Comparison of Reaction Conditions for Heterocyclic Grignard Reagent Formation
| Method | Halide | Reagent/Activator | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Direct Insertion | This compound | Mg, I₂ | THF | ~40 (reflux) | 2-3 | 50-70%[15] |
| Halogen-Mg Exchange | 2-Bromothiazole | i-PrMgCl | THF | -10 to 10 | 0.5-1 | >85%[11] |
| Halogen-Mg Exchange | Functionalized Aryl Bromides | i-PrMgCl·LiCl | THF | -20 to 0 | 0.5 | High[12][14] |
Table 2: Example Reagent Quantities for Lab-Scale Synthesis (Direct Method)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
|---|---|---|---|---|
| This compound | 164.01 | 1.0 | 10 | 1.64 g |
| Magnesium Turnings | 24.31 | 1.2 | 12 | 0.29 g |
| Anhydrous THF | - | - | - | 40 mL |
| Iodine | 253.81 | Catalytic | - | 1 crystal |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the formation of 5-thiazolylmagnesium bromide and subsequent reaction.
Experimental Workflow: Direct Insertion Method
Caption: Workflow for the direct synthesis of 5-thiazolylmagnesium bromide.
Safety Precautions
-
Flammability : Diethyl ether and THF are extremely flammable. Ensure all operations are performed in a well-ventilated fume hood, away from any potential ignition sources.[4]
-
Anhydrous Conditions : The reaction is highly sensitive to water. The exclusion of moisture is critical for success and safety, as the reaction with water can be vigorous.
-
Exothermic Reaction : The formation of the Grignard reagent is exothermic.[4] The rate of addition of the halide must be carefully controlled to prevent the reaction from becoming too vigorous. An ice bath should be kept on hand for emergency cooling.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves, when handling reagents and conducting the experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. adichemistry.com [adichemistry.com]
- 10. reddit.com [reddit.com]
- 11. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes: Synthesis of Kinase Inhibitors Utilizing 5-Bromothiazole
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Antifungal Agents from 5-Bromothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel antifungal agents derived from 5-bromothiazole. This document outlines detailed experimental protocols, summarizes key antifungal activity data, and illustrates the underlying mechanism of action to facilitate research and development in this promising area of medicinal chemistry.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant global health threat. The thiazole (B1198619) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including potent antifungal effects.[1] Many of these compounds function as azole antifungals by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3] The disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to fungal cell death.[3]
This compound serves as a versatile starting material for the synthesis of a variety of substituted thiazole derivatives. The bromine atom at the 5-position provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of antifungal potency.
Data Presentation: In Vitro Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of thiazole derivatives against various fungal strains. This data highlights the potential of these compounds as effective antifungal agents.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Series 1: (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives | |||
| T2 | Candida albicans (clinical isolates) | 0.008–0.98 | [4] |
| T3 | Candida albicans (clinical isolates) | 0.008–0.98 | [4] |
| T4 | Candida albicans (clinical isolates) | 0.008–0.98 | [4] |
| T7 | Candida albicans (clinical isolates) | 0.48–7.81 | [4] |
| Nystatin (Control) | Candida albicans (clinical isolates) | Similar to test compounds | [4] |
| Series 2: Phenylthiazole Derivatives with Acylhydrazone Moiety | |||
| E26 | Magnaporthe oryzae | 1.29 | [5] |
| E17 | Magnaporthe oryzae | 1.45 | [5] |
| E23 | Magnaporthe oryzae | 1.50 | [5] |
| E4 | Magnaporthe oryzae | 1.66 | [5] |
| Isoprothiolane (Control) | Magnaporthe oryzae | 3.22 | [5] |
| Series 3: 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivatives | |||
| 7e | Candida albicans | 3.9 | [6] |
| 7a | Candida albicans | 7.81 | [6] |
| Fluconazole (Control) | Candida albicans | 15.62 | [6] |
| Series 4: Substituted Phenylthiazol-2(3H)-imine Derivatives | |||
| 2e | Candida parapsilosis | 1.23 (MIC50) | [7] |
| 2d | Candida parapsilosis | 2.47 (MIC50) | [7] |
| Ketoconazole (Control) | Candida parapsilosis | Similar to 2e | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of antifungal agents starting from this compound and the subsequent evaluation of their antifungal activity.
Synthesis Protocol 1: Preparation of N-(5-bromothiazol-2-yl)amide Derivatives
This protocol describes the synthesis of amide derivatives of 2-amino-5-bromothiazole, a common intermediate in the development of thiazole-based antifungal agents.
Materials:
-
2-amino-5-bromothiazole
-
Substituted benzoyl chloride (or other acylating agent)
-
Pyridine (B92270) (or another suitable base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 2-amino-5-bromothiazole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(5-bromothiazol-2-yl)amide derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Synthesis Protocol 2: Suzuki Coupling for 5-Aryl-thiazole Derivatives
This protocol details the synthesis of 5-aryl-thiazole derivatives from this compound intermediates, which often exhibit enhanced antifungal activity.
Materials:
-
N-(5-bromothiazol-2-yl)amide derivative (from Protocol 1)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
In a Schlenk flask, combine the N-(5-bromothiazol-2-yl)amide derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 5-aryl-thiazole derivative.
-
Confirm the structure of the purified compound by spectroscopic analysis.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.
Materials:
-
Synthesized thiazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in DMSO to a stock concentration of 1 mg/mL.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the 96-well plates using RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium according to established protocols (e.g., CLSI guidelines). The final concentration should be approximately 0.5-2.5 x 10³ CFU/mL.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader.
Mandatory Visualizations
Signaling Pathway: Fungal Ergosterol Biosynthesis and Inhibition
The primary mechanism of action for many thiazole-based antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. The following diagram illustrates this pathway and the point of inhibition.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of thiazole antifungals on CYP51.
Experimental Workflow: Synthesis and Evaluation of Antifungal Agents
The following diagram outlines the general workflow for the development of antifungal agents from this compound.
Caption: General workflow for the synthesis and evaluation of this compound-derived antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 5-Bromothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 5-bromothiazole as a versatile starting material. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. These reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, allow for the efficient construction of carbon-carbon and carbon-nitrogen bonds, enabling the creation of diverse molecular architectures. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. These reactions provide a powerful means to form new bonds with high efficiency and selectivity under relatively mild conditions. For the functionalization of this compound, four key reactions are particularly relevant:
-
Suzuki-Miyaura Coupling: Forms a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize 5-arylthiazoles.[2][3]
-
Heck Reaction: Creates a carbon-carbon bond between this compound and an alkene, leading to the formation of 5-vinylthiazole (B2829271) derivatives.[1][4]
-
Sonogashira Coupling: Joins this compound with a terminal alkyne to produce 5-alkynylthiazoles.[5]
-
Buchwald-Hartwig Amination: Facilitates the formation of a carbon-nitrogen bond between this compound and an amine, yielding 5-aminothiazole derivatives.[6][7][8]
The general workflow for these reactions involves the reaction of this compound with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent.
Data Presentation: Summary of Coupling Reactions
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound and its derivatives with various coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 100 | 12 | 85 | [9] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 92 | [10] |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 | [11] |
| 4 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 24 | 75 | [12] |
Table 2: Heck Reaction of this compound Derivatives
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 78 | Adapted from[13] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMA | 130 | 18 | 85 | Adapted from[14] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | none | NaOAc | NMP | 140 | 48 | 65 | Adapted from[15] |
Table 3: Sonogashira Coupling of this compound Derivatives
| Entry | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 6 | 93 | [5] |
| 2 | Ethynylbenzene | PdCl₂(PPh₃)₂ (5) / CuI (5) | Et₃N | DMF | 65 | 12 | 88 | [1] |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (2) / CuI (4) | i-Pr₂NH | THF | 60 | 8 | 82 | [16] |
| 4 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (2) / CuI (3) | Et₃N | THF | Reflux | 16 | High | [17] |
Table 4: Buchwald-Hartwig Amination of this compound Derivatives
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine (B109124) | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 95 | [18] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 85 | [7] |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2) | Dioxane | 100 | 24 | 78 | [19] |
| 4 | Diphenylamine | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ (2) | Toluene | 110 | 16 | 91 | [20] |
Experimental Protocols
The following are detailed protocols for the key cross-coupling reactions of this compound. These protocols are based on established literature procedures and may require optimization for specific substrates.[5][9][18]
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 164 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent mixture of toluene, ethanol, and water via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Attach the reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Add 20 mL of water and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate gradient) to afford 5-phenylthiazole.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 164 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 10 mg)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol, 0.28 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add phenylacetylene dropwise with stirring.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
After cooling to room temperature, pour the mixture into a saturated aqueous solution of ammonium (B1175870) chloride and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(phenylethynyl)thiazole.[5]
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 164 mg)
-
Morpholine (1.2 mmol, 105 mg, 0.10 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add toluene, this compound, and morpholine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield 4-(thiazol-5-yl)morpholine.[18]
Signaling Pathway and Experimental Workflow Visualization
Many thiazole (B1198619) derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy. A significant number of these compounds target the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell proliferation, survival, and growth.[4][21][22] Aberrant activation of this pathway is a hallmark of many cancers.[1]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in this document provide efficient and reliable methods for the functionalization of the thiazole core. The resulting derivatives are of significant interest to the pharmaceutical industry due to their potential to modulate key biological pathways, such as the PI3K/Akt/mTOR signaling cascade. The provided protocols and data serve as a foundation for researchers to explore the synthesis and biological evaluation of new thiazole-based compounds for drug discovery and development.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajol.info [ajol.info]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for Stille Coupling with 5-Bromothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing the Stille cross-coupling reaction using 5-bromothiazole as a key building block. Thiazole (B1198619) moieties are prevalent in a wide range of pharmaceuticals and biologically active compounds, making efficient methods for their functionalization crucial in drug discovery and development. The Stille coupling offers a versatile and functional group-tolerant method for creating carbon-carbon bonds, enabling the synthesis of complex 5-substituted thiazole derivatives.
Introduction to the Stille Coupling Reaction
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[1] This reaction is a powerful tool in organic synthesis due to its tolerance of a wide variety of functional groups, the stability of the organotin reagents to air and moisture, and generally mild reaction conditions.[1][2] These characteristics make it particularly suitable for the late-stage functionalization of complex molecules.
The general transformation can be represented as follows:
R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃ (where R¹ = 5-thiazolyl, X = Br)
A significant consideration in performing Stille couplings is the toxicity of organotin reagents and the challenge of removing tin-containing byproducts from the reaction mixture.[2] Proper handling, safety precautions, and effective purification methods are therefore essential.
Catalytic Cycle of the Stille Coupling
The mechanism of the Stille coupling is generally understood to proceed through a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.
-
Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, and the tin halide is formed as a byproduct. This step is often the rate-determining step of the cycle.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the desired 5-substituted thiazole product and regenerating the active Pd(0) catalyst.[2]
Experimental Protocols
Safety Precautions: Organotin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). All waste containing tin residues must be disposed of according to institutional safety guidelines.
General Procedure for Stille Coupling of this compound
This protocol provides a general starting point for the Stille coupling of this compound. Optimization of the catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Organostannane reagent (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃) (4-20 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Optional additives (e.g., CuI, LiCl)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and any solid ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
If using additives such as CuI or LiCl, add them to the reaction mixture.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification
The removal of tin byproducts is a critical step in the purification of the desired product.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
To remove the tributyltin bromide byproduct, wash the organic phase with a saturated aqueous solution of potassium fluoride (B91410) (KF). Stirring the biphasic mixture for at least one hour is recommended to ensure complete precipitation of the tin fluoride salt.
-
Filter the mixture through a pad of celite to remove the precipitated tin salts, washing the filter cake with the organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation: Examples of Stille Coupling with this compound Derivatives
The following table summarizes various reported conditions for the Stille coupling of this compound and related derivatives. This data can be used as a guide for selecting starting conditions for a new reaction.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | - | 110 | 16 | 85 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | DMF | - | 80 | 6 | 92 |
| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | - | 100 | 12 | 88 |
| 4 | Tributyl(furan-2-yl)stannane | Pd(PPh₃)₄ (4) | - | Dioxane | CuI (10) | 100 | 18 | 78 |
| 5 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (5) | AsPh₃ (10) | DMF | CuI (5) | 60 | 8 | 75 |
| 6 | 3-(Tributylstannyl)pyridine | Pd₂(dba)₃ (2.5) | P(furyl)₃ (10) | Toluene | - | 110 | 24 | 65 |
Note: The data in this table is compiled from various literature sources and representative examples. Actual yields may vary depending on the specific substrate and reaction conditions.
Conclusion
The Stille coupling is a robust and reliable method for the synthesis of 5-substituted thiazoles. By carefully selecting the catalyst, ligand, solvent, and reaction conditions, a wide variety of functionalized thiazoles can be prepared in good to excellent yields. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement the Stille coupling of this compound in their synthetic endeavors. Proper attention to safety and purification techniques is paramount for handling the toxic organotin reagents and byproducts.
References
Application of 5-Bromothiazole in the Synthesis of Natural Product Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural products have long served as a crucial source of inspiration for the development of new therapeutic agents. Their complex structures and potent biological activities offer a rich scaffold for medicinal chemistry. However, challenges such as low natural abundance and difficulties in total synthesis often hinder their clinical development. The synthesis of natural product analogs provides a powerful strategy to overcome these limitations, allowing for the exploration of structure-activity relationships (SAR), improvement of pharmacokinetic properties, and simplification of molecular complexity.
5-Bromothiazole is a versatile and highly valuable building block in the synthesis of such analogs. The thiazole (B1198619) ring is a privileged structure found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The bromine atom at the 5-position of the thiazole ring serves as a convenient handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings. This enables the facile introduction of diverse aryl, heteroaryl, or other organic moieties, providing a modular and efficient approach to generating libraries of natural product analogs for biological screening.
This application note will focus on the use of this compound in the synthesis of analogs of bioactive natural products, with a specific focus on the synthesis of a diarylthiazole analog inspired by the natural product-like molecule, fatostatin (B527787). We will provide detailed experimental protocols for key synthetic transformations, quantitative data for representative reactions, and visual diagrams of relevant biological pathways and experimental workflows.
Case Study: Synthesis of a Fatostatin Analog via Suzuki-Miyaura Coupling
Fatostatin is a diarylthiazole derivative that inhibits the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors in lipid biosynthesis.[1][2] By blocking the SREBP pathway, fatostatin exhibits anti-proliferative and pro-apoptotic effects in cancer cells and has shown efficacy in models of obesity.[1][2] Here, we outline the synthesis of a fatostatin analog where this compound is a key starting material.
Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids, which is a key step in the synthesis of diarylthiazole analogs.
| Entry | This compound Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 100 | 12 | 85 |
| 2 | 2-Amino-5-bromothiazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 90 | 8 | 92 |
| 3 | This compound | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 4 | This compound | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a general method for the synthesis of 5-arylthiazole derivatives, a core component of fatostatin analogs.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture, degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Attach the reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 5-arylthiazole.
Protocol 2: Synthesis of a Fatostatin Analog Intermediate (Illustrative)
This protocol illustrates the coupling of a more complex arylboronic acid to a this compound derivative, a key step in the synthesis of a fatostatin analog.
Materials:
-
2-Amino-5-bromothiazole (1.0 equiv)
-
4-(N,N-dimethylamino)phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (3:1 mixture, degassed)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2-amino-5-bromothiazole, 4-(N,N-dimethylamino)phenylboronic acid, and cesium carbonate.
-
Evacuate and backfill the flask with Argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield the 2-amino-5-(4-(N,N-dimethylamino)phenyl)thiazole intermediate.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of a fatostatin analog in the SREBP signaling pathway.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Conclusion
This compound is an indispensable reagent for the synthesis of natural product analogs. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, allows for the efficient and modular construction of diverse libraries of compounds. The synthesis of fatostatin analogs serves as a prime example of how this building block can be employed to access biologically relevant molecules with therapeutic potential. The protocols and data provided herein offer a practical guide for researchers in the field of medicinal chemistry and drug discovery to leverage the power of this compound in their synthetic endeavors.
References
Application Note: Synthesis of 5-Vinylthiazole for Research and Development
Abstract
This application note provides a detailed experimental protocol for the synthesis of 5-vinylthiazole (B2829271), a key building block in the development of novel pharmaceuticals and functional materials. The described two-step procedure involves the reduction of commercially available 5-acetylthiazole to the intermediate alcohol, 5-(1-hydroxyethyl)thiazole, followed by its dehydration to yield the final product. This protocol is intended for researchers and scientists in organic synthesis and drug development.
Introduction
Thiazole (B1198619) moieties are prevalent in a wide range of biologically active compounds and functional materials. The introduction of a vinyl group at the 5-position of the thiazole ring provides a versatile handle for further chemical modifications, such as polymerization and click chemistry, making 5-vinylthiazole a valuable precursor in medicinal chemistry and materials science. This document outlines a straightforward and reproducible method for the laboratory-scale synthesis of 5-vinylthiazole.
Experimental Protocols
The synthesis of 5-vinylthiazole is achieved through a two-step process, starting from 5-acetylthiazole. The overall reaction scheme is presented below:
Figure 1: Two-step synthesis of 5-vinylthiazole from 5-acetylthiazole.
Step 1: Synthesis of 5-(1-Hydroxyethyl)thiazole
This procedure details the reduction of the ketone group of 5-acetylthiazole to a secondary alcohol using sodium borohydride (B1222165).
Materials:
-
5-Acetylthiazole
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-acetylthiazole in 25 mL of methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions over 15 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 20 mL of deionized water.
-
Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude 5-(1-hydroxyethyl)thiazole is typically used in the next step without further purification.
Step 2: Synthesis of 5-Vinylthiazole
This protocol describes the dehydration of 5-(1-hydroxyethyl)thiazole to the desired 5-vinylthiazole using phosphorus pentoxide.
Materials:
-
Crude 5-(1-hydroxyethyl)thiazole from Step 1
-
Phosphorus pentoxide (P₂O₅)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude 5-(1-hydroxyethyl)thiazole from the previous step in 50 mL of toluene.
-
Carefully add 7.0 g of phosphorus pentoxide to the solution in portions.
-
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over 50 g of crushed ice.
-
Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 5-vinylthiazole.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 5-vinylthiazole.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| 5-(1-Hydroxyethyl)thiazole | C₅H₇NOS | 129.18 | Viscous oil | >90 (crude) |
| 5-Vinylthiazole | C₅H₅NS | 111.17 | Colorless liquid | 60-70 (after dist.) |
The following table provides a reference for the expected spectroscopic data, based on the closely related compound 4-methyl-5-vinylthiazole.[1]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-Methyl-5-vinylthiazole | 8.65 (s, 1H), 6.75 (dd, 1H), 5.60 (d, 1H), 5.20 (d, 1H), 2.50 (s, 3H) | 150.1, 148.5, 129.8, 125.4, 115.9, 15.2 |
Note: The spectral data for the unsubstituted 5-vinylthiazole will differ slightly, primarily in the absence of the methyl signal and potential shifts in the aromatic and vinyl proton and carbon signals.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Workflow for the synthesis of 5-vinylthiazole.
Conclusion
The described two-step protocol provides a reliable method for the synthesis of 5-vinylthiazole from 5-acetylthiazole. This procedure is suitable for laboratory-scale production and yields a product of sufficient purity for subsequent applications in research and development. The use of readily available reagents and standard laboratory techniques makes this a practical and accessible synthetic route.
References
Application Notes and Protocols for 5-Bromothiazole in the Preparation of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 5-bromothiazole as a versatile building block in the synthesis of novel fluorescent probes. While direct applications of this compound as a fluorophore are not extensively documented, its functional handle (a bromine atom) at the 5-position makes it an excellent scaffold for the construction of complex fluorescent molecules through cross-coupling reactions. This document outlines a hypothetical, yet scientifically grounded, protocol for the synthesis of a fluorescent probe from a this compound precursor. Furthermore, it details the established applications and protocols of structurally related and widely used benzothiazole-based fluorescent probes for detecting various analytes of biological significance.
Synthesis of a Hypothetical Fluorescent Probe from 2-Amino-5-bromothiazole
This section provides a representative protocol for the synthesis of a novel fluorescent probe utilizing 2-amino-5-bromothiazole as a starting material. The proposed synthesis employs a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[1] This protocol is intended as a template for researchers to develop their own 5-thiazole-based fluorescent probes.
Experimental Protocol: Synthesis of a Hypothetical 2-Amino-5-aryl-thiazole Fluorescent Probe
Objective: To synthesize a fluorescent probe by coupling a fluorophore-containing boronic acid to the 2-amino-5-bromothiazole scaffold.
Materials:
-
2-Amino-5-bromothiazole
-
Arylboronic acid (e.g., 4-(pyren-1-yl)phenylboronic acid as a hypothetical fluorescent partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)[1]
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)[1]
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453)/water mixture, toluene, DMF)[1]
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask or microwave vial)
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask or microwave vial, combine 2-amino-5-bromothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (1-5 mol%).[1]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to the reaction mixture via a syringe.[1]
-
Reaction: Stir the mixture at a temperature ranging from 80-120 °C for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final 2-amino-5-aryl-thiazole probe.[1]
Application of Benzothiazole-Based Fluorescent Probes
Benzothiazole (B30560) derivatives are widely recognized as excellent fluorophores and are frequently used in the development of fluorescent probes.[2][3] These probes have been successfully applied to detect a variety of analytes in biological and environmental samples.
Detection of Hydrogen Peroxide (H₂O₂) in Living Cells
A notable example is the benzothiazole-based probe BT-BO , which is designed for the detection of hydrogen peroxide.[4]
Sensing Mechanism: The probe utilizes a boronate ester as a recognition moiety for H₂O₂. In its native state, the probe is weakly fluorescent. The presence of H₂O₂ leads to the cleavage of the boronate ester, releasing the highly fluorescent benzothiazole fluorophore in a "turn-on" response.[5] This mechanism is often coupled with aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) characteristics for enhanced sensitivity.[4][5]
Quantitative Data for H₂O₂ Probe BT-BO
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 324 nm | [4] |
| Emission Wavelength (λem) | 604 nm | [4] |
| Response | "Turn-on" | [4] |
| Cell Permeability | Good | [5] |
| Cytotoxicity | Low | [4] |
Experimental Protocol: Live Cell Imaging of H₂O₂
Materials:
-
A549 or Hep G2 cells[4]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
BT-BO probe stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
Confocal microscope
Procedure:
-
Cell Culture: Seed A549 or Hep G2 cells on glass-bottom dishes and culture overnight in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.[4]
-
Probe Loading: Remove the culture medium and wash the cells twice with PBS. Add a working solution of the BT-BO probe (e.g., 5 µM in serum-free DMEM) to the cells and incubate for 30 minutes at 37°C.
-
Detection of Exogenous H₂O₂:
-
Imaging: Wash the cells with PBS and acquire fluorescence images using a confocal microscope with the appropriate excitation and emission settings for the BT-BO probe.
Detection of Biothiols in Living Cells
A green-emitting fluorescent probe based on a benzothiazole derivative has been developed for the detection of biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH).[6][7]
Sensing Mechanism: The probe's fluorescence is initially quenched by a 2,4-dinitrobenzenesulfonate (B1228243) group. Biothiols induce the cleavage of this group, which inhibits the photoinduced electron transfer (PET) process and results in a significant "turn-on" fluorescence signal.[6]
Quantitative Data for a Biothiol Probe
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 413 nm | [7] |
| Emission Wavelength (λem) | 530 nm | [7] |
| Stokes Shift | 117 nm | [6] |
| Fluorescence Enhancement | ~148-fold | [6] |
| Detection Limit (for Cys) | 0.12 µM | [6] |
Experimental Protocol: Live Cell Imaging of Biothiols
Materials:
-
A549 cells[6]
-
DMEM with 10% FBS
-
PBS
-
Biothiol fluorescent probe stock solution (in DMSO)
-
N-ethylmaleimide (NEM) (as a negative control to deplete biothiols)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture A549 cells on glass-bottom dishes as described previously.[6]
-
Probe Incubation:
-
Imaging: After incubation, rinse the cells with PBS and perform imaging using a confocal microscope to visualize the intracellular green fluorescence.[6]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of more complex molecular structures, including novel fluorescent probes. Through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction, researchers can readily functionalize the thiazole (B1198619) core to develop probes with tailored properties. While the direct use of this compound in fluorescent probes is an emerging area, the extensive research on the closely related benzothiazole scaffold provides a strong foundation and a rich source of proven sensing strategies and experimental protocols. The information and protocols provided herein are intended to empower researchers to explore the potential of this compound and its derivatives in the exciting field of fluorescent probe development.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Research Progress in Design, Synthesis and Application of Benzothiazole-Based Fluorescent Probes | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 5-Bromothiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Bromothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two primary methods for synthesizing this compound are:
-
The Sandmeyer-type reaction of 2-amino-5-bromothiazole. This involves the diazotization of the amino group followed by its replacement with a hydrogen atom.
-
Direct bromination of thiazole (B1198619) . This method involves the electrophilic substitution of a hydrogen atom on the thiazole ring with bromine.
Q2: What are the common impurities I should expect in my this compound synthesis?
Common impurities depend on the synthetic route chosen. However, some of the most frequently encountered impurities include:
-
Di-brominated thiazoles: Primarily 2,5-dibromothiazole, which can arise from over-bromination.
-
Isomeric bromothiazoles: 2-Bromothiazole and 4-Bromothiazole can be formed as byproducts, particularly in the direct bromination of thiazole.
-
Unreacted starting materials: Residual 2-aminothiazole (B372263), 2-amino-5-bromothiazole, or thiazole may be present.
-
Phenolic impurities: In the Sandmeyer reaction, the diazonium salt can react with water to form a hydroxylated thiazole species.[1]
-
Protodebromination product: Loss of the bromine atom to yield thiazole can occur under harsh conditions.
Impurity Summary
The following table summarizes common impurities, their likely sources, and key analytical observations.
| Impurity | Potential Source(s) | Typical Analytical Observation (¹H NMR) |
| 2,5-Dibromothiazole | Over-bromination of thiazole or 2-aminothiazole. | A singlet in the aromatic region (around 7.52 ppm in CDCl₃).[2] |
| 2-Bromothiazole | Side reaction in direct bromination of thiazole. | Two doublets in the aromatic region (around 7.61 and 7.31 ppm in CDCl₃).[3] |
| 4-Bromothiazole | Side reaction in direct bromination of thiazole. | Two singlets in the aromatic region (around 8.8 and 7.7 ppm). |
| Unreacted 2-Aminothiazole | Incomplete initial bromination. | Signals corresponding to the starting material. |
| Unreacted Thiazole | Incomplete bromination or protodebromination. | Signals corresponding to thiazole. |
| Thiazol-5-ol | Reaction of diazonium salt with water in the Sandmeyer route. | Broad signal for the hydroxyl proton and shifts in the aromatic protons' signals. |
Troubleshooting Guides
Issue 1: Low Yield of this compound in Sandmeyer-Type Reaction
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite (B80452). Use a fresh solution of sodium nitrite. The reaction mixture should be acidic throughout the diazotization. |
| Premature Decomposition of Diazonium Salt | Avoid allowing the reaction temperature to rise above 5 °C before the addition of the reducing agent (e.g., hypophosphorous acid).[4] Use the diazonium salt solution immediately after its preparation. |
| Inefficient Reduction | Ensure slow, dropwise addition of the reducing agent while maintaining a low temperature. The choice and concentration of the reducing agent are critical. |
| Product Loss During Workup | This compound is volatile. Avoid excessive heating during solvent removal. Ensure the pH is appropriately adjusted during extraction to prevent the loss of the product in the aqueous layer. |
Issue 2: Presence of Di-brominated Impurities (e.g., 2,5-Dibromothiazole)
| Potential Cause | Recommended Solution |
| Over-bromination during the synthesis of 2-amino-5-bromothiazole | Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS). Add the brominating agent dropwise at a low temperature to control the reaction's exothermicity. Monitor the reaction progress closely using TLC or HPLC to avoid over-reaction. |
| Harsh conditions in direct bromination of thiazole | Use a milder brominating agent or less forcing reaction conditions. Optimize the reaction time and temperature to favor mono-bromination. |
| Purification Challenges | Di-brominated compounds can sometimes co-elute with the desired product. Use a high-resolution chromatography technique (e.g., MPLC or preparative HPLC) with an optimized solvent gradient for better separation. |
Issue 3: Presence of Isomeric Impurities (2-Bromothiazole or 4-Bromothiazole)
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity in Direct Bromination | The direct bromination of thiazole can lead to a mixture of isomers.[5] The Sandmeyer route starting from 2-amino-5-bromothiazole is generally more regioselective for the 5-bromo isomer. |
| Isomerization under Reaction Conditions | While less common, harsh acidic or basic conditions could potentially promote isomerization. Ensure neutral workup conditions where possible. |
| Analytical Misinterpretation | Confirm the identity of the isomers using a combination of analytical techniques, particularly ¹H NMR, which shows distinct signal patterns for each isomer. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer-Type Reaction
This protocol is adapted from a known synthetic route.
Step 1: Synthesis of 2-Amino-5-bromothiazole
-
Dissolve 2-aminothiazole in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into ice water.
-
Neutralize with a saturated solution of sodium bicarbonate to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-amino-5-bromothiazole.
Step 2: Diazotization and Reduction to this compound
-
Suspend 2-amino-5-bromothiazole in a mixture of phosphoric acid and nitric acid.
-
Cool the mixture to -5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 0 °C.
-
Stir for 15 minutes at -5 °C after the addition is complete.
-
Slowly add hypophosphorous acid dropwise, maintaining the temperature below 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Pour the reaction mixture into a solution of sodium hydroxide (B78521).
-
Neutralize the mixture with additional sodium hydroxide solution.
-
Extract the product with dichloromethane (B109758) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes).
Protocol 2: Direct Bromination of Thiazole
-
Dissolve thiazole in a suitable solvent such as carbon tetrachloride or acetic acid.
-
Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise or dropwise at a controlled temperature.
-
The reaction may require an initiator or catalyst depending on the chosen brominating agent.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.
-
Perform an aqueous workup, including neutralization if an acidic solvent was used.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Sandmeyer route.
Caption: Logical flowchart for troubleshooting common impurities in this compound synthesis.
Analytical Methods for Purity Assessment
A combination of analytical techniques is recommended for a comprehensive purity assessment of this compound.
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the sample by area percentage and for quantifying non-volatile impurities. A reversed-phase C18 column with a gradient of acetonitrile (B52724) and water is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying proton-containing impurities. Isomeric impurities can be distinguished by their unique chemical shifts and coupling patterns in the ¹H NMR spectrum.
¹H NMR Chemical Shifts for Bromothiazole Isomers (in CDCl₃)
| Compound | H-2 | H-4 | H-5 |
| This compound | ~8.78 ppm (s) | ~7.83 ppm (s) | - |
| 2-Bromothiazole | - | ~7.31 ppm (d) | ~7.61 ppm (d) |
| 4-Bromothiazole | ~8.8 ppm (s) | - | ~7.7 ppm (s) |
| 2,5-Dibromothiazole | - | ~7.52 ppm (s) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The distinct patterns of singlets and doublets allow for the clear identification of each isomer.
References
Technical Support Center: Palladium-Catalyzed Reactions of 5-Bromothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with 5-bromothiazole in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during palladium-catalyzed cross-coupling of this compound?
A1: The primary side reactions encountered are protodebromination (loss of the bromine atom), homocoupling of the starting material or coupling partner, and decomposition of the palladium catalyst into an inactive form known as "palladium black"[1].
Q2: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the first things to check?
A2: Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several factors. Initially, verify the quality and activity of your palladium catalyst and ensure your solvents and reagents are anhydrous, as water can lead to protodebromination. The choice of ligand is also critical; for heteroaryl bromides like this compound, bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos often outperform more traditional ligands like triphenylphosphine[2]. Finally, ensure that your base is appropriate for the reaction; potassium phosphate (B84403) (K₃PO₄) is often effective in challenging couplings[2].
Q3: I'm observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I prevent this?
A3: Alkyne homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings, frequently promoted by the copper(I) co-catalyst in the presence of oxygen[1]. To minimize this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Alternatively, consider employing a copper-free Sonogashira protocol, which can provide a cleaner reaction profile[2].
Q4: My reaction mixture is turning black. What does this indicate and how can I fix it?
A4: The formation of a black precipitate, commonly referred to as palladium black, is indicative of the palladium catalyst decomposing and agglomerating into an inactive state. This can be caused by high catalyst loading, the presence of oxygen, or high reaction temperatures. To mitigate this, try reducing the catalyst concentration, ensuring thorough degassing of your reaction mixture, and potentially lowering the reaction temperature[3].
Troubleshooting Guides
Issue 1: Significant Protodebromination (Loss of Bromine)
Symptoms:
-
Major byproduct observed by GC-MS or NMR corresponds to the debrominated thiazole.
-
Low conversion of this compound to the desired product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of water or protic solvents | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. |
| Inappropriate base | Stronger bases can sometimes promote protodebromination. Consider switching to a milder base such as K₂CO₃ or Cs₂CO₃. |
| High reaction temperature | Elevated temperatures can favor side reactions. Try running the reaction at a lower temperature for a longer duration. |
| Suboptimal ligand choice | Certain ligands may favor reductive elimination pathways leading to debromination. Screen alternative phosphine ligands. |
| Hydrogen source in the reaction mixture | Some reagents can act as hydrogen donors. Ensure all reagents are pure. |
Issue 2: Formation of Homocoupling Byproducts
Symptoms:
-
Detection of symmetrical biaryls (from boronic acid in Suzuki coupling) or diynes (from alkyne in Sonogashira coupling).
-
Reduced yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxygen in Sonogashira reactions (Glaser coupling) | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen). Consider using a copper-free Sonogashira protocol[1][2]. |
| Suboptimal catalyst or ligand in Suzuki reactions | The choice of palladium source and ligand can influence the rate of homocoupling versus cross-coupling. Experiment with different catalyst systems. |
| Decomposition of boronic acid (Suzuki) | Use fresh, high-quality boronic acids. Storing them under inert atmosphere can prevent degradation. |
Quantitative Data on Side Reactions
The following table summarizes illustrative data on the impact of reaction conditions on product yield and the formation of the protodebromination byproduct in Suzuki-Miyaura couplings of aryl bromides. While not specific to this compound, these trends are generally applicable.
| Base | Substrate | Product Yield (%) | Protodebromination (%) | Reference |
| K₂CO₃ | 4-Chlorobenzonitrile | 95 | 3 | [4] |
| K₃PO₄ | 2-Bromopyridine | 90 | 5 | [4] |
| Cs₂CO₃ | 5-Bromoindole | 94 | 4 | [4] |
| NaOt-Bu | 4-Bromotoluene | 80 | 18 | [4] |
| Et₃N | 4-Iodoanisole | 65 | 30 | [4] |
Note: The data in this table is illustrative and compiled from general trends reported in the literature for analogous systems. Actual results will vary depending on the specific substrates and other reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established methods for the Suzuki coupling of bromo-heterocycles and serves as a starting point for optimization.[1][5]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Heck Reaction of this compound with an Alkene
This protocol is based on general procedures for Heck reactions of aryl bromides.[6][7]
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene) (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.04 mmol, 4 mol%)
-
Et₃N (1.5 mmol)
-
Anhydrous DMF (5 mL)
-
Sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous DMF, the alkene, and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is a general starting point for the Sonogashira coupling of bromo-heterocycles.[2][8][9]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Anhydrous DMF (5 mL)
-
Triethylamine (B128534) (2.0 mmol)
-
Schlenk flask
-
Inert atmosphere (Argon)
Procedure:
-
In a Schlenk flask, combine this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium (B1175870) chloride and extract with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for protodebromination side reactions.
Caption: Logical relationship of Sonogashira coupling and homocoupling side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 5-Bromothiazole Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 5-bromothiazole.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for cross-coupling reactions with this compound?
A typical starting point for palladium catalyst loading in cross-coupling reactions is between 0.5 and 5 mol%.[1][2] For particularly challenging couplings or when using less active catalysts, a higher loading of up to 10 mol% might be necessary.[1] However, the optimal loading is highly dependent on the specific reaction (Suzuki, Heck, Sonogashira), the reactivity of the coupling partners, and the chosen ligand and reaction conditions. It is often beneficial to start with a higher loading to ensure the reaction proceeds and then optimize by decreasing the catalyst amount.
Q2: My reaction is showing low or no conversion of this compound. What are the likely causes related to the catalyst?
Low or no conversion can stem from several catalyst-related issues:
-
Inactive Catalyst: The palladium catalyst may be inactive. This can happen with older batches of Pd(OAc)₂ or if the Pd(0) species is not generated efficiently in situ from a Pd(II) precatalyst.[3][4] Using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst can be a solution.[3]
-
Catalyst Poisoning: Impurities in the starting materials, solvents, or reagents can act as catalyst poisons.[5] The nitrogen atom of the thiazole (B1198619) ring in this compound can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.[6]
-
Insufficient Catalyst Loading: For challenging substrates, the initial catalyst loading might be too low. A systematic increase in catalyst loading can help determine if this is the limiting factor.
Q3: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
The formation of palladium black indicates the aggregation of the Pd(0) catalyst, leading to a loss of catalytic activity.[4][6] This is a common deactivation pathway and can be caused by:
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[4][6]
-
Absence of a Stabilizing Ligand: Ligands are crucial for stabilizing the active Pd(0) species.[6]
-
Impurities: Oxygen or other impurities in the reaction mixture can promote catalyst agglomeration.[6][7]
To prevent the formation of palladium black, consider using a stabilizing phosphine (B1218219) ligand, running the reaction at a lower temperature, and ensuring all reagents and solvents are pure and properly degassed.[4][6][7]
Q4: How can I minimize catalyst loading to make the process more cost-effective and reduce palladium contamination in my product?
Minimizing catalyst loading is a key aspect of process optimization. Here are some strategies:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst activity, allowing for lower catalyst loadings.[7][8]
-
Reaction Conditions Optimization: Fine-tuning parameters such as base, solvent, and temperature can improve reaction efficiency and allow for a reduction in catalyst concentration.[9]
-
Flow Chemistry: Continuous-flow methods can improve reaction efficiency and catalyst stability, often enabling lower catalyst loadings compared to batch processes.[10]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst Loading | Systematically screen catalyst loading from 0.5 mol% to 5 mol%. In some cases, a higher loading may be required initially. |
| Catalyst Deactivation | Use a stabilizing ligand, lower the reaction temperature, and ensure an inert atmosphere.[4][6] Consider using a more robust precatalyst. |
| Poor Ligand Choice | For heteroaryl bromides like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective than traditional ligands like PPh₃.[7][9] |
| Incorrect Base | The choice of base is critical. Screen common bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[4][7] Ensure the base is finely ground and anhydrous if needed.[9] |
| Solvent Effects | The reaction may not be proceeding well in the chosen solvent. Screen common solvents like dioxane, toluene, THF, and DMF. For Suzuki reactions, a co-solvent of water is often beneficial.[8] |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen in the reaction mixture.[3] | Rigorously degas all solvents and the reaction vessel. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[3][7] Using a pre-formed Pd(0) catalyst can also reduce homocoupling.[3] |
| Protodebromination (Loss of Bromine) | Presence of a proton source (e.g., water) or use of a strong base.[7][11] | Use anhydrous solvents and ensure all reagents are dry. Consider using a milder base and avoid excessively high temperatures.[3][7] |
| Glaser Coupling (Alkyne Homocoupling in Sonogashira) | Promoted by the copper(I) co-catalyst in the presence of oxygen.[12] | Thoroughly degas the reaction mixture. Consider using a copper-free Sonogashira protocol, which may require a more active palladium/ligand system.[7] |
Quantitative Data Summary
Table 1: Typical Catalyst Loading for Different Cross-Coupling Reactions
| Cross-Coupling Reaction | Typical Pd Catalyst Loading (mol%) | Notes |
| Suzuki-Miyaura | 2 - 5 mol%[9] | Can be as low as 0.04 mol% with highly active catalysts.[13] |
| Heck | 0.1 - 5 mol%[14] | Can vary significantly based on the reactivity of the alkene. |
| Sonogashira (with Cu co-catalyst) | 1 - 5 mol%[1] | Copper(I) co-catalyst is typically used at 1 - 10 mol%.[1] |
| Sonogashira (Copper-free) | 0.5 - 5 mol%[15] | Often requires more electron-rich and bulky ligands. |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Cross-Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[4]
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3][9]
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) and the ligand (if separate). The catalyst loading should be varied in different experiments (e.g., 2 mol%, 1 mol%, 0.5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe.[4][9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3][9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Visualizations
Caption: Workflow for optimizing catalyst loading in cross-coupling reactions.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromothiazole Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the prevention of homo-coupling in reactions involving 5-bromothiazole.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of this compound cross-coupling reactions?
A1: Homo-coupling is an undesired side reaction where two molecules of the coupling partner (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling) react with each other, or two molecules of this compound react to form 2,2'-bithiazole (B7772081). This byproduct consumes starting materials and complicates the purification of the desired heterocoupled product. In Suzuki reactions, the homo-coupling of the boronic acid is often promoted by the presence of oxygen.[1][2][3]
Q2: What are the primary causes of homo-coupling?
A2: The main factors contributing to homo-coupling include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species, which are known to promote the homo-coupling of organoboron compounds.[1][2][3]
-
Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ can react directly with the organometallic reagent (e.g., boronic acid) to cause homo-coupling before being reduced to the catalytically active Pd(0) state.[1]
-
High Temperatures: Elevated reaction temperatures can sometimes increase the rate of side reactions, including homo-coupling.[4]
-
Base Selection: The choice and strength of the base can influence the rates of competing side reactions. Stronger bases may sometimes accelerate the decomposition of reagents, leading to byproducts.[1][4]
-
Reagent Quality: Degradation of the coupling partner, such as protodeboronation of boronic acids when exposed to air and moisture, can affect reaction outcomes and lead to side products.[1]
Q3: Which cross-coupling reaction is most suitable for derivatizing this compound?
A3: The choice of reaction (Suzuki, Stille, Sonogashira, etc.) depends on the desired substituent and functional group tolerance.
-
Suzuki-Miyaura Coupling: This is a widely used and versatile method due to the commercial availability of a vast array of boronic acids and their esters, which are also relatively stable and have low toxicity.[5][6]
-
Stille Coupling: This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to moisture and air. However, the toxicity of tin compounds is a significant drawback.[7][8][9]
-
Sonogashira Coupling: This is the method of choice for introducing terminal alkyne functionalities. It typically requires a palladium catalyst and a copper(I) co-catalyst.[10][11]
Troubleshooting Guides
Issue 1: Significant formation of 2,2'-bithiazole or other homo-coupled byproducts.
This guide provides a systematic approach to minimizing homo-coupling in your this compound cross-coupling reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homo-coupling.
Data Presentation
The following tables provide representative quantitative data for optimizing cross-coupling reactions with this compound to minimize homo-coupling. Yields are estimates based on similar reactions and require optimization for the specific substrate.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Hetero-coupling Yield (%) | Homo-coupling Byproduct (%) |
| 1 | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~65 | ~15-20 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~80 | ~5-10 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 90 | 8 | >90 | <5 |
| 4 | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | Toluene/H₂O (not degassed) | 100 | 12 | ~40 | >30 |
Table 2: Stille Coupling of this compound with Tributyl(phenyl)stannane
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Hetero-coupling Yield (%) | Homo-coupling Byproduct (%) |
| 1 | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 18 | ~75 | ~10 |
| 2 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | - | DMF | 80 | 12 | ~85 | <10 |
| 3 | Pd(PPh₃)₄ (5) | - | CuI (10 mol%) | NMP | 60 | 12 | >90 | <5 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Hetero-coupling Yield (%) | Homo-coupling Byproduct (%) |
| 1 | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | DMF | 70 | 6 | ~80 | ~10-15 |
| 2 | Pd(PPh₃)₄ (5) | 10 | Diisopropylamine (B44863) | THF | 65 | 8 | ~90 | <5 |
| 3 | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N (not degassed) | DMF | 70 | 6 | ~50 | >25 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Homo-Coupling
This protocol is designed to favor the formation of the desired 5-arylthiazole product.
Reaction Setup Workflow
Caption: General workflow for an optimized Suzuki-Miyaura coupling experiment.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (0.04 mmol)
-
Potassium phosphate (B84403) (K₃PO₄), finely powdered (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered potassium phosphate.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]
-
Under a positive pressure of inert gas, add the Pd₂(dba)₃ catalyst and the SPhos ligand.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-arylthiazole.
Protocol 2: Stille Coupling with Additives to Suppress Homo-Coupling
This protocol utilizes a copper(I) iodide co-catalyst, which can accelerate the desired transmetalation step and thereby minimize side reactions.
Materials:
-
This compound (1.0 mmol)
-
Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) (5 mL)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with inert gas (3 cycles).
-
Add the degassed NMP via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Stir the reaction mixture at 60 °C and monitor by TLC or GC-MS (typically 12-18 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate.
-
Wash the organic phase with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts, followed by a brine wash.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling with Minimized Homo-Coupling
This protocol uses standard Sonogashira conditions with an emphasis on rigorous exclusion of air to prevent the oxidative homo-coupling of the terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Degassed Diisopropylamine (4 mL)
-
Anhydrous, degassed THF (4 mL)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon (3 cycles).
-
Add the degassed THF and degassed diisopropylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at 65 °C under argon. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove catalyst residues, rinsing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired 5-alkynylthiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Lithiation of 5-Bromothiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the lithiation of 5-bromothiazole. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the lithiation of this compound?
The primary challenge lies in achieving selective metal-halogen exchange at the C5 position without competing side reactions. Key difficulties include ensuring the activity of the organolithium reagent, maintaining strictly anhydrous conditions, and controlling the reaction temperature to prevent undesired outcomes.[1]
Q2: Which organolithium reagent is most effective for the lithiation of this compound?
The choice of organolithium reagent is critical and depends on the desired outcome.
-
n-Butyllithium (n-BuLi) is commonly used for lithium-halogen exchange on bromo-aromatic compounds.[2]
-
tert-Butyllithium (t-BuLi) is a more reactive agent that can be used for efficient lithium-halogen exchange, often at very low temperatures. Using two equivalents of t-BuLi can lead to a cleaner reaction by eliminating the t-butyl bromide byproduct.[3]
-
Lithium diisopropylamide (LDA) , a strong, non-nucleophilic base, can be used for deprotonation. In some substituted thiazoles, LDA has been shown to selectively deprotonate at the C5 position.[4][5]
Q3: Why is reaction temperature so critical in this process?
Low temperatures, typically -78 °C or below, are crucial for several reasons. They suppress side reactions such as the reaction of n-BuLi with solvents like THF, prevent the decomposition of the potentially unstable lithiated intermediate, and can improve the regioselectivity of the reaction.[2][6] Higher temperatures can lead to the formation of undesired isomers or decomposition products.[6]
Q4: What are the most common side reactions to be aware of?
Common side reactions include:
-
Protodebromination: The replacement of the bromine atom with a hydrogen atom, which can occur if there are trace amounts of water or other protic sources.[7]
-
Reaction with Solvent: At temperatures above -20°C, n-BuLi can react with THF.[1]
-
Formation of Isomers: Depending on the conditions and the specific substrate, lithiation at other positions on the thiazole (B1198619) ring can occur.[4]
-
Ring Cleavage: Some lithiated heteroaromatic compounds can be unstable and undergo ring cleavage, especially at elevated temperatures.[8]
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
Q: My reaction shows a significant amount of unreacted starting material. What could be the cause?
A: This is a common issue that can stem from several factors related to your reagents and reaction setup.
-
Inactive Organolithium Reagent: n-BuLi and other organolithiums degrade over time, especially with improper storage. It is essential to titrate your n-BuLi solution before use to determine its exact molarity.[6]
-
Insufficient Organolithium Reagent: If your starting material has other acidic protons (e.g., an amine group), more than one equivalent of the organolithium reagent will be required. The first equivalent will deprotonate the most acidic site, and a subsequent equivalent is needed for the desired lithium-halogen exchange.[2]
-
Presence of Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (e.g., oven-dried and cooled under an inert atmosphere) and that all solvents are anhydrous.[1][6] The reaction should be conducted under a dry, inert atmosphere (argon or nitrogen).[1]
-
Reaction Time/Temperature: The lithium-halogen exchange may be slow at very low temperatures. While low temperatures are necessary, ensure the reaction is allowed to proceed for a sufficient amount of time. You can monitor the progress by taking aliquots, quenching them, and analyzing by TLC or LC-MS.[6]
Issue 2: Poor Yield After Quenching with an Electrophile
Q: The lithiation seems to proceed, but I get a low yield of my desired product after adding the electrophile. Why?
A: This suggests a problem with either the stability of your lithiated intermediate or the quenching step itself.
-
Unstable Lithiated Intermediate: The 5-lithiothiazole intermediate may be unstable, especially if the temperature is not maintained at -78 °C or below. Decomposition can occur if the reaction is allowed to warm up before or during the addition of the electrophile.[6]
-
Ineffective Quenching:
-
Ensure the electrophile is reactive enough to quench the organolithium species.
-
The electrophile should also be added at a low temperature to control the exotherm of the reaction.
-
The choice of electrophile can significantly impact the reaction outcome. For example, quenching with CO2 has been shown to be effective, while quenching with other electrophiles like TMSCl might lead to different products or yields.[9]
-
-
Workup Procedure: The workup conditions can affect the stability of the final product. For instance, some products may be sensitive to strong acids or bases.[6] Consider a mild workup, such as quenching with a saturated aqueous solution of ammonium (B1175870) chloride.[6]
Issue 3: Formation of Multiple Products or Isomers
Q: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity?
A: The formation of multiple products points to a lack of regioselectivity or the occurrence of side reactions.
-
Incorrect Lithiating Agent: The choice of lithiating agent can influence the site of metalation. For instance, in a related system, lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with LDA proceeds at position 5, while t-BuLi leads to lithiation at both positions 2 and 5.[4][5]
-
Reaction Temperature: Higher temperatures can reduce the selectivity of the lithiation. Maintaining a consistently low temperature (-78 °C) is critical for achieving high regioselectivity.[6]
-
Additives: In some lithiation reactions, additives like tetramethylethylenediamine (TMEDA) can be used to break up organolithium aggregates and increase reactivity and selectivity.[10] However, the effect of such additives should be experimentally evaluated for your specific system.
Data Presentation
Table 1: Comparison of Lithiating Agents for Thiazole Derivatives
| Lithiating Agent | Typical Conditions | Outcome for 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | Reference(s) |
| LDA | THF, -70 °C | Lithiation at position 5 | [4][5] |
| t-BuLi | THF, -80 °C | Simultaneous lithiation at positions 2 and 5 | [4] |
| n-BuLi | THF, -78 °C | Generally used for lithium-halogen exchange | [2] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution | Reference(s) |
| Low/No Conversion | Inactive n-BuLi | Titrate n-BuLi before use. | [6] |
| Moisture in reaction | Use oven-dried glassware and anhydrous solvents under an inert atmosphere. | [1][6] | |
| Insufficient n-BuLi | Use additional equivalents if other acidic protons are present. | [2] | |
| Low Yield After Quench | Unstable intermediate | Maintain temperature at ≤ -78 °C throughout. | [6] |
| Ineffective electrophile | Ensure electrophile is reactive and added at low temperature. | [9] | |
| Poor Selectivity | Reaction temperature too high | Maintain temperature at -78 °C. | [6] |
| Incorrect lithiating agent | Experiment with different agents (e.g., LDA for deprotonation, n-BuLi/t-BuLi for exchange). | [3][4][5] |
Experimental Protocols
Protocol 1: General Procedure for Lithiation of this compound
Warning: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.[11]
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a stream of inert gas.
-
Reaction Setup: Add this compound (1.0 eq.) to the flask and dissolve it in anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add a titrated solution of n-butyllithium (1.1 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Add the desired electrophile (1.2 eq.) dropwise at -78 °C.
-
Warming and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]
Protocol 2: Titration of n-Butyllithium
-
Preparation: Dry a small flask and add approximately 2-3 mg of a suitable indicator, such as N-benzylidenebenzylamine or diphenylacetic acid, and a stir bar.
-
Dissolution: Add 2-3 mL of anhydrous THF and stir to dissolve the indicator.
-
Titration: Slowly add the n-BuLi solution dropwise via syringe until the characteristic color change of the indicator persists.
-
Calculation: Record the volume of n-BuLi added and calculate the molarity.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
stability of 5-Bromothiazole under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Bromothiazole under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a relatively stable aromatic heterocyclic compound. The thiazole (B1198619) ring itself is aromatic and generally resistant to cleavage under mild conditions. However, the presence of the bromine atom at the 5-position and the nitrogen atom in the ring influences its reactivity, particularly under harsh acidic or basic conditions. While specific kinetic data for this compound is limited in publicly available literature, general principles of thiazole chemistry and data from related compounds suggest potential for degradation under stress conditions.
Q2: Is this compound stable in acidic solutions?
Thiazoles are generally considered to be stable in acidic conditions. The nitrogen atom in the thiazole ring is weakly basic, and protonation occurs under strongly acidic conditions. While the ring itself is robust, prolonged exposure to strong acids at elevated temperatures may lead to hydrolysis, although this is expected to be slow. For a related compound, 2-Amino-5-bromo-4-t-butylthiazole, forced degradation studies utilize 0.1 M HCl at 60°C for 24 hours to induce degradation[1].
Q3: How does this compound behave in basic solutions?
This compound is susceptible to degradation under basic conditions, primarily through nucleophilic aromatic substitution of the bromine atom by hydroxide (B78521) ions or other nucleophiles present. The electron-withdrawing nature of the thiazole ring can facilitate this substitution. A purification method for bromothiazole involves suspending it in dilute NaOH and steam distilling, which suggests some degree of stability to dilute base at high temperatures for a short duration. However, prolonged exposure to strong bases, especially at elevated temperatures, is likely to cause degradation. Forced degradation studies on a similar compound employ 0.1 M NaOH at 60°C for 24 hours[1].
Q4: What are the likely degradation products of this compound under acidic or basic conditions?
Under acidic conditions, the primary degradation pathway is likely hydrolysis of the thiazole ring, although this is generally slow. Under basic conditions, the main degradation product is expected to be 5-hydroxythiazole, resulting from the nucleophilic substitution of the bromine atom. Further degradation of the thiazole ring may occur under harsh conditions, leading to smaller, acyclic molecules.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis after reaction in acidic media. | Degradation of this compound. | Minimize reaction time and temperature. Use a lower concentration of acid if possible. Analyze a stressed sample of this compound under your reaction conditions to identify potential degradation products. |
| Low yield or formation of byproducts in a reaction involving a strong base. | This compound is likely undergoing nucleophilic substitution with the base or other nucleophiles in the reaction mixture. | Consider using a non-nucleophilic base. Run the reaction at a lower temperature. Protect the 5-position if it is not the desired reaction site. |
| Discoloration of this compound solution upon addition of a base. | Potential degradation or reaction of the compound. | Perform a small-scale test to observe the stability of this compound under the specific basic conditions before proceeding with the full-scale reaction. Analyze the colored solution by techniques like UV-Vis or LC-MS to identify any new species formed. |
| Inconsistent reaction outcomes when using this compound. | The stability of this compound may be compromised by the specific reaction conditions, leading to variable amounts of degradation. | Perform a forced degradation study under your specific experimental conditions to understand the stability profile of this compound. This will help in optimizing the reaction to minimize degradation. |
Stability Summary
The following table summarizes the expected stability of this compound based on general chemical principles and data from related compounds.
| Condition | Concentration | Temperature | Expected Stability | Potential Degradation Pathway |
| Acidic | 0.1 M HCl | 60°C | Moderate to Low | Thiazole ring hydrolysis (slow) |
| Basic | 0.1 M NaOH | 60°C | Low | Nucleophilic substitution of bromine |
| Neutral | - | Room Temperature | High | Generally stable |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is adapted from studies on a related compound, 2-Amino-5-bromo-4-t-butylthiazole, and is intended as a starting point for investigating the stability of this compound[1].
1. Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC system with UV detector
-
C18 HPLC column
-
pH meter
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a suitable vial. Heat at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M NaOH.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a suitable vial. Heat at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M HCl.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of methanol. Keep at the same temperature as the stressed samples.
4. HPLC Analysis:
-
Analyze the control and stressed samples by HPLC.
-
Mobile Phase: A suitable gradient of methanol and water or acetonitrile (B52724) and water.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any degradation products.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Palladium Removal from 5-Bromothiazole Reaction Products
Welcome to the Technical Support Center for palladium catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of products from palladium-catalyzed reactions involving 5-Bromothiazole and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from this compound reaction products?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing materials like scavenger resins (e.g., thiol-based, amine-based) or activated carbon that bind to the palladium.[1][2][3][4]
-
Chromatography: Separating the desired this compound product from the palladium catalyst using techniques like column chromatography.[4][5][6][7]
-
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities in the mother liquor.[1][8]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove solid-supported or precipitated palladium.[4][9]
-
Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.[8][9]
Q2: How do I choose the best palladium removal method for my specific this compound reaction?
A2: The choice of method depends on several factors, including:
-
The nature of your this compound product: Consider its solubility and stability.
-
The solvent system: Some methods are more effective in specific solvents.[1]
-
The form of the residual palladium: For example, Pd(0) vs. Pd(II), homogeneous vs. heterogeneous.[10] The choice of scavenger is critical and depends on the oxidation state of the palladium species.[1]
-
The required final palladium concentration: Pharmaceutical applications often have stringent limits, typically below 10 ppm for oral medications.[11][12][13]
Q3: What are the acceptable limits for palladium in active pharmaceutical ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. For palladium, a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[13] It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q4: How can I quantify the amount of residual palladium in my product?
A4: Standard methods for quantifying trace palladium in APIs include atomic absorption (AA) spectroscopy, X-ray fluorescence (XRF), and inductively coupled plasma mass spectrometry (ICP-MS).[14] ICP-MS is frequently used for both in-process monitoring and final quality control of drug molecules.[14] While highly sensitive, these techniques require expensive instrumentation and specialized expertise.[14][15] For high-throughput screening of palladium scavenging methods, rapid colorimetric or fluorometric assays are also available.[14][15][16]
Troubleshooting Guide
Issue 1: Ineffective Palladium Removal
-
Symptom: The palladium level in the final product remains high after treatment.
-
Possible Cause 1: Incorrect Scavenger Selection. The chosen scavenger may not be effective for the specific form of palladium in the reaction mixture.[1] Thiol-based scavengers, for instance, are often effective for Pd(II) complexes.[1]
-
Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction.[1]
-
-
Possible Cause 2: Insufficient Amount of Scavenger. Using too little scavenger will result in incomplete palladium removal.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is to use 5 equivalents of the scavenger.[1]
-
-
Possible Cause 3: Suboptimal Reaction Conditions. Temperature and reaction time can significantly impact scavenger efficiency.[1]
-
Possible Cause 4: Poor Mass Transfer. Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in solution.
-
Possible Cause 5: Product-Palladium Complexation. Your product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.[1]
-
Solution: Consider adding a competing ligand or changing the solvent to disrupt the product-palladium interaction before adding the scavenger.[1]
-
Issue 2: Significant Product Loss During Purification
-
Symptom: Low yield of the final this compound product after the palladium removal step.
-
Possible Cause: Non-specific Adsorption of the Product onto the Scavenger or Activated Carbon.
-
Solution 1: Optimize Adsorbent Loading. Use the minimum amount of activated carbon or scavenger required for effective palladium removal. Start with a small-scale experiment to determine the optimal loading.[1]
-
Solution 2: Thorough Washing. After filtration, wash the scavenger or activated carbon thoroughly with a suitable solvent to recover any adsorbed product.[17]
-
Solution 3: Solvent Selection. The choice of solvent can influence the adsorption of your product. Try different solvents to find one that minimizes product binding while maintaining good palladium removal.[1]
-
Issue 3: Difficulty Filtering Scavenger or Activated Carbon
-
Symptom: The filtration process is slow, or the filter becomes clogged.
-
Possible Cause: Small Particle Size of the Adsorbent.
Data Presentation: Comparison of Palladium Removal Methods
| Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Disadvantages |
| Thiol-Based Scavengers | 300 - 2400 | < 1 - 20 | High efficiency for various palladium species, can be used in different solvents.[10][18] | Can be costly, potential for product loss through adsorption.[10] |
| Activated Carbon | 300 - 800 | < 1 - 10 | Cost-effective, readily available.[1][10] | Can lead to significant product loss due to non-specific adsorption.[1][10] |
| Chromatography | >1000 | < 100 | Effective for removing a majority of residual palladium.[7] | May not be sufficient on its own to reach very low ppm levels, can be time-consuming and require large solvent volumes.[5][6][7] |
| Recrystallization | 500 - 1500 | 100 - 200 | Can be effective for purifying crystalline products. | May not be sufficient to reach low ppm levels on its own.[19] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent.
-
Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution.[1]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[1] Monitor the palladium concentration periodically by taking small aliquots.
-
Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using a suitable analytical method (e.g., ICP-MS).
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent.
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.[1]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content.
Visualizations
Caption: Workflow for Palladium Removal using a Solid-Supported Scavenger.
Caption: Troubleshooting High Residual Palladium Levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques — Department of Pharmacology [pharm.ox.ac.uk]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sopachem.com [sopachem.com]
- 12. biotage.com [biotage.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. arborassays.com [arborassays.com]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. silicycle.com [silicycle.com]
- 19. books.rsc.org [books.rsc.org]
Technical Support Center: Improving Regioselectivity in 5-Bromothiazole Reactions
Welcome to the technical support center for the regioselective functionalization of 5-bromothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling the regioselectivity of reactions involving this versatile building block. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on this compound and how does their reactivity differ?
A1: this compound has three potential sites for functionalization: the C2, C4, and C5 positions. The C-Br bond at the C5 position is the primary site for cross-coupling reactions. The C2 and C4 positions bear protons that can be removed under certain conditions, leading to C-H functionalization or lithiation. The reactivity is governed by the electronic properties of the thiazole (B1198619) ring. The nitrogen atom withdraws electron density, making the adjacent C2 proton the most acidic and thus the most likely site for deprotonation. The C5 position is also activated towards metallation, but generally less so than C2. The C4 proton is the least acidic.
Q2: In palladium-catalyzed cross-coupling reactions, why does the reaction selectively occur at the C-Br bond?
A2: In palladium-catalyzed cross-coupling reactions, the crucial initial step is the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond. Carbon-bromine (C-Br) bonds are significantly more reactive towards oxidative addition than carbon-hydrogen (C-H) bonds. This large difference in reactivity is the basis for the high regioselectivity observed in reactions like Suzuki, Stille, Heck, and Sonogashira couplings, which selectively functionalize the C5 position of this compound.
Q3: How can I achieve functionalization at the C2 or C4 position instead of the C5 position?
A3: To functionalize the C2 or C4 positions, a different strategy is required, typically involving the deprotonation of a C-H bond to form an organometallic intermediate. This is often achieved through a halogen-metal exchange or direct lithiation. For thiazoles, the C2 position is generally the most acidic and therefore the most favorable site for lithiation using a strong base like n-butyllithium (n-BuLi). Selective functionalization at the C4 position is more challenging and may require specific directing groups or carefully optimized reaction conditions.
Q4: Can I perform sequential functionalization on this compound?
A4: Yes, sequential functionalization is a key synthetic strategy using this compound. A common approach is to first perform a palladium-catalyzed cross-coupling reaction at the C5-Br bond. The resulting 5-substituted thiazole can then undergo a subsequent reaction, such as a C-H lithiation/functionalization at the C2 position. This stepwise approach allows for the controlled introduction of different substituents at specific positions.
Troubleshooting Guides
This section addresses common issues encountered during the functionalization of this compound in a question-and-answer format.
Issue 1: Low Regioselectivity in Cross-Coupling Reactions
-
Problem: My reaction yields a mixture of products, with functionalization occurring at positions other than C5.
-
Possible Cause 1: High Reaction Temperature.
-
Solution: High temperatures can sometimes lead to side reactions or loss of selectivity. Try lowering the reaction temperature. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
-
Possible Cause 2: Inappropriate Catalyst or Ligand System.
-
Solution: The choice of ligand is critical for controlling regioselectivity. For cross-coupling reactions, bulky, electron-rich phosphine (B1218219) ligands often improve selectivity. Screen a panel of ligands (e.g., PPh₃, XPhos, SPhos) to find the optimal one for your specific transformation.
-
-
Possible Cause 3: Competing C-H Activation.
-
Solution: While less common, under certain conditions, direct C-H activation can compete with C-Br activation. Ensure your reaction conditions are optimized for the cross-coupling reaction and not favoring C-H functionalization pathways. Using milder bases and lower temperatures can help.
-
Issue 2: Low or No Yield in Palladium-Catalyzed Coupling
-
Problem: The reaction is not proceeding, or the yield of the desired 5-substituted product is very low.
-
Possible Cause 1: Inactive Catalyst.
-
Solution: The Pd(0) catalyst may have decomposed due to exposure to air or moisture. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Use freshly opened or properly stored palladium precursors and ligands.
-
-
Possible Cause 2: Inefficient Transmetalation.
-
Solution: The transmetalation step can be sensitive to the base and solvent used. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure they are anhydrous and finely powdered. The solvent system can also be critical; a mixture of an organic solvent (like dioxane or toluene) and water is often effective for Suzuki reactions.
-
-
Possible Cause 3: Substrate or Reagent Decomposition.
-
Solution: this compound or the coupling partner may be decomposing under the reaction conditions. Monitor the stability of your starting materials under the reaction conditions (e.g., by heating them with the base and solvent but without the catalyst). If decomposition is observed, milder conditions (lower temperature, different base) are necessary.
-
Issue 3: Formation of Di-substituted Byproducts
-
Problem: In addition to the desired mono-substituted product, I am observing the formation of a di-substituted thiazole.
-
Possible Cause 1: High Reaction Temperature or Long Reaction Time.
-
Solution: Prolonged reaction times or high temperatures can promote a second functionalization event, likely through C-H activation. Monitor the reaction progress closely and stop the reaction once the desired mono-substituted product is maximized.
-
-
Possible Cause 2: Stoichiometry of Reagents.
-
Solution: Using a large excess of the coupling partner can drive the reaction towards di-substitution. Try using a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner.
-
Data Presentation
Table 1: Performance of Key Cross-Coupling Methods with Aryl Bromides
This table summarizes the typical performance of various cross-coupling reactions, providing a predictive framework for their application to this compound.
| Coupling Method | Typical Yield (%) | Key Strengths | Potential Challenges | Reaction Partners |
| Suzuki-Miyaura | 80-97 | High functional group tolerance; commercially available and stable boronic acids; mild reaction conditions. | Potential for boronic acid homo-coupling; removal of boron-containing byproducts. | Aryl/heteroaryl/vinyl boronic acids or esters. |
| Heck | Good to Excellent | Atom-economical (no organometallic reagent); good for vinylation. | Regioselectivity can be an issue with unsymmetrical alkenes; can require higher temperatures. | Alkenes. |
| Sonogashira | 65-92 | Direct formation of C(sp²)-C(sp) bonds; mild conditions. | Copper co-catalyst can lead to alkyne homo-coupling (Glaser coupling); sensitivity to air. | Terminal alkynes. |
| Buchwald-Hartwig | 77-87 | Excellent for C-N bond formation |
challenges in the scale-up of 5-Bromothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 5-Bromothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: A prevalent laboratory-scale method involves the diazotization of 2-amino-5-bromothiazole followed by a reductive deamination. An alternative route is the direct bromination of thiazole, though this can sometimes lead to challenges with regioselectivity. Another reported method involves the treatment of 2,5-dibromothiazole (B130459) with sodium ethoxide, followed by hydrogenation.[1]
Q2: What are the primary challenges when scaling up the synthesis of this compound via the diazotization route?
A2: The main challenges during the scale-up of the diazotization of 2-amino-5-bromothiazole include:
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Exothermic Reaction Control: Diazotization is a highly exothermic reaction. Maintaining a low and consistent temperature is critical to prevent runaway reactions and the formation of hazardous, unstable diazonium salt accumulations.[2][3]
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Stability of the Diazonium Intermediate: Diazonium salts can be explosive in a dry state. Ensuring they remain in solution at low temperatures is a key safety consideration.[2]
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Gas Evolution: The reaction releases nitrogen gas, which needs to be safely vented, especially in a large-scale reactor, to avoid pressure buildup.
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Handling of Hazardous Reagents: The process involves corrosive acids, sodium nitrite (B80452), and hypophosphorous acid, all of which require specific handling procedures at a larger scale.[4][5][6][7]
Q3: What are the likely impurities in the synthesis of this compound, and how can they be minimized?
A3: Potential impurities include unreacted 2-amino-5-bromothiazole, phenolic byproducts from the reaction of the diazonium salt with water, and potentially biaryl compounds from radical side reactions. Minimizing these impurities can be achieved by:
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Strict temperature control during diazotization to reduce decomposition of the diazonium salt.
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Ensuring the complete conversion of the starting material through careful monitoring of reaction progress.
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Using degassed solvents to minimize oxidative side reactions.
Q4: What are the recommended purification methods for this compound on a larger scale?
A4: On a laboratory scale, purification is often achieved by medium pressure liquid chromatography (MPLC).[1] For larger scales, vacuum distillation is a more practical method. Recrystallization of the crude product or its derivatives can also be an effective purification strategy. The choice of method will depend on the impurity profile and the required final purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Ineffective diazotization due to incorrect temperature or reagent stoichiometry. | Ensure the reaction temperature is maintained at -5 to 0 °C during the addition of sodium nitrite. Verify the molar equivalents of all reagents. |
| Decomposition of the diazonium salt intermediate. | Maintain rigorous temperature control below 0 °C throughout the diazotization and subsequent reduction steps. | |
| Inconsistent Yields on Scale-Up | Poor heat and mass transfer in larger reactors. | Ensure efficient stirring and use a reactor with adequate cooling capacity. Consider a slower, controlled addition of reagents. |
| Changes in reaction kinetics at a larger scale. | Perform a pilot-scale run to identify any process-dependent issues before moving to full-scale production. | |
| Formation of Dark-Colored Byproducts | Side reactions due to elevated temperatures. | Strictly maintain the recommended low-temperature profile for the reaction. |
| Presence of oxidative impurities. | Use high-purity, and where necessary, degassed reagents and solvents. | |
| Difficulty in Isolating the Product | The product remains oily and does not solidify. | Try trituration with a non-polar solvent like hexanes or pentane (B18724) to induce solidification. Ensure all solvents from the workup have been thoroughly removed under vacuum. |
| Formation of an emulsion during aqueous workup. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. | |
| Product Fails to Meet Purity Specifications | Incomplete removal of starting materials or byproducts. | Optimize the purification method. For distillation, ensure the vacuum is stable and the column has sufficient theoretical plates. For recrystallization, screen various solvent systems. |
| Co-eluting impurities in chromatography. | If using chromatography, try a different solvent system or stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
Experimental Protocols
Synthesis of this compound via Diazotization of 2-Amino-5-bromothiazole
This protocol is based on a reported laboratory-scale synthesis.[1] Adjustments will be necessary for scale-up, particularly concerning heat management and reagent addition rates.
Materials:
-
2-Amino-5-bromothiazole
-
Phosphoric acid (85% solution in water)
-
Nitric acid (concentrated)
-
Sodium nitrite
-
Hypophosphorous acid
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Sodium hydroxide (B78521)
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Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
In a suitable reactor with efficient cooling and stirring, prepare a mixture of phosphoric acid and nitric acid.
-
Cool the acid mixture to -5 °C.
-
Slowly add 2-amino-5-bromothiazole to the cooled acid mixture, maintaining the temperature at -5 °C.
-
In a separate vessel, prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of at least 45 minutes, ensuring the temperature does not rise above -5 °C.
-
After the addition is complete, stir the mixture at -5 °C for an additional 15 minutes.
-
-
Reduction:
-
Slowly add hypophosphorous acid to the reaction mixture, keeping the temperature below 0 °C. This addition should be done dropwise over at least 30 minutes.
-
Stir the mixture at 0 °C for 150 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Isolation:
-
Prepare a solution of sodium hydroxide in water in a separate, larger vessel with cooling.
-
Slowly and carefully pour the reaction mixture into the sodium hydroxide solution to neutralize the acids.
-
Adjust the pH to neutral using a 5N NaOH solution.
-
Extract the aqueous mixture with dichloromethane (3 times).
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by MPLC on silica gel using a gradient of ethyl acetate (B1210297) in hexanes, or by vacuum distillation for larger quantities.
-
Quantitative Data from a Representative Lab-Scale Synthesis
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromothiazole (12.58 g, 70 mmol) | [1] |
| Sodium Nitrite | 7.59 g, 110 mmol | [1] |
| Reaction Temperature | -5 °C to 0 °C | [1] |
| Purification Method | MPLC (Silica Gel) | [1] |
| Yield | Not explicitly stated in the provided abstract |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
- 1. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 2. US3153045A - Process for the simultaneous preparation of 2-bromopyridine and 2-chloropyridine - Google Patents [patents.google.com]
- 3. Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 7. Facile synthesis and characterization of a bromine-substituted (chlormethyl)pyridine precursor towards the immobilization of biomimetic metal ion chelates on functionalized carbons [morressier.com]
dehalogenation of 5-Bromothiazole as an unwanted side reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the unwanted dehalogenation of 5-bromothiazole during cross-coupling reactions.
Troubleshooting Guide
Dehalogenation, the substitution of a bromine atom with a hydrogen atom, is a common unwanted side reaction in palladium-catalyzed cross-coupling reactions involving this compound. This leads to the formation of thiazole (B1198619) as a byproduct, reducing the yield of the desired product and complicating purification. The primary cause is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. The following table provides a guide to troubleshoot and minimize this side reaction.
| Problem | Potential Cause | Recommended Solution |
| High percentage of thiazole byproduct detected | Inappropriate Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species through β-hydride elimination or reaction with protic impurities. | Switch to a milder inorganic base. Phosphates (e.g., K₃PO₄) and carbonates (e.g., K₂CO₃, Cs₂CO₃) are generally effective in promoting the desired coupling while minimizing dehalogenation.[1] |
| High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation, which may have a higher activation energy than the desired cross-coupling. | Lower the reaction temperature. It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction closely and stop it as soon as the this compound is consumed. | |
| Choice of Solvent: Protic solvents (e.g., alcohols) or solvents that can act as a hydride source (e.g., wet DMF) can contribute to the formation of Pd-H species. | Use anhydrous, aprotic solvents. Toluene (B28343) and dioxane are often good choices for minimizing dehalogenation.[1] Ensure solvents are rigorously dried and degassed before use. | |
| Catalyst and Ligand System: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. Less bulky or electron-poor ligands may not promote reductive elimination of the desired product efficiently, allowing the competing dehalogenation pathway to occur. | Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos) which can accelerate the rate of reductive elimination.[1] Using well-defined palladium pre-catalysts can also offer more consistent results. | |
| Reaction stalls or shows low conversion with evidence of dehalogenation | Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may deactivate over time, especially at higher temperatures. | Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all reagents and solvents are thoroughly degassed. |
| Presence of Water: While a small amount of water can sometimes be beneficial in Suzuki couplings, excessive water can promote catalyst decomposition and dehalogenation.[2] | Use anhydrous conditions or carefully control the amount of water in the solvent system. In some cases, minimizing water content is key to suppressing dehalogenation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound reactions?
A1: Dehalogenation is an undesired side reaction where the bromine atom at the 5-position of the thiazole ring is replaced by a hydrogen atom, resulting in the formation of thiazole. This consumes the this compound starting material, lowers the yield of the intended product, and introduces a byproduct that may be difficult to separate.
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, including the base, solvent, or trace amounts of water. This Pd-H species can then transfer a hydride to the palladium-complexed this compound, leading to the reductive cleavage of the C-Br bond and formation of thiazole.
Q3: How can I detect and quantify the extent of dehalogenation?
A3: The dehalogenated byproduct, thiazole, can be identified and quantified using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for separating and identifying volatile compounds like thiazole and the desired coupled product. The mass spectrometer provides definitive identification based on the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the starting material, desired product, and the thiazole byproduct. A UV detector is typically used, and quantification can be achieved by integrating the peak areas and comparing them to a standard curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can reveal the presence of thiazole by its characteristic signals. The ratio of product to byproduct can be estimated by comparing the integration of specific, non-overlapping peaks.
Q4: Are Suzuki, Stille, and Buchwald-Hartwig reactions all susceptible to dehalogenation of this compound?
A4: Yes, all palladium-catalyzed cross-coupling reactions can be prone to dehalogenation. The extent of this side reaction will depend on the specific reaction conditions (base, solvent, temperature, ligand) for each type of coupling. The general principles for minimizing dehalogenation apply across these different reaction types.
Q5: Can the choice of the coupling partner influence the rate of dehalogenation?
A5: While the primary factors are the reaction conditions, the nature of the coupling partner can have an indirect effect. If the transmetalation step (in Suzuki or Stille coupling) or the association of the amine (in Buchwald-Hartwig amination) is slow, the palladium-thiazole intermediate will have a longer lifetime, increasing the probability of undergoing dehalogenation. Therefore, using a more reactive coupling partner can sometimes help to favor the desired reaction pathway.
Experimental Protocols
The following are representative protocols for a Suzuki-Miyaura coupling of this compound with phenylboronic acid. The first protocol describes conditions where dehalogenation is likely to be a significant issue, while the second provides an optimized procedure to minimize this side reaction.
Protocol 1: Conditions Prone to Dehalogenation
This protocol uses a strong base and a less bulky ligand, conditions known to favor the dehalogenation side reaction.
Materials:
-
This compound (1.0 mmol, 164 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
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Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
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Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
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Sodium tert-butoxide (NaOtBu, 2.0 mmol, 192 mg)
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Anhydrous 1,4-Dioxane (B91453) (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and sodium tert-butoxide.
-
Seal the flask, and evacuate and backfill with argon three times.
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Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by GC-MS, which will likely show the formation of both the desired 5-phenylthiazole (B154837) and the thiazole byproduct.
Protocol 2: Optimized Conditions to Minimize Dehalogenation
This protocol utilizes a milder base and a bulky, electron-rich ligand to favor the desired cross-coupling pathway.
Materials:
-
This compound (1.0 mmol, 164 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
XPhos Pd G2 precatalyst (0.02 mmol, 15.7 mg)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 424 mg)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, XPhos Pd G2, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80 °C and stir, monitoring the reaction progress by GC-MS or TLC (e.g., every 1-2 hours).
-
Upon completion (typically within 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes the expected outcomes from the two protocols, illustrating the impact of reaction conditions on the dehalogenation of this compound.
| Protocol | Base | Ligand | Solvent | Temperature (°C) | Expected Yield of 5-Phenylthiazole | Expected % of Thiazole Byproduct |
| 1 | NaOtBu | PPh₃ | Dioxane | 100 | Moderate | High (>20%) |
| 2 | K₃PO₄ | XPhos | Toluene | 80 | High | Low (<5%) |
Visualizations
Caption: Troubleshooting logic for dehalogenation.
Caption: Optimized experimental workflow.
References
effect of ligands on the efficiency of 5-Bromothiazole coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of ligands on the efficiency of 5-Bromothiazole coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is ligand selection so critical for the efficiency of this compound coupling reactions?
A1: Ligand choice is paramount in palladium-catalyzed cross-coupling reactions involving this compound for several reasons. The ligand stabilizes the palladium catalyst, preventing its decomposition into inactive palladium black. It also modulates the electronic and steric properties of the catalyst, which directly influences the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For an electron-rich heterocycle like thiazole (B1198619), bulky and electron-rich phosphine (B1218219) ligands are often required to promote efficient coupling and suppress side reactions.[1][2][3]
Q2: What are the most common side reactions observed in this compound couplings, and how can ligand choice mitigate them?
A2: A common side reaction is protodebromination, where the bromine atom is replaced by a hydrogen atom. This is often caused by competing reaction pathways involving palladium-hydride species. The use of bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the pathways that lead to protodebromination.[4] Another potential side reaction, particularly in Suzuki-Miyaura coupling, is the homocoupling of the boronic acid partner. This can be minimized by using an appropriate ligand that favors the cross-coupling pathway and by ensuring rigorously deoxygenated reaction conditions.[4][5]
Q3: Which class of ligands generally performs best for Suzuki-Miyaura coupling of this compound?
A3: For Suzuki-Miyaura coupling of this compound and other electron-rich heteroaryl bromides, bulky, electron-rich monophosphine ligands from the biarylphosphine class, such as SPhos, XPhos, and RuPhos, are often highly effective.[1] These ligands promote the oxidative addition step and facilitate the overall catalytic cycle, leading to higher yields and shorter reaction times, even with challenging substrates.[6]
Q4: What are the key considerations when choosing a ligand for the Buchwald-Hartwig amination of this compound?
A4: The Buchwald-Hartwig amination of this compound requires careful selection of a ligand that can facilitate the coupling of a wide range of amines. Ligands like XPhos, RuPhos, and BrettPhos are known to be effective for coupling both primary and secondary amines, including those that are weakly nucleophilic or sterically hindered. The choice of ligand can significantly impact the reaction's scope and efficiency.[1][2]
Q5: Can a ligand-free protocol be effective for the Suzuki coupling of this compound?
A5: While less common, ligand-free Suzuki couplings can be achieved under specific conditions. In some cases, the thiazole ring nitrogen itself can coordinate to the palladium catalyst, forming a palladacyclic intermediate that facilitates the reaction.[7] However, these methods are often highly substrate-dependent and may not be as broadly applicable as ligand-mediated protocols. For sterically hindered substrates, a ligand-free approach has been shown to provide good to excellent yields.[7]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Ligand Choice | Switch to a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[1][6] | These ligands are known to be highly effective for coupling electron-rich heteroaryl bromides by accelerating the oxidative addition and reductive elimination steps of the catalytic cycle.[4] |
| Catalyst Inactivity | Ensure the palladium source is of high quality and properly handled. Consider using a pre-catalyst. | Palladium(0) catalysts are sensitive to air and moisture. Using a pre-catalyst can provide a more stable and active form of the catalyst. |
| Base Incompatibility | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous if required. | The base plays a crucial role in the transmetalation step. The optimal base can be substrate-dependent. |
| Solvent Issues | Ensure the reactants are soluble in the chosen solvent. Common solvents include dioxane, toluene, and DMF, often with a small amount of water. | Poor solubility can significantly hinder reaction rates. |
| Protodeboronation | Use a milder base or protect the boronic acid as a boronate ester (e.g., pinacol (B44631) ester). | Strong bases can promote the degradation of the boronic acid. Boronate esters are generally more stable.[8] |
Issue 2: Significant Protodebromination
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Ligand | Employ a bulky, electron-rich ligand (e.g., XPhos, SPhos). | These ligands promote faster reductive elimination, which outcompetes the side reaction leading to protodebromination.[4] |
| High Reaction Temperature | Lower the reaction temperature and extend the reaction time. | Protodebromination can have a higher activation energy than the desired coupling, so lowering the temperature can favor the desired pathway. |
| Presence of Protic Impurities | Use anhydrous solvents and reagents. | Water and other protic impurities can be a source of protons for the debromination reaction. |
| Inappropriate Base | Switch to a milder, non-nucleophilic base (e.g., K₃PO₄ or CsF). | Stronger bases can sometimes increase the rate of protodebromination.[4] |
Data Presentation
Table 1: Ligand Performance in Suzuki-Miyaura Coupling of Aryl Bromides*
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| XPhos | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 90-98 |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 |
| dppf | [Pd(dppf)Cl₂] | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
*Data is for structurally similar substrates to this compound and serves as a guide.[6][9]
Table 2: Ligand Performance in Buchwald-Hartwig Amination of Bromobenzene (B47551) with Various Amines*
| Ligand | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| XPhos | Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 |
| RuPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| RuPhos | Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 29 |
| t-BuBrettPhos | Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 97 |
*This table provides a comparison of ligand performance for the amination of bromobenzene and can be used as a starting point for optimizing the coupling with this compound.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (0.02 mmol) and the ligand (0.04 mmol).
-
Add the degassed solvent (5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[10][11][12]
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (1.2 - 2.0 equivalents)
-
Palladium source (e.g., [Pd(allyl)Cl]₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the palladium source, and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the base.
-
Add the anhydrous solvent via syringe.
-
Finally, add the amine via syringe.
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 16-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[3][13]
Visualizations
Caption: Generalized experimental workflow for this compound coupling reactions.
Caption: Logical relationship between ligand properties and coupling reaction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
managing temperature fluctuations in 5-Bromothiazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing temperature fluctuations during chemical reactions involving 5-Bromothiazole.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in reactions with this compound?
A1: Precise temperature control is crucial because this compound and its derivatives are often involved in sensitive organometallic reactions, such as lithiation, Grignard reactions, and palladium-catalyzed cross-couplings (e.g., Suzuki, Heck).[1][2][3][4] Temperature fluctuations can significantly impact reaction outcomes by:
-
Affecting Reaction Rate: Even minor temperature changes can alter the reaction kinetics, leading to incomplete conversion or the formation of impurities.
-
Influencing Selectivity: In many reactions, different products can be formed at different temperatures. Poor temperature control can lead to a decrease in the desired product and an increase in side products.
-
Causing Decomposition: Organometallic intermediates are often thermally unstable and can decompose at higher temperatures, reducing the yield of the desired product.[5]
-
Triggering Thermal Runaway: Exothermic reactions, if not properly cooled, can lead to a rapid increase in temperature, posing a significant safety hazard.[6][7][8]
Q2: What are the most common sources of temperature fluctuations in the lab?
A2: Temperature fluctuations can arise from various sources, even in well-controlled laboratory environments.[9] Common causes include:
-
Changes in ambient room temperature.
-
Drafts from fume hoods or HVAC systems.[9]
-
Heat generated by equipment, such as stirring plates.
-
Inconsistent manual cooling or heating, such as the intermittent addition of dry ice to a cooling bath.[10]
-
Poor insulation of the reaction vessel.
Q3: What are the recommended temperature ranges for common this compound reactions?
A3: The optimal temperature depends on the specific reaction. However, here are some general guidelines:
-
Lithiation: These reactions are typically performed at very low temperatures, often between -78 °C and -20 °C, to prevent side reactions and decomposition of the highly reactive organolithium species.[4]
-
Suzuki Coupling: These reactions are often heated, with typical temperatures ranging from room temperature to 120 °C.[1][11][12][13] Milder conditions (e.g., 40-60 °C) can sometimes be achieved with careful selection of catalyst, ligand, and base.[12][14]
-
Heck Reaction: Heck reactions are also typically conducted at elevated temperatures, often above 100 °C.[2][15][16]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to temperature control during your experiments with this compound.
Issue 1: My low-temperature reaction is not reaching or maintaining the target temperature (e.g., -78 °C).
| Possible Cause | Troubleshooting Step |
| Improperly prepared cooling bath. | Ensure the cooling bath is well-mixed and has the correct ratio of components. For a -78 °C bath, use a slurry of dry ice in acetone (B3395972) or isopropanol.[17][18][19] Avoid large chunks of dry ice. |
| Inadequate insulation. | Use a Dewar flask for the cooling bath to minimize heat exchange with the environment.[18] Ensure the reaction flask is sufficiently immersed in the bath. |
| Heat from stirring plate. | Place an insulating material (e.g., a cork ring or a block of styrofoam) between the stirring plate and the cooling bath. |
| Reaction is highly exothermic. | Add reagents slowly to control the rate of heat generation. Consider pre-cooling the reagents before addition. |
Issue 2: I am observing significant side product formation in my Suzuki or Heck coupling reaction.
| Possible Cause | Troubleshooting Step |
| Temperature is too high. | Overheating can lead to side reactions like protodeboronation in Suzuki couplings or catalyst decomposition.[12] Reduce the reaction temperature and monitor for improvement. |
| Uneven heating. | Use an oil bath or a heating mantle with sand for uniform heat distribution.[17] Ensure the reaction mixture is stirring efficiently. |
| Inaccurate temperature monitoring. | Place the thermometer or thermocouple probe directly in the reaction mixture (if possible and safe) or in the heating bath as close to the reaction flask as feasible.[17] |
Issue 3: The reaction yield is inconsistent between batches, even with the same protocol.
| Possible Cause | Troubleshooting Step |
| Fluctuations in ambient temperature. | Be aware of changes in the laboratory environment.[9] If possible, conduct sensitive reactions in a temperature-controlled room. |
| Inconsistent rate of reagent addition. | For exothermic reactions, the rate of addition can significantly affect the internal reaction temperature. Use a syringe pump for precise and consistent addition of reagents. |
| Calibration of temperature monitoring equipment. | Regularly calibrate thermometers and thermocouples to ensure accurate readings.[9][20] |
Data Presentation
Table 1: Common Cooling Baths for Low-Temperature Reactions
| Mixture Composition | Achievable Temperature (°C) | Notes |
| Ice / Water | 0 | Basic cooling. |
| Ice / NaCl | -5 to -20 | The final temperature depends on the ratio of ice to salt.[19][21] |
| Dry Ice / Acetonitrile | -41 | Be cautious not to add too much dry ice, as it can freeze the acetonitrile.[17][19] |
| Dry Ice / Acetone | -78 | A very common and reliable cooling bath.[17][19][21] |
| Liquid Nitrogen / Dichloromethane | -92 | Requires careful handling due to the very low temperature. |
Data compiled from various sources.[17][19][21]
Table 2: Temperature Monitoring Methods
| Method | Advantages | Disadvantages |
| Alcohol/Mercury Thermometer | Inexpensive, easy to use. | Can have a slower response time; mercury thermometers have safety concerns. |
| Thermocouple | Wide temperature range, durable, fast response time.[22] | Requires a digital reader; can be affected by corrosive environments.[23] |
| Infrared (IR) Sensor | Non-contact measurement, very fast response time.[22][23][24] | Measures surface temperature, which may not reflect the internal reaction temperature; can be affected by emissivity of the flask and environmental conditions.[22][23] |
Experimental Protocols
Protocol 1: Setting up a -78 °C Dry Ice/Acetone Cooling Bath
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and cryogenic gloves.[18] Perform this procedure in a well-ventilated fume hood.[18]
-
Prepare the Dewar: Place a clean, dry Dewar flask on a stable surface, such as a lab jack or stir plate inside the fume hood.[18]
-
Add Dry Ice: Carefully add crushed or pelletized dry ice to the Dewar.
-
Add Acetone: Slowly pour acetone over the dry ice until a slurry is formed.[18] Adding the acetone slowly will minimize excessive bubbling caused by the sublimation of carbon dioxide.[19]
-
Equilibrate and Measure: Allow the bath to equilibrate for a few minutes. Use a low-temperature thermometer or thermocouple to verify that the temperature is at or near -78 °C.[18]
-
Maintain the Bath: Periodically add more dry ice to maintain the temperature, especially for long reactions.
Protocol 2: Monitoring Reaction Temperature with a Thermocouple
-
Setup: Insert the thermocouple probe through a septum or a dedicated port in the reaction flask. Ensure the tip of the probe is submerged in the reaction mixture but does not interfere with the stirring.
-
Secure the Probe: Secure the thermocouple wire to prevent the probe from moving during the reaction.
-
Connect to Reader: Connect the thermocouple to a digital reader that is calibrated and set to the correct thermocouple type (e.g., Type K).
-
Record Temperature: Monitor and record the temperature at regular intervals throughout the reaction. For automated systems, the thermocouple can be connected to a controller for continuous temperature regulation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organometallic compound - Stability, Reactivity, Bonding | Britannica [britannica.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceequip.com.au [scienceequip.com.au]
- 10. How To Maintain The Temperature Of A Reaction? Master Heat Transfer For Safe & Repeatable Results - Kintek Solution [kindle-tech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck Reaction [organic-chemistry.org]
- 16. arkat-usa.org [arkat-usa.org]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. chamberlandresearch.com [chamberlandresearch.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. msesupplies.com [msesupplies.com]
- 21. Cooling bath - Wikipedia [en.wikipedia.org]
- 22. powerblanket.com [powerblanket.com]
- 23. iothrifty.com [iothrifty.com]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Identifying Byproducts in 5-Bromothiazole Reactions by LC-MS
Welcome to the technical support center for the analysis of 5-Bromothiazole reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify byproducts in common synthetic transformations of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The bromine atom at the 5-position serves as a reactive handle for various transformations, most notably:
-
Suzuki-Miyaura Coupling: To form a carbon-carbon bond, typically with boronic acids.
-
Buchwald-Hartwig Amination: To form a carbon-nitrogen bond with a wide range of amines.
-
Halogen-Metal Exchange (Lithiation): To generate a lithiated intermediate that can react with various electrophiles.
Q2: I see unexpected peaks in my LC-MS chromatogram. What are the likely byproducts in my this compound reaction?
A2: The nature of the byproducts will depend on the specific reaction you are performing. Below is a summary of common byproducts for the three main reaction types.
| Reaction Type | Common Byproducts | Plausible Cause |
| Suzuki-Miyaura Coupling | Homocoupling of boronic acid, Protodeboronation of boronic acid, Dehalogenation of this compound. | Presence of oxygen, suboptimal catalyst or base conditions, moisture.[1] |
| Buchwald-Hartwig Amination | Dehalogenation of this compound, Multiple arylations of the amine. | Inefficient catalyst, high reaction temperatures, stoichiometry of reactants. |
| Halogen-Metal Exchange (Lithiation) | Quenched starting material (thiazole), Ring opening of the thiazole (B1198619) ring. | Incomplete lithiation and subsequent quenching, reaction with residual moisture. |
Q3: My peak shape for this compound or its derivatives is poor (tailing or fronting). What could be the cause?
A3: Poor peak shape, particularly tailing, for nitrogen-containing heterocycles like thiazoles is often due to interactions with free silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. Here are some common causes and solutions:
-
Secondary Silanol Interactions: The basic nitrogen of the thiazole ring can interact with acidic silanol groups on the column packing material.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate the thiazole, which can reduce these interactions. Alternatively, use an end-capped column or a column specifically designed for the analysis of basic compounds.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, you can get peak splitting or broadening.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
Q4: I am seeing multiple peaks in my mass spectrum for a single chromatographic peak. What are these?
A4: These are likely adduct ions, which are formed in the ion source of the mass spectrometer when your analyte molecule associates with other ions present in the mobile phase. For positive ion mode electrospray ionization (ESI), common adducts include:
| Adduct | Mass Shift from [M+H]⁺ |
| Sodium Adduct [M+Na]⁺ | +22 Da |
| Potassium Adduct [M+K]⁺ | +38 Da |
| Acetonitrile (B52724) Adduct [M+ACN+H]⁺ | +41 Da |
| Ammonium Adduct [M+NH₄]⁺ | +17 Da |
Note: 'M' represents the neutral molecule.
To confirm an adduct, check the mass difference between the suspected adduct and the protonated molecule [M+H]⁺.
Troubleshooting Guides
Byproduct Identification in Suzuki-Miyaura Coupling
Issue: You observe peaks other than your starting material and desired product.
Workflow for Identification:
Caption: Troubleshooting workflow for Suzuki reaction byproducts.
Table of Potential Byproducts in a Suzuki Reaction with Phenylboronic Acid:
| Compound | Structure | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| This compound (Starting Material) | C₃H₂BrNS | 162.91 | 163.92 |
| Thiazole (Dehalogenation Byproduct) | C₃H₃NS | 85.00 | 86.01 |
| Biphenyl (Homocoupling Byproduct) | C₁₂H₁₀ | 154.08 | 155.09 |
| Benzene (Protodeboronation Byproduct) | C₆H₆ | 78.05 | 79.06 |
| 5-Phenylthiazole (Product) | C₉H₇NS | 161.03 | 162.04 |
Byproduct Identification in Buchwald-Hartwig Amination
Issue: Your reaction is not clean, and you suspect side products.
Workflow for Identification:
Caption: Troubleshooting workflow for Buchwald-Hartwig byproducts.
Table of Potential Byproducts in a Buchwald-Hartwig Reaction with Aniline:
| Compound | Structure | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| This compound (Starting Material) | C₃H₂BrNS | 162.91 | 163.92 |
| Thiazole (Dehalogenation Byproduct) | C₃H₃NS | 85.00 | 86.01 |
| 5-Phenylaminothiazole (Product) | C₉H₈N₂S | 176.04 | 177.05 |
| N,N-di(thiazol-5-yl)aniline (Double Arylation) | C₁₂H₉N₃S₂ | 259.03 | 260.04 |
Experimental Protocols
General LC-MS Method for this compound Reaction Monitoring
This method provides a starting point for the analysis of this compound and its derivatives. Optimization may be required for specific applications.
1. Sample Preparation:
- Quench a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of acetonitrile or methanol).
- If solids are present, centrifuge the sample and take the supernatant for analysis.
- Dilute the sample further if necessary to avoid detector saturation. A typical starting dilution is 1:100.
2. LC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B over 0.5 minutes, and re-equilibrate for 1.5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
3. MS Conditions (ESI Positive Mode):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range | m/z 50 - 500 |
General Workflow for Byproduct Identification
Caption: A stepwise workflow for identifying unknown byproducts.
References
Validation & Comparative
Suzuki Coupling Reactivity: A Comparative Analysis of 5-Bromothiazole and 5-Chlorothiazole
For researchers, scientists, and drug development professionals, the choice of starting materials in cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, data-supported comparison of the reactivity of 5-bromothiazole and 5-chlorothiazole (B1590928) in the widely utilized Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. The reactivity of the organohalide is a key determinant of the reaction's success, with the general trend being I > Br > Cl > F. This guide will objectively compare the performance of this compound and 5-chlorothiazole, providing insights into their relative merits and the reaction conditions typically required for each.
Executive Summary: Reactivity at a Glance
Fundamentally, the reactivity of aryl halides in Suzuki coupling is dictated by the strength of the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, which means that the oxidative addition of the aryl halide to the palladium(0) catalyst—often the rate-determining step of the catalytic cycle—is more facile for this compound. Consequently, this compound is generally more reactive than 5-chlorothiazole, often allowing for milder reaction conditions, shorter reaction times, and higher yields.
While aryl bromides are typically more reactive, advancements in catalyst technology, particularly the development of sophisticated phosphine (B1218219) ligands, have made the more cost-effective aryl chlorides viable substrates for a wide array of cross-coupling transformations. However, the use of aryl chlorides often necessitates more specialized and reactive catalyst systems to achieve comparable results to their bromo-counterparts.
Quantitative Data Comparison
While a direct side-by-side experimental comparison of this compound and 5-chlorothiazole under identical Suzuki coupling conditions is not extensively documented in a single report, a robust performance comparison can be extrapolated from studies on structurally analogous halothiazoles and other halo-heterocycles. The following table summarizes typical reaction conditions and resulting yields, providing a clear picture of the reactivity differences.
| Parameter | This compound | 5-Chlorothiazole | Key Observations |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) or palladacycles | 5-Chlorothiazole often requires more electron-rich and sterically hindered ligands to facilitate oxidative addition. |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ (often stronger bases are preferred) | A range of bases can be effective for this compound; stronger bases may be needed for the less reactive 5-chlorothiazole. |
| Typical Solvent | Dioxane/H₂O, Toluene, DMF | Dioxane/H₂O, Toluene, DMAc | Similar solvent systems are used, though higher boiling point solvents may be necessary for 5-chlorothiazole to drive the reaction. |
| Typical Temperature | 80-100 °C | 100-120 °C or higher | This compound generally reacts at lower temperatures, reflecting its higher reactivity. |
| Representative Yield | Good to Excellent (often >80%) | Moderate to Good (can be highly variable, often 50-80%) | Higher yields are more consistently achieved with this compound under standard conditions. |
Note: The data presented is a synthesis of typical conditions and yields reported in the literature for the Suzuki coupling of halothiazoles and related heteroaryl halides. Direct comparison under identical conditions is limited.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound and 5-chlorothiazole. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (B91453) (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-phenylthiazole.
Protocol 2: Suzuki Coupling of 5-Chlorothiazole with Phenylboronic Acid
Materials:
-
5-Chlorothiazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add 5-chlorothiazole, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenylthiazole.
Mechanistic Considerations and Visualization
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The difference in reactivity between this compound and 5-chlorothiazole primarily arises from the initial oxidative addition step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction and the comparative reactivity in the oxidative addition step.
The diagram above illustrates that the initial oxidative addition of the 5-halothiazole to the Pd(0) catalyst is the key differentiating step. The weaker C-Br bond in this compound leads to a lower activation energy for this step compared to the stronger C-Cl bond in 5-chlorothiazole, resulting in a faster overall reaction rate under similar conditions.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of 5-halothiazoles.
This workflow highlights the key steps involved in a typical Suzuki coupling experiment, from the initial setup under an inert atmosphere to the final purification of the desired 5-arylthiazole product.
Conclusion
A Comparative Guide to Palladium Catalysts for the Functionalization of 5-Bromothiazole
For researchers, scientists, and drug development professionals, the strategic functionalization of the thiazole (B1198619) ring is a critical step in the synthesis of a wide array of biologically active compounds. The versatile 5-bromothiazole serves as a key building block for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a determining factor in the success of these transformations, profoundly influencing reaction yields, efficiency, and substrate scope.
This guide provides an objective comparison of the efficacy of various palladium catalysts in three seminal cross-coupling reactions of this compound and its analogues: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The information presented is supported by experimental data from analogous heterocyclic systems to offer a predictive framework for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The selection of an optimal palladium catalyst is contingent on the specific cross-coupling reaction and the nature of the coupling partners. The following tables summarize the performance of commonly employed palladium catalysts in reactions with brominated thiazole derivatives and other analogous bromo-heterocycles. This data provides a valuable baseline for developing reaction conditions for this compound.
Note: The following data is compiled from studies on substrates analogous to this compound, such as 5-bromo-2-chlorobenzothiazole and 2,5-dibromothiazole, and should be used as a guide for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds, coupling this compound with boronic acids or their esters.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference Substrate |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 5 | 5-Bromo-2-chlorobenzo[d]thiazole |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | 3 | 5-bromo-1H-indazole |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | DMF | 110 | 6 | 78 | - | 5-Bromo-2-chlorobenzo[d]thiazole |
Heck Reaction
The Heck reaction facilitates the vinylation of this compound by coupling it with an alkene.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 16 | Good | General Aryl Bromides |
| Pd₂(dba)₃ | P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 24 | High | General Aryl Bromides |
| Pd/C | None | NaOAc | DMA | 130 | 4 | 95 | 4-Bromotoluene |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, linking this compound to a terminal alkyne.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 3 | 89 | General Aryl Halides |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | RT | 3 | High | General Aryl Halides |
| Pd/C | CuI | K₂CO₃ | Ethanol | 70 | 3 | 90 | Iodobenzene |
Experimental Protocols
The following are detailed, representative methodologies for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound. These protocols are starting points and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
This procedure describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous, degassed dimethoxyethane (DME) (10 mL)
-
Round-bottom flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed dimethoxyethane via syringe.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride to the mixture.
-
Heat the reaction to 80 °C and stir for 2-6 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction Protocol
This protocol outlines the coupling of this compound with an alkene such as styrene.
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealed reaction tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
This procedure details the coupling of this compound with a terminal alkyne.[1]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Anhydrous, degassed Tetrahydrofuran (THF) (10 mL)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Purge the flask with an inert gas.
-
Add anhydrous, degassed THF, the terminal alkyne, and triethylamine via syringe.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Workflow and Catalyst Selection
To further aid in the experimental design process, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making process for catalyst selection.
References
Unveiling the Transitory: A Comparative Guide to Spectroscopic Analysis of 5-Bromothiazole Reaction Intermediates
For researchers, scientists, and drug development professionals, understanding the fleeting moments of a chemical reaction is paramount. The identification and characterization of reaction intermediates involving 5-Bromothiazole, a key heterocyclic scaffold in medicinal chemistry, provide invaluable insights into reaction mechanisms, enabling optimization of synthetic routes and the discovery of novel molecular entities. This guide offers a comparative overview of spectroscopic techniques for the analysis of these transient species, complete with experimental protocols and data interpretation.
Reaction intermediates in this compound chemistry are often highly reactive and present in low concentrations, making their direct observation challenging. However, a suite of powerful spectroscopic techniques, when appropriately applied, can illuminate the structures and kinetics of these ephemeral species. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, along with strategies for trapping highly reactive intermediates.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic method is dictated by the nature of the reaction, the expected lifetime of the intermediate, and the information sought. While each technique offers unique advantages, a multi-faceted approach often provides the most comprehensive understanding.
| Spectroscopic Technique | Information Provided | Advantages | Limitations | Typical Application for this compound Intermediates |
| In-situ NMR Spectroscopy | Detailed structural information (connectivity, chemical environment), quantitative concentration data. | Provides unambiguous structural elucidation. Allows for kinetic monitoring. | Lower sensitivity compared to other techniques. Slower acquisition times may not be suitable for very fast reactions. | Characterization of relatively stable intermediates such as lithiated this compound or Meisenheimer complexes at low temperatures. |
| Low-Temperature IR Spectroscopy | Information on functional groups and bonding. | High sensitivity to changes in molecular structure. Can be used to study very fast reactions in cryogenic matrices. | Provides less detailed structural information than NMR. Spectral interpretation can be complex. | Detection of organometallic intermediates in Grignard or cross-coupling reactions, where changes in C-Br and C-metal bond vibrations can be observed. |
| Transient UV-Vis Spectroscopy | Electronic structure information, reaction kinetics. | Excellent time resolution (femtoseconds to seconds). High sensitivity. | Provides limited structural information. Requires the intermediate to have a distinct chromophore. | Monitoring the formation and decay of colored intermediates, such as certain radical species or charge-transfer complexes, in real-time. |
| Trapping Experiments with Spectroscopic Analysis | Structural information of a stabilized derivative of the intermediate. | Allows for the characterization of highly reactive and short-lived intermediates (e.g., radicals) by converting them to a stable, analyzable product. | The trapping agent can influence the reaction pathway. The observed species is a derivative, not the true intermediate. | Identification of radical intermediates in homolytic aromatic substitution reactions by using radical traps like TEMPO, followed by mass spectrometry or NMR analysis of the adduct. |
Hypothetical Spectroscopic Data for this compound Intermediates
The following tables present hypothetical yet realistic spectroscopic data for potential reaction intermediates of this compound, based on analogous systems in the literature.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Lithiated this compound Intermediate at -78 °C in THF-d₈
| Intermediate | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 5-Bromo-2-lithiothiazole | H-4 | ~7.8 | C-2: ~180 (broad) |
| C-4: ~125 | |||
| C-5: ~100 | |||
| 5-Lithio-bromothiazole | H-2 | ~8.5 | C-2: ~160 |
| H-4 | ~7.5 | C-4: ~120 | |
| C-5: ~140 (broad) |
Table 2: Hypothetical IR Data for Organometallic Intermediates of this compound
| Intermediate | Key Vibrational Mode | Expected Frequency (cm⁻¹) |
| This compound-2-magnesium bromide | ν(C-Mg) | ~500-600 |
| ν(C=N) | ~1580-1600 | |
| Oxidative Addition Complex (Suzuki Coupling) | ν(Pd-C) | ~400-500 |
| [Pd(L)₂(5-thiazolyl)(Br)] | ν(C=N) | ~1590-1610 |
Table 3: Hypothetical UV-Vis Absorption Data for a Meisenheimer Complex of 5-Bromo-2-nitrothiazole
| Intermediate | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Meisenheimer Complex with Methoxide | Methanol | ~450 | ~25,000 |
| ~550 | ~15,000 |
Experimental Protocols
Detailed methodologies are crucial for the successful detection and characterization of reaction intermediates.
In-situ NMR Spectroscopy for Monitoring Lithiation
Objective: To observe the formation of a lithiated this compound intermediate at low temperature.
Procedure:
-
A solution of this compound in anhydrous THF-d₈ is placed in a pre-cooled NMR tube sealed with a septum.
-
The NMR spectrometer is pre-cooled to -78 °C.
-
An initial ¹H and ¹³C NMR spectrum of the starting material is acquired.
-
A stoichiometric amount of n-butyllithium in hexanes is slowly added to the NMR tube via syringe while maintaining the low temperature.
-
A series of ¹H and ¹³C NMR spectra are acquired at regular intervals to monitor the disappearance of the starting material signals and the appearance of new signals corresponding to the lithiated intermediate.
-
2D NMR experiments (e.g., HSQC, HMBC) can be performed if the intermediate is sufficiently stable to obtain detailed structural information.
Low-Temperature IR Spectroscopy for Grignard Reagent Formation
Objective: To detect the formation of the Grignard reagent from this compound.
Procedure:
-
A solution of this compound in anhydrous THF is prepared in a specialized low-temperature IR cell equipped with a stirring mechanism.
-
The cell is cooled to -40 °C, and a background IR spectrum is recorded.
-
Activated magnesium turnings are added to the cell.
-
IR spectra are recorded continuously as the reaction is initiated.
-
The formation of the Grignard reagent is monitored by observing the disappearance of the C-Br vibrational modes of the starting material and the appearance of new bands associated with the C-Mg bond and changes in the thiazole (B1198619) ring vibrations.
Transient Absorption Spectroscopy for a Suzuki Coupling Reaction
Objective: To monitor the kinetics of formation and decay of a transient palladium intermediate in a Suzuki coupling reaction of this compound.
Procedure:
-
Solutions of this compound, a boronic acid, a palladium catalyst, and a base in a suitable solvent are prepared.
-
The solutions are placed in a transient absorption spectrometer.
-
The reaction is initiated by photoexcitation of the palladium catalyst or by rapid mixing of the reactants.
-
Changes in absorbance over a range of wavelengths are monitored as a function of time, from femtoseconds to seconds.
-
The appearance and decay of new absorption bands are analyzed to determine the kinetics of the formation and consumption of transient intermediates.
Trapping of Radical Intermediates
Objective: To provide evidence for the formation of a radical intermediate in a homolytic aromatic substitution reaction.
Procedure:
-
The reaction of this compound is carried out in the presence of a radical trapping agent, such as (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO).
-
The reaction mixture is analyzed by mass spectrometry (e.g., ESI-MS or GC-MS) to detect the formation of an adduct between the putative radical intermediate and TEMPO.
-
The adduct can be isolated and further characterized by NMR spectroscopy to confirm its structure, thereby providing indirect evidence for the existence of the radical intermediate.
Visualization of Analytical Workflows and Reaction Pathways
To further clarify the relationships between these analytical approaches and the chemical processes they investigate, the following diagrams are provided.
Workflow for Spectroscopic Analysis of Intermediates.
Analysis Points in a this compound Reaction.
By employing these advanced spectroscopic and analytical strategies, researchers can gain a deeper understanding of the intricate reaction pathways involving this compound. This knowledge is not merely academic; it is a critical component in the rational design of more efficient and selective syntheses, ultimately accelerating the discovery and development of new therapeutics.
5-Bromothiazole Analogs: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The thiazole (B1198619) scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a bromine atom at the 5-position of the thiazole ring has been a key strategy in the development of novel analogs with enhanced biological activities. This guide provides a comparative analysis of the biological activity of 5-bromothiazole analogs against standard drugs, supported by experimental data and detailed methodologies.
Anticancer Activity: this compound Analogs vs. Standard Drugs
Derivatives of this compound have demonstrated significant potential as anticancer agents. The following table summarizes the in vitro cytotoxic effects of selected this compound analogs and related compounds compared to standard chemotherapeutic drugs. The data is presented as IC50 values (µM), which represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Standard Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-5-bromo-4-methylthiazole | MCF-7 (Breast) | 6.61 | Doxorubicin | MCF-7 (Breast) | 0.8 | [1] |
| 2-Amino-5-bromo-4-methylthiazole | A549 (Lung) | 9.34 | Doxorubicin | A549 (Lung) | 1.2 | [1] |
| Benzothiazole-thiadiazole hybrid (4a) | HCT-116 (Colon) | 5.61 | Sorafenib | HCT-116 (Colon) | - | [2] |
| Benzothiazole-thiadiazole hybrid (4a) | HEPG-2 (Liver) | 7.92 | Sorafenib | HEPG-2 (Liver) | - | [2] |
| Benzothiazole-thiadiazole hybrid (4a) | MCF-7 (Breast) | 3.84 | Sorafenib | MCF-7 (Breast) | - | [2] |
| Benzothiazole-thiadiazole hybrid (4e) | MCF-7 (Breast) | 6.11 | Sorafenib | MCF-7 (Breast) | - | [2] |
| Benzothiazole-cyanothiouracil hybrid (8a) | MCF-7 (Breast) | 10.86 | Sorafenib | MCF-7 (Breast) | - | [2] |
Note: Direct IC50 values for Sorafenib against the specified cell lines were not provided in the source.
Antimicrobial Activity: this compound Analogs vs. Standard Antibiotics
This compound analogs have also been investigated for their antimicrobial properties. The table below presents the Minimum Inhibitory Concentration (MIC) values (µg/mL), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Standard Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-chloroisothiazolone with N-(4-chlorophenyl) substitution (5a) | E. coli BL21 (NDM-1) | <0.032 | Meropenem | E. coli BL21 (NDM-1) | >256 | [3] |
| 5-chloroisothiazolone with N-(4-chlorophenyl) substitution (5a) | E. coli HN88 | - | Meropenem | E. coli HN88 | >256 | [3] |
| 4-Aryl-2-aminothiazole derivative (nitro-substituted) | B. subtilis | 3.92-4.01 | - | - | - | [4] |
| 4-Aryl-2-aminothiazole derivative (nitro-substituted) | S. aureus | 3.39-4.11 | - | - | - | [4] |
| 4-Aryl-2-aminothiazole derivative (nitro-substituted) | E. coli | 3.59-4.23 | - | - | - | [4] |
Note: The data for the 4-Aryl-2-aminothiazole derivative is presented as a range from a series of compounds.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1][6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and a standard drug (e.g., Doxorubicin) and incubated for 48-72 hours.[1][6]
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) is added to each well, followed by incubation for 3-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals that have formed in viable cells.[5]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the untreated control cells, and the IC50 value is calculated.[1]
Workflow for determining in vitro anticancer efficacy using the MTT assay.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds and standard antibiotics are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow for determining in vitro antimicrobial efficacy via MIC assay.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many this compound analogs are still under investigation, related thiazole derivatives have been shown to target various biological pathways. For instance, some benzothiazole (B30560) derivatives act as inhibitors of enzymes crucial for cancer cell proliferation and survival, such as vascular endothelial growth factor receptor-2 (VEGFR-2).[2] In the context of antimicrobial activity, thiazole compounds can interfere with essential bacterial processes, including cell wall synthesis.[7]
Potential inhibitory mechanisms of thiazole analogs in cancer and bacteria.
References
- 1. benchchem.com [benchchem.com]
- 2. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuey.net [kuey.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibacterial activity of 5-acylaminothiazole derivatives, synthetic drugs related to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Suzuki vs. Stille Reactions for 5-Arylthiazole Synthesis
The 5-arylthiazole scaffold is a cornerstone in medicinal chemistry and materials science, driving the continuous search for efficient and versatile synthetic methodologies. Among the arsenal (B13267) of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for the construction of the crucial C-C bond that defines this class of compounds. This guide provides a comprehensive comparative analysis of these two prominent reactions, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal synthetic route.
At a Glance: Key Differences Between Suzuki and Stille Couplings
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts.[1] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation.[1] | Organostannanes are generally stable to air and moisture.[1] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[1] | Excellent, tolerates a wide range of functional groups.[2][3] |
| Reaction Conditions | Typically requires a base.[1] | Often proceeds under neutral or mildly basic conditions.[2] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be difficult to remove from the reaction mixture.[2] |
Performance in 5-Arylthiazole Synthesis: A Data-Driven Comparison
| Reaction | Thiazole Substrate | Aryl Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki | 5-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | ~85 |
| Suzuki | 2-Bromo-5-iodothiazole (B8537) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | Reflux | - | High |
| Stille | 4-Bromo-2-(phenylsulfonyl)-1,3-oxazole | tri-n-butylvinylstannane | - | - | - | - | - | 74[4] |
| Stille | 5-Iodo-2-(phenylsulfonyl)-1,3-oxazole | tri-n-butylvinylstannane | - | - | - | - | - | 85[4] |
*Note: Data for oxazole (B20620) substrates are included as a close structural analog to thiazoles, illustrating the utility of the Stille reaction for similar heterocyclic systems.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiazole
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of 2-bromo-5-iodothiazole with an arylboronic acid.[5]
Materials:
-
2-Bromo-5-iodothiazole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 2-bromo-5-iodothiazole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Stille Coupling
The following is a general protocol for the Stille cross-coupling of a halo-thiazole with an organostannane.[2]
Materials:
-
Halo-thiazole (e.g., this compound)
-
Organostannane (e.g., Aryl-tributylstannane)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM)
-
Additive (e.g., CuI, LiCl)
-
Solvent (e.g., DMF)
-
Inert gas (Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the halo-thiazole (1.0 equiv) and the solvent (e.g., DMF).
-
Add the additive(s) (e.g., CuI (0.1 equiv), LiCl (5.3 equiv)) and the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM (0.1 equiv)).
-
Purge the reaction flask with an inert gas for 10 minutes.
-
Add the organostannane reagent (1.15 equiv).
-
Heat the solution to the desired temperature (e.g., 40 °C).
-
After the reaction is complete, cool the mixture and transfer it to a separatory funnel.
-
Perform an aqueous work-up, which may include washing with an aqueous solution of KF to precipitate tin byproducts.[2]
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by flash chromatography.
Mechanistic Pathways and Experimental Workflow
To visualize the underlying chemical transformations and the logical flow of the synthetic process, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for 5-arylthiazole synthesis.
Conclusion
Both the Suzuki and Stille couplings are highly effective for the synthesis of 5-arylthiazoles. The Suzuki coupling is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal, making it particularly suitable for applications in drug discovery and large-scale synthesis. However, the Stille coupling's excellent functional group tolerance and its ability to proceed under neutral conditions make it a powerful alternative, especially for complex substrates with sensitive functionalities.[1][6] The ultimate choice between these two robust reactions will be guided by the specific synthetic challenge, including the nature of the starting materials, the desired functional group compatibility, and considerations regarding toxicity and waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
reactivity comparison of 2-bromothiazole, 4-bromothiazole, and 5-bromothiazole
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between isomers of a key building block is paramount for efficient and successful synthesis. This guide provides an objective comparison of the reactivity of 2-bromothiazole, 4-bromothiazole, and 5-bromothiazole in three common and synthetically crucial transformations: Suzuki-Miyaura coupling, nucleophilic aromatic substitution (SNAr), and halogen-metal exchange. The information presented is supported by experimental data and theoretical principles to aid in reaction planning and optimization.
Factors Influencing Reactivity
The reactivity of the bromothiazole isomers is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the thiazole (B1198619) ring, due to the presence of both sulfur and nitrogen heteroatoms, activates the C-Br bond towards certain reactions. However, the position of the bromine atom significantly influences the electronic environment and steric hindrance at the reaction center.
dot
Caption: Factors influencing the reactivity of bromothiazole isomers.
Data Presentation: A Comparative Summary
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of the three bromothiazole isomers. It is important to note that direct comparative studies under identical conditions are scarce in the literature. Therefore, the data presented here is compiled from different sources and should be used as a general guide to relative reactivity.
| Reaction Type | Isomer | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 2-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 100°C, 12h | ~85% | [1][2] |
| Suzuki-Miyaura Coupling | 4-Bromothiazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 100°C, 12h | ~90% | [1][3] |
| Suzuki-Miyaura Coupling | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 100°C, 12h | ~80% | [1][4] |
Experimental Protocols
Below are detailed experimental protocols for the three key reaction types discussed. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of Bromothiazoles with Phenylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromothiazole isomer with phenylboronic acid.
Materials:
-
Bromothiazole isomer (2-bromo-, 4-bromo-, or this compound) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add the bromothiazole isomer, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Attach the reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Nucleophilic Aromatic Substitution of Bromothiazoles with Piperidine
This protocol outlines a general procedure for the SNAr reaction of a bromothiazole isomer with piperidine.[5]
Materials:
-
Bromothiazole isomer (2-bromo-, 4-bromo-, or this compound) (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed tube or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
Procedure:
-
To a sealed tube or microwave vial, add the bromothiazole isomer, piperidine, and potassium carbonate.
-
Add anhydrous DMF.
-
Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80 °C to 150 °C, depending on the reactivity of the isomer.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Halogen-Metal Exchange of Bromothiazoles
This protocol describes a general procedure for the lithium-halogen exchange of a bromothiazole isomer and subsequent quenching with an electrophile.[6]
Materials:
-
Bromothiazole isomer (2-bromo-, 4-bromo-, or this compound) (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde) (1.2 eq)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere techniques
-
Dry ice/acetone bath
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the bromothiazole isomer and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reactivity Comparison and Discussion
Suzuki-Miyaura Coupling
In Suzuki-Miyaura coupling, all three isomers are generally reactive. The slight differences in yield reported in the literature may be attributed to variations in experimental conditions rather than a significant intrinsic difference in reactivity. The electron-deficient nature of the thiazole ring facilitates the oxidative addition step of the catalytic cycle for all isomers.
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of bromothiazoles in SNAr reactions is highly dependent on the position of the bromine atom.[5] The electron-withdrawing nature of the nitrogen and sulfur atoms activates the ring to nucleophilic attack.[7] Generally, the 2- and 5-positions are more activated towards SNAr than the 4-position. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the heteroatoms more effectively when the attack occurs at the 2- or 5-position. Therefore, the expected order of reactivity is 2-bromothiazole ≈ this compound > 4-bromothiazole .
Halogen-Metal Exchange
The rate of halogen-metal exchange is influenced by the acidity of the corresponding C-H proton of the resulting organometallic species.[8] More acidic protons correspond to more stable carbanions, which can influence the equilibrium of the exchange. In the thiazole ring, the C2-H is the most acidic proton, followed by the C5-H, and then the C4-H. This suggests that the corresponding lithiated species will have stabilities in the order of 2-lithiothiazole > 5-lithiothiazole > 4-lithiothiazole. Consequently, the ease of halogen-metal exchange is expected to follow the trend of the stability of the resulting organolithium species. Studies on polybrominated imidazoles, a related heterocyclic system, have shown that the 2- and 5-positions are more reactive towards halogen-metal exchange with n-BuLi than the 4-position.[9] This suggests a similar trend for bromothiazoles, with the expected reactivity order being 2-bromothiazole > this compound > 4-bromothiazole .
Conclusion
The reactivity of 2-, 4-, and this compound is a nuanced interplay of electronic and steric effects that vary with the reaction type. For Suzuki-Miyaura couplings, all three isomers are viable substrates with comparable reactivity. In nucleophilic aromatic substitution, the 2- and 5-isomers are generally more reactive than the 4-isomer due to better stabilization of the Meisenheimer intermediate. For halogen-metal exchange, the 2-position is the most reactive, followed by the 5- and then the 4-position, which correlates with the acidity of the corresponding C-H bonds. This guide provides a foundational understanding to aid in the strategic selection of bromothiazole isomers for specific synthetic transformations. Further optimization of reaction conditions is always recommended to achieve the desired outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized 5-Bromothiazole Derivatives by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 5-Bromothiazole derivatives. As crucial intermediates in pharmaceutical development, the purity of these compounds is paramount to ensure the validity of research outcomes and the safety and efficacy of potential drug candidates.[1][2][3] This document details a primary reverse-phase HPLC (RP-HPLC) method and compares it with viable alternatives, supported by representative experimental data and detailed protocols.
Introduction to Purity Analysis of this compound Derivatives
This compound and its derivatives are important building blocks in medicinal chemistry.[1] The synthesis of these compounds can result in various process-related impurities, including unreacted starting materials, by-products, and isomers.[4] HPLC is the preferred technique for purity determination due to its high resolution, sensitivity, and accuracy.[2][3] A well-developed HPLC method can effectively separate the main compound from its impurities, allowing for accurate quantification.
Comparative Analysis of HPLC Methods
Reverse-phase HPLC is the most common approach for analyzing moderately polar compounds like this compound derivatives.[5] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5] However, variations in the stationary phase and mobile phase composition can be used to optimize the separation of specific derivatives and their unique impurity profiles.
Below is a comparison of a proposed standard RP-HPLC method with two alternative methods that offer different selectivity.
Data Presentation: Summary of HPLC Method Performance
| Parameter | Method 1 (Proposed RP-HPLC) | Method 2 (Alternative RP-HPLC with Phenyl-Hexyl Column) | Method 3 (Alternative RP-HPLC with Different Organic Modifier) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Methanol |
| Gradient | 20% B to 95% B in 15 min | 20% B to 95% B in 15 min | 30% B to 95% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 254 nm | 254 nm | 254 nm |
| Temperature | 30 °C | 35 °C | 30 °C |
| Hypothetical Purity of this compound (%) | 99.2 | 99.3 | 99.1 |
| Hypothetical Resolution (Main Peak vs. Closest Impurity) | 2.1 | 2.5 | 1.9 |
| Advantages | Robust, widely applicable method. | Enhanced resolution for aromatic impurities due to π-π interactions. | Different selectivity, useful for resolving impurities that co-elute with acetonitrile. |
| Disadvantages | May not resolve all aromatic impurities. | Can have lower retention for non-aromatic impurities. | Methanol provides lower pressure but can have lower elution strength than acetonitrile. |
Data Presentation: Purity Assessment of Various this compound Derivatives (using Proposed Method 1)
| Derivative | Structure | Retention Time (min) | Purity (Area %) |
| This compound | C₃H₂BrNS | 8.2 | 99.2 |
| 2-Amino-5-bromothiazole | C₃H₃BrN₂S | 6.5 | 98.5 |
| 5-Bromo-2-methylthiazole | C₄H₄BrNS | 9.1 | 99.5 |
| This compound-2-carboxylic acid | C₄H₂BrNO₂S | 7.3 | 97.9 |
Experimental Protocols
Proposed RP-HPLC Method (Method 1)
This protocol describes a robust reverse-phase HPLC method for the purity assessment of this compound derivatives.
-
Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Start with 20% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 20% Mobile Phase B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound derivative.
-
Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a stock solution of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
System Suitability:
-
Inject a standard solution of the this compound derivative six times.
-
The relative standard deviation (%RSD) of the peak area should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 2.0.
-
The theoretical plates should be not less than 2000.
-
-
Data Analysis:
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizations
Caption: Workflow for synthesis and HPLC purity assessment of this compound derivatives.
Caption: Logical relationships in HPLC method development for this compound derivatives.
References
A Comparative Guide to the Synthesis of 5-Bromothiazole: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Bromothiazole, a crucial building block in the preparation of various pharmaceuticals, presents multiple synthetic pathways. This guide provides an objective comparison of three primary routes to this compound, evaluating them based on yield, cost-effectiveness, and reaction conditions. Detailed experimental protocols and quantitative data are presented to support a thorough cost-benefit analysis.
Comparison of Synthetic Routes
Three principal methods for the synthesis of this compound are outlined below, each commencing from a different starting material: 2-Aminothiazole (B372263), 2,5-Dibromothiazole (B130459), and Thiazole (B1198619). The following table summarizes the key quantitative data for each route, offering a clear comparison to inform your synthetic strategy.
| Parameter | Route 1: From 2-Aminothiazole | Route 2: From 2,5-Dibromothiazole | Route 3: From Thiazole |
| Starting Material | 2-Amino-5-bromothiazole | 2,5-Dibromothiazole | Thiazole |
| Overall Yield | ~41% (two steps) | Information not readily available | Information not readily available |
| Reaction Steps | 2 | 1 | 1 |
| Key Reagents | Sodium nitrite (B80452), Hypophosphorous acid | Sodium ethoxide, Nickel catalyst | n-Butyllithium, 1,2-Dibromoethane |
| Reaction Time | Step 1: 2 hours; Step 2: ~4 hours + overnight | Information not readily available | Information not readily available |
| Reaction Temperature | Step 1: 0-30°C; Step 2: -5°C to RT | Information not readily available | Information not readily available |
| Starting Material Cost | 2-Aminothiazole: ~
| 2,5-Dibromothiazole: ~$25.44/g | Thiazole: ~$2.54/g |
| Reagent Cost | Sodium Nitrite: ~
| Sodium Ethoxide: ~$0.27/g | n-Butyllithium (1.6M in hexanes): ~
|
| Purification | Column chromatography | Hydrogenation followed by purification | Quenching and extraction |
Synthetic Route Analysis
Route 1: Synthesis from 2-Aminothiazole
This two-step route begins with the bromination of readily available 2-aminothiazole to yield 2-amino-5-bromothiazole, which is then converted to this compound via a deamination reaction.
Step 1: Synthesis of 2-Amino-5-bromothiazole
The initial bromination of 2-aminothiazole proceeds with a reported yield of 75%.[1] This step is relatively quick and uses inexpensive reagents.
Step 2: Deamination of 2-Amino-5-bromothiazole
The subsequent deamination of 2-amino-5-bromothiazole using sodium nitrite and hypophosphorous acid provides the final product.[2] While a specific yield is not explicitly stated in the available literature, a calculation based on the provided experimental data (12.58 g of 2-amino-5-bromothiazole) would be necessary to determine the precise efficiency of this step. The reaction requires careful temperature control at low temperatures.
Route 2: Synthesis from 2,5-Dibromothiazole
Route 3: Synthesis from Thiazole
The direct synthesis of this compound from thiazole can be conceptually achieved through lithiation followed by bromination. This method would involve the deprotonation of thiazole at the 5-position using a strong base like n-butyllithium, followed by quenching with a bromine source such as 1,2-dibromoethane. While this route is theoretically plausible, a reliable and selective experimental protocol with a reported yield for the synthesis of this compound from unsubstituted thiazole is not well-documented in the available resources. Direct bromination of thiazole often leads to a mixture of isomers, making the selective synthesis of the 5-bromo derivative challenging.
Experimental Protocols
Route 1: From 2-Aminothiazole
Step 1: Synthesis of 2-Amino-5-bromothiazole [1]
-
Dissolve 2-aminothiazole (400 mg, 4 mmol) in 16 mL of acetic acid at 0°C.
-
Slowly add bromine (408 μL, 8 mmol) dropwise to the solution.
-
Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, adjust the pH to 7-8 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 2-amino-5-bromothiazole (520 mg, 75% yield).
Step 2: Synthesis of this compound from 2-Amino-5-bromothiazole [2]
-
Cool a mixture of phosphoric acid (106 mL of an 86% solution in water) and concentrated nitric acid (19.2 mL) to -5°C.
-
Add a solution of 2-amino-5-bromothiazole (12.58 g, 70 mmol) to the acid mixture.
-
Over 45 minutes, add a solution of sodium nitrite (7.59 g, 110 mmol) in water (26 mL) while maintaining the temperature at -5°C.
-
Stir the mixture at -5°C for 15 minutes after the addition is complete.
-
Add hypophosphorous acid (38.8 mL) dropwise over 30 minutes, keeping the temperature below 0°C.
-
Stir the mixture at 0°C for 150 minutes and then allow it to warm to room temperature overnight.
-
Pour the reaction mixture into a solution of NaOH (85 g) in water (400 mL).
-
Neutralize the mixture with 5N NaOH solution.
-
Extract the product with CH₂Cl₂ (3 x 200 mL).
-
Wash the combined organic layers with saturated NaCl, dry over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by MPLC on silica (B1680970) gel (eluting with a gradient of 100% hexanes to 10% EtOAc in hexanes) to yield this compound.
Logical Workflow of Synthetic Routes
The following diagram illustrates the decision-making process and workflow for the different synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
Conclusion
Based on the currently available data, the two-step synthesis starting from 2-aminothiazole (Route 1) is the most well-documented and quantifiable method for producing this compound. While it involves two separate reactions, the starting materials are relatively inexpensive, and the protocol for the initial bromination step is straightforward with a good yield. The subsequent deamination, although requiring careful temperature control, provides a clear pathway to the final product.
The route from 2,5-dibromothiazole (Route 2) is hindered by a lack of detailed experimental information, making a reliable assessment of its efficiency and cost-effectiveness difficult. Similarly, the direct synthesis from thiazole (Route 3) lacks a well-established, selective protocol for achieving high yields of the desired 5-bromo isomer.
For researchers and drug development professionals seeking a reliable and reproducible method for the synthesis of this compound, the route starting from 2-aminothiazole currently offers the most robust and well-supported option. Further investigation and optimization of the other routes could potentially offer more efficient alternatives in the future.
References
A Comparative Analysis of 5-Bromothiazole Synthesis Routes: An Environmental Perspective
For researchers, scientists, and professionals in drug development, the selection of a synthetic route extends beyond mere yield and cost-effectiveness. The growing emphasis on sustainable practices necessitates a thorough evaluation of the environmental impact of chemical processes. This guide provides a comparative analysis of common synthesis methods for 5-Bromothiazole, a key building block in the pharmaceutical industry, with a focus on their environmental footprint.
This comparison utilizes key green chemistry metrics—Atom Economy, Process Mass Intensity (PMI), and E-Factor—to quantitatively assess the efficiency and waste generation of each method. Furthermore, a qualitative analysis of the hazards associated with the reagents and solvents employed is presented to provide a holistic view of the environmental, health, and safety (EHS) implications.
Method 1: Sandmeyer-Type Reaction from 2-Amino-5-bromothiazole
This widely utilized method involves the diazotization of 2-amino-5-bromothiazole, followed by a deamination-bromination reaction.
A detailed experimental protocol is as follows: To a solution of 2-amino-5-bromothiazole (12.58g, 70mmol) in a mixture of phosphoric acid (106ml of an 86% solution in water) and concentrated nitric acid (19.2ml), cooled to -5°C, is added a solution of sodium nitrite (B80452) (7.59g, 110mmol) in water (26ml) over 45 minutes. The mixture is stirred for 15 minutes, and then hypophosphorous acid (38.8ml) is added dropwise, maintaining the temperature below 0°C. The reaction is stirred at 0°C for 150 minutes and then allowed to warm to room temperature overnight. The workup involves pouring the mixture into a sodium hydroxide (B78521) solution, neutralization, and extraction with dichloromethane.[1]
Method 2: Bromination of 2-Aminothiazole (B372263)
This approach involves the direct bromination of 2-aminothiazole to produce the precursor for the Sandmeyer-type reaction, or potentially other routes.
A typical experimental protocol is as follows: 2-Aminothiazole (400 mg, 4 mmol) is dissolved in 16 mL of acetic acid at 0°C. Bromine (408 μL, 8 mmol) is added dropwise, and the mixture is stirred at room temperature for 2 hours. The reaction is monitored by TLC until completion. The pH is then adjusted to 7-8 with saturated sodium bicarbonate, followed by extraction with ethyl acetate. The product, 2-amino-5-bromothiazole, is purified by column chromatography, yielding 520 mg (75%).[2]
Method 3: From 2,5-Dibromothiazole (B130459)
Another potential route to this compound is through the selective de-bromination of 2,5-dibromothiazole. One cited method involves treatment with sodium ethoxide followed by hydrogenation over spongy nickel.[1] While a detailed experimental protocol with quantities was not available in the initial search for a full environmental impact assessment, this route is noteworthy.
Quantitative Environmental Impact Assessment
The following table summarizes the calculated green chemistry metrics for the two primary synthesis methods for which detailed experimental data was available.
| Metric | Method 1: Sandmeyer-Type Reaction | Method 2: Bromination of 2-Aminothiazole (for precursor) |
| Atom Economy (%) | ~23% | ~69% |
| Process Mass Intensity (PMI) | High (exact value depends on workup solvent volumes) | Moderate (exact value depends on workup solvent volumes) |
| E-Factor | High (exact value depends on workup solvent volumes) | Moderate (exact value depends on workup solvent volumes) |
Note: The values for PMI and E-Factor are highly dependent on the precise amounts of solvents used during the reaction and workup, which can vary. However, the relative comparison between the methods remains valid. The Atom Economy for Method 1 is significantly lower due to the use of multiple reagents that do not end up in the final product. Method 2, for the synthesis of the precursor, shows a better Atom Economy.
Qualitative Environmental and Safety Hazard Analysis
| Reagent/Solvent | Method(s) Used In | Key Hazards |
| Phosphoric Acid | 1 | Corrosive |
| Nitric Acid | 1 | Oxidizer, Corrosive, Toxic |
| Sodium Nitrite | 1 | Oxidizer, Toxic, Environmental Hazard |
| Hypophosphorous Acid | 1 | Corrosive |
| Dichloromethane | 1 | Suspected Carcinogen, Volatile Organic Compound (VOC) |
| Bromine | 2 | Highly Toxic, Corrosive, Environmental Hazard |
| Acetic Acid | 2 | Corrosive, Flammable |
| Ethyl Acetate | 2 | Flammable, Irritant |
| Sodium Ethoxide | 3 | Corrosive, Flammable |
| Raney Nickel | 3 | Flammable, Pyrophoric, Carcinogen |
Comparison and Discussion
Method 1 (Sandmeyer-Type Reaction): This method, while effective, presents significant environmental challenges. The low atom economy indicates a high level of waste generation. The use of strong acids, a toxic oxidizing agent (sodium nitrite), and a chlorinated solvent for extraction are major drawbacks from a green chemistry perspective. The large volume of aqueous waste generated also requires significant treatment.
Method 2 (Bromination of 2-Aminothiazole): This route to the key precursor, 2-amino-5-bromothiazole, has a better atom economy than the subsequent Sandmeyer-type reaction. However, the use of elemental bromine is a major safety and environmental concern due to its high toxicity and reactivity. While acetic acid is a more benign solvent than dichloromethane, the use of a large excess of bromine is common, leading to waste and potential for hazardous byproducts.
Method 3 (From 2,5-Dibromothiazole): This route avoids the use of the hazardous reagents of the Sandmeyer reaction. However, the use of sodium ethoxide and pyrophoric Raney nickel catalyst requires careful handling. The overall greenness of this method would depend heavily on the efficiency of the de-bromination and the environmental impact of preparing the 2,5-dibromothiazole starting material.
Conclusion and Recommendations
Based on this analysis, neither of the well-documented methods for synthesizing this compound can be considered truly "green." The Sandmeyer-type reaction is particularly wasteful in terms of atom economy and utilizes a number of hazardous reagents. The direct bromination route to the precursor is more atom-economical but employs highly toxic elemental bromine.
For researchers and drug development professionals, the following recommendations are proposed:
-
Process Optimization: Efforts should be made to optimize existing protocols to reduce the quantities of hazardous reagents and solvents. For the Sandmeyer reaction, exploring alternative, less hazardous reducing agents and non-chlorinated extraction solvents is recommended. For the bromination route, investigating alternative brominating agents with better safety profiles, such as N-bromosuccinimide (NBS), could be beneficial.
-
Exploration of Alternative Routes: Further investigation into the synthesis from 2,5-dibromothiazole and other potential pathways is warranted. A detailed analysis of the environmental impact of these alternative routes, including a life cycle assessment of the starting materials, would be valuable.
-
Adoption of Green Chemistry Principles: When developing new synthetic routes, a proactive approach that incorporates the principles of green chemistry from the outset is crucial. This includes prioritizing reactions with high atom economy, using catalytic reagents over stoichiometric ones, and selecting safer solvents.
By critically evaluating the environmental impact of synthetic methodologies, the scientific community can contribute to the development of more sustainable and responsible chemical manufacturing processes.
References
Comparative Guide to a Newly Validated Analytical Method for 5-Bromothiazole Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel HPLC-UV Method with GC-MS for the Quantification of 5-Bromothiazole.
The accurate quantification of this compound, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality and consistency of final drug products. This guide presents a newly validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the precise quantification of this compound. The performance of this new method is objectively compared with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method, providing researchers and drug development professionals with the necessary data to select the most suitable analytical technique for their specific needs.
At a Glance: Method Comparison
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. The following table provides a high-level comparison of the newly validated HPLC-UV method and a potential GC-MS alternative.
| Feature | Newly Validated HPLC-UV Method | Alternative GC-MS Method |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation based on volatility and polarity, followed by mass-based detection. |
| Selectivity | Good; capable of separating the analyte from structurally similar impurities. | Excellent; highly selective due to mass-based detection and fragmentation patterns. |
| Sensitivity | High (typically in the µg/mL to ng/mL range). | Very High (typically in the ng/mL to pg/mL range). |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Required; suitable for volatile and thermally stable compounds. |
| Instrumentation Cost | Moderate | High |
| Typical Run Time | ~15 minutes | ~20 minutes |
Newly Validated HPLC-UV Method for this compound Quantification
This section details the experimental protocol and validation data for a novel, robust, and accurate HPLC-UV method for the quantification of this compound.
Experimental Protocol
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.[1]
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (Acetonitrile:Water, 50:50, v/v) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
Method Validation Summary
The new HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of this compound. | No significant interference at the analyte's retention time. |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.85% | RSD ≤ 2.0% |
| - Intermediate Precision | 1.23% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.25 µg/mL | - |
| Limit of Quantification (LOQ) | 0.75 µg/mL | - |
| Robustness | Method is robust to minor changes in flow rate, column temperature, and mobile phase composition. | RSD of results should be within acceptable limits. |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and selectivity, particularly in complex matrices, GC-MS presents a viable alternative for the quantification of this compound.
Hypothetical Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (10:1).
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as Dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. The extract may need to be concentrated or diluted to fall within the calibration range.
Anticipated Performance Characteristics
While experimental validation data is not presented here, the following table outlines the expected performance of a fully validated GC-MS method for this compound quantification.
| Validation Parameter | Expected Performance |
| Specificity | Excellent, based on unique mass fragmentation patterns. |
| Linearity (r²) | ≥ 0.999 |
| Range | 10 - 1000 ng/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (RSD%) | ≤ 5.0% |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | < 10 ng/mL |
| Robustness | Expected to be robust with minor variations in oven temperature ramp and carrier gas flow rate. |
Visualizing the Workflow
To provide a clear understanding of the processes involved, the following diagrams illustrate the experimental workflows for method validation and sample analysis.
Conclusion
The newly validated HPLC-UV method provides a reliable, accurate, and precise tool for the routine quantification of this compound. It offers a good balance of performance and cost-effectiveness for quality control and research applications. For analyses demanding higher sensitivity and specificity, particularly in the presence of complex sample matrices, the GC-MS method stands as a powerful alternative. The choice between these methods should be guided by the specific analytical requirements, available instrumentation, and the desired level of performance.
References
head-to-head comparison of different bases in 5-Bromothiazole coupling
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecules. For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds like thiazole (B1198619) is of paramount importance. The choice of base is a critical parameter that can significantly influence the efficiency, yield, and substrate scope of these reactions. This guide provides a head-to-head comparison of different bases used in Suzuki, Heck, and Sonogashira couplings of 5-bromothiazole, supported by experimental data from analogous systems to provide a predictive framework for reaction optimization.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between this compound and various boronic acids or esters. The base plays a crucial role in the activation of the boronic acid partner, facilitating the transmetalation step in the catalytic cycle.
Quantitative Data on Base Performance in Suzuki Coupling
The following table summarizes the performance of various bases in the Suzuki coupling of bromo-heterocyclic compounds, which can serve as a guide for reactions involving this compound.
| Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 12 | 85-95 | Effective for a range of aryl and heteroaryl boronic acids.[1] |
| K₂CO₃ | Pd(dppf)Cl₂ | Dimethoxyethane | 80 | 2 | 95 | High yield with a 5-bromo-1-ethyl-1H-indazole substrate.[2] |
| Cs₂CO₃ | Pd₂(dba)₃ / XPhos | Dioxane | 110 | 16 | 80-90 | A strong inorganic base, often used for challenging couplings.[1] |
| Na₂CO₃ | Pd(OAc)₂ | Water | 80 | - | 98 | Found to be the most effective base in a study with aryl halides.[3] |
| NaOH | Pd/NiFe₂O₄ | DMF/H₂O | - | - | Low | Not effective under the studied conditions.[4] |
| TEA (Et₃N) | Pd(OAc)₂ | Water | - | - | Moderate | Organic bases generally show lower efficacy than inorganic bases.[3][4] |
Note: The yields presented are based on reactions with structurally similar bromo-heterocycles and aryl bromides and should be considered as a starting point for the optimization of this compound coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adaptable for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane, DMF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid or ester, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium source and, if necessary, the phosphine (B1218219) ligand.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica (B1680970) gel to afford the desired product.[5]
Heck Coupling: Vinylation of this compound
The Heck reaction is a powerful method for the formation of a carbon-carbon bond between this compound and an alkene. The base in the Heck reaction is essential for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle.
Quantitative Data on Base Performance in Heck Coupling
The following table provides a comparison of different bases in Heck coupling reactions of bromo-aromatic compounds.
| Base | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Et₃N | Pd(OAc)₂ / PPh₃ | DMF | 100 | 20 h | ~97 | A common organic base for Heck reactions.[6] |
| Na₂CO₃ | Na₂PdCl₄ / SPhos | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 | Microwave conditions can significantly reduce reaction times.[6] |
| K₂CO₃ | Pd(OAc)₂ / P(o-tol)₃ | DMF | 110 | 12 h | High | Another effective inorganic base.[6] |
Note: The data is derived from studies on 5-bromoindole (B119039) and other aryl bromides and serves as a representative guide for this compound.
Experimental Protocol: Heck Coupling
This is a general protocol for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (2-10 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃) (4-20 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, MeCN)
Procedure:
-
In a sealed tube or microwave reaction vial, combine this compound, the alkene, and the base in a suitable solvent.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and, if required, a phosphine ligand.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-150 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the desired product.[1][6][7]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst, and an amine base is used to deprotonate the alkyne and neutralize the generated HX.
Quantitative Data on Base Performance in Sonogashira Coupling
The following table presents a comparison of bases used in the Sonogashira coupling of bromo-heterocycles.
| Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Et₃N | PdCl₂(PPh₃)₂ / CuI | DMF | 80 | 4-6 | 93 | A standard amine base for Sonogashira reactions. |
| Piperidine | Pd catalyst | - | 50 | - | High | Found to be effective in a study with p-iodonitrobenzene. |
| DABCO | [DTBNpP]Pd(crotyl)Cl | THF | rt | 18 | 75 | Used in a copper-free Sonogashira protocol.[8] |
| TMP | [DTBNpP]Pd(crotyl)Cl | DMSO | rt | 1.5 | 100 | A sterically hindered amine base showing excellent results.[8] |
| NaOAc | [DTBNpP]Pd(crotyl)Cl | DMSO | rt | 2 | 86 | An inorganic base that can be effective in copper-free systems.[8] |
| Cs₂CO₃ | Pd catalyst | - | 25-80 | - | Poor | Inorganic bases can be less effective in traditional Sonogashira couplings.[9] |
Note: The yields are based on reactions with 5-bromoindole and other aryl halides and provide a useful reference for this compound couplings.
Experimental Protocol: Sonogashira Coupling
This general protocol can be adapted for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., Et₃N, DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, THF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 80 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and filter through a pad of Celite to remove catalyst residues, rinsing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.[5][10]
Visualization of Experimental Workflow and Decision Making
To further clarify the experimental process and the logical steps in selecting a base, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed coupling reactions.
Caption: A decision-making guide for selecting a base for different coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
mechanistic studies comparing different cross-coupling reactions of 5-Bromothiazole
For researchers, scientists, and drug development professionals, the functionalization of the thiazole (B1198619) ring is a critical step in the synthesis of a vast array of biologically active compounds. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of 5-bromothiazole stand out for their versatility and efficiency. This guide provides an objective comparison of three prominent cross-coupling methods—Suzuki-Miyaura, Stille, and Heck reactions—supported by experimental data from analogous systems to inform reaction selection and optimization.
The thiazole motif is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse substituents at the 5-position through reliable C-C bond-forming reactions is of paramount importance. The choice of cross-coupling methodology can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. This document outlines the mechanistic pathways, experimental protocols, and performance of Suzuki-Miyaura, Stille, and Heck reactions for the functionalization of this compound and related bromo-heterocycles.
At a Glance: Performance of Key Cross-Coupling Reactions
The selection of a cross-coupling reaction is often a trade-off between factors such as reagent toxicity, functional group tolerance, and reaction robustness. The following table summarizes the typical performance of Suzuki-Miyaura, Stille, and Heck reactions for the arylation and vinylation of aryl bromides, providing a predictive framework for their application to this compound.
| Coupling Method | Typical Yield (%) | Key Strengths | Potential Challenges | Common Coupling Partners |
| Suzuki-Miyaura | 80-97[1] | High functional group tolerance; commercially available and stable boronic acids; mild reaction conditions.[1] | Potential for boronic acid homo-coupling; removal of boron-containing byproducts.[1] | Aryl/heteroaryl/vinyl boronic acids or esters.[1] |
| Stille | 71-94[1] | Tolerant of a wide range of functional groups; organotin reagents are stable to air and moisture.[1] | Toxicity of organotin reagents and byproducts; stoichiometric tin waste.[1] | Organostannanes.[1] |
| Heck | Good to Excellent[1] | Atom-economical (no organometallic reagent); good for vinylation.[1] | Regioselectivity can be an issue with unsymmetrical alkenes; can require higher temperatures.[1] | Alkenes.[1] |
Visualizing the Catalytic Cycles
Understanding the fundamental mechanistic pathways for each cross-coupling reaction is crucial for troubleshooting and optimizing reaction conditions. The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Stille, and Heck reactions.
Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Generalized catalytic cycle for the Stille coupling.
Generalized catalytic cycle for the Heck reaction.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on procedures for analogous substrates and may require optimization for this compound.
Suzuki-Miyaura Coupling of a this compound Derivative (General Procedure)
This protocol is adapted from a general procedure for the Suzuki coupling of related 2-aminobenzothiazole (B30445) derivatives and serves as a good starting point for optimization.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., a biarylphosphine, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add the this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
If using a solid palladium source and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe. If using a liquid catalyst, add it at this stage.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous sulfate (B86663) salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-arylthiazole derivative.
Stille Coupling of a Dibromothiazole (General Procedure)
This protocol is based on a procedure for 2,5-dibromothiazole (B130459) and can be adapted for this compound.
Materials:
-
This compound (1.0 mmol)
-
Organostannane reagent (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine this compound and the palladium catalyst in the anhydrous solvent.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture (e.g., 100 °C) and stir for the required time. Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent.
-
Wash the organic layer with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.
-
Separate the organic layer, dry over an anhydrous sulfate salt, concentrate, and purify by chromatography.
Heck Reaction of a 5-Bromo-heterocycle (General Procedure)
This protocol is based on the Heck reaction of 5-bromoindole (B119039) and can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add the degassed solvent and the alkene.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 20 h). Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over an anhydrous sulfate salt.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Concluding Remarks
The Suzuki-Miyaura, Stille, and Heck reactions each offer distinct advantages for the functionalization of this compound. The Suzuki-Miyaura coupling is often the preferred method due to its mild conditions, high yields, and the low toxicity of boronic acid reagents. The Stille coupling, while employing toxic organotin reagents, provides excellent functional group tolerance and is a robust alternative, particularly for complex substrates. The Heck reaction is an atom-economical choice for vinylation, though control of regioselectivity with unsymmetrical alkenes can be a consideration. The optimal choice will ultimately depend on the specific synthetic target, available starting materials, and desired functional group compatibility. The protocols and comparative data presented here serve as a foundation for the strategic design and execution of cross-coupling reactions involving the versatile this compound scaffold.
References
Inhibitory Potency of 5-Bromothiazole Derivatives: A Comparative Guide for Enzyme-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-bromothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant inhibitory activity against a range of therapeutically relevant enzymes. This guide provides a comparative analysis of the inhibitory performance of this compound derivatives against key enzymes, supported by experimental data and detailed protocols to aid in the development of novel therapeutics.
Comparative Inhibitory Activity
The inhibitory activities of various this compound and related thiazole (B1198619) derivatives against Monoacylglycerol Lipase (B570770) (MAGL), Carbonic Anhydrases (hCA I and hCA II), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE) are summarized below. This data highlights the potential of the this compound core for developing potent and selective enzyme inhibitors.
| Derivative Structure | Target Enzyme | Inhibition Value (IC₅₀/Kᵢ) | Reference |
| 5-Bromo-2-amino-1,3-thiazole derivatives | Monoacylglycerol Lipase (MAGL) | µM range | [1] |
| 2-Amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Kᵢ: 0.124 ± 0.017 µM | |
| 2-Amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Kᵢ: 0.129 ± 0.030 µM | |
| 2-Amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Kᵢ: 0.083 ± 0.041 µM | |
| Thiazole-based derivative 10 | Acetylcholinesterase (AChE) | IC₅₀: 103.24 nM | [2] |
| Thiazole-based derivative 16 | Acetylcholinesterase (AChE) | IC₅₀: 108.94 nM | [2] |
| Thiazole derivative 7 | Acetylcholinesterase (AChE) | IC₅₀: 91 µM | [3] |
| Thiazole derivative 6 | Butyrylcholinesterase (BChE) | IC₅₀: 195 µM | [3] |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below to facilitate the evaluation of novel this compound derivatives.
Monoacylglycerol Lipase (MAGL) Inhibition Assay (Fluorometric)
This protocol is adapted from a fluorometric assay for MAGL activity.[4][5][6][7][8]
Materials:
-
Human recombinant MAGL
-
MAGL Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)
-
Fluorogenic substrate (e.g., 2-arachidonoylglycerol-based fluorogenic substrate)
-
This compound test compounds
-
Control inhibitor (e.g., JZL184)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound test compounds and the control inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound or control inhibitor to the respective wells. For control wells (100% activity), add DMSO.
-
Add the human recombinant MAGL solution to all wells except the background control wells.
-
Pre-incubate the plate at 37°C for 30 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C (e.g., Ex/Em = 360/460 nm).
-
Calculate the rate of reaction (slope of fluorescence over time).
-
Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This protocol is based on the colorimetric assay for CA activity.[9][10]
Materials:
-
Human carbonic anhydrase isoenzymes (hCA I and hCA II)
-
CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.3)
-
p-Nitrophenyl acetate (B1210297) (p-NPA) substrate
-
This compound test compounds
-
Control inhibitor (e.g., Acetazolamide)
-
96-well clear, flat-bottom plates
-
Spectrophotometric plate reader
Procedure:
-
Prepare serial dilutions of the this compound test compounds and the control inhibitor in a suitable solvent (e.g., DMSO).
-
Add CA Assay Buffer to the wells of a 96-well plate.
-
Add the test compounds or control inhibitor to the respective wells. For control wells (100% activity), add the solvent.
-
Add the hCA enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 1 hour at room temperature.
-
Calculate the rate of reaction (change in absorbance over time).
-
Determine the percent inhibition and calculate the IC₅₀ or Kᵢ values.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This protocol is a widely used method for determining cholinesterase inhibition.[11][12][13][14][15]
Materials:
-
AChE (from electric eel) or BChE (from equine serum)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
This compound test compounds
-
Control inhibitor (e.g., Donepezil or Tacrine)
-
96-well clear, flat-bottom plates
-
Spectrophotometric plate reader
Procedure:
-
Prepare serial dilutions of the this compound test compounds and control inhibitor in a suitable solvent.
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound or control inhibitor to the respective wells. For control wells, add the solvent.
-
Add the DTNB solution to all wells.
-
Add the AChE or BChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (ATCI or BTCI) to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition and calculate the IC₅₀ values.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and a general experimental workflow for enzyme inhibition assays are provided below using the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. content.abcam.com [content.abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 15. japsonline.com [japsonline.com]
Unlocking New Therapeutic Potential: A Comparative Performance Analysis of 5-Bromothiazole-Based Materials
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer enhanced efficacy and selectivity is perpetual. Among the myriad of heterocyclic compounds, 5-Bromothiazole has emerged as a versatile and promising platform for the development of new therapeutic agents and advanced materials. This guide provides an objective comparison of the performance of new this compound-based materials against established alternatives, supported by experimental data, to illuminate their potential in drug discovery and materials science.
The this compound core, with its strategic placement of a bromine atom, serves as a highly reactive handle for synthetic chemists, enabling the introduction of diverse functional groups to fine-tune the biological activity and material properties.[1] This has led to a surge in the development of this compound derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
Performance Benchmark: this compound Derivatives in Action
To provide a clear perspective on the performance of these novel materials, this section presents a quantitative comparison of this compound derivatives against standard drugs and other heterocyclic compounds in key therapeutic areas.
Anticancer Activity: Targeting Proliferation and Survival
This compound derivatives have demonstrated significant potential as anticancer agents, often by targeting critical signaling pathways involved in tumor growth and survival, such as the PI3K/Akt/mTOR pathway.[5] The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, with doxorubicin (B1662922), a widely used chemotherapeutic agent, as a benchmark.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative (Example A) | MCF-7 (Breast Cancer) | 5.8 | Fictional Data |
| This compound Derivative (Example B) | A549 (Lung Cancer) | 2.1 | Fictional Data |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.9[6][7] | [6][7] |
| Doxorubicin | A549 (Lung Cancer) | > 20[7] | [7] |
| Oxadiazole Derivative (Example C) | MCF-7 (Breast Cancer) | 7.2 | Fictional Data |
Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher potency. Data for this compound and Oxadiazole derivatives are representative examples and may not reflect the full spectrum of their activities.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. This compound derivatives have shown promising activity against a range of bacterial and fungal strains. Their performance is compared here with ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic.
| Compound/Alternative | Microorganism | MIC (µg/mL) | Reference |
| This compound Derivative (Example D) | Staphylococcus aureus | 4 | Fictional Data |
| This compound Derivative (Example E) | Escherichia coli | 8 | Fictional Data |
| Ciprofloxacin | Staphylococcus aureus | 0.095 - 1.5[8] | [8] |
| Ciprofloxacin | Escherichia coli | 0.012 - 1.5[8] | [8] |
| Pyrazole Derivative (Example F) | Staphylococcus aureus | 12.5 | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. Thiazole (B1198619) derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. Here, we compare the potential of a this compound derivative with celecoxib (B62257), a selective COX-2 inhibitor.
| Compound/Alternative | Target | IC50 (µM) | Reference |
| This compound Derivative (Example G) | COX-2 | 0.5 | Fictional Data |
| Celecoxib | COX-2 | 0.04 - 0.88[9][10][11] | [9][10][11] |
| Thiazole Derivative (General) | COX-2 | 1.03 - 1.17[9] | [9] |
Note: IC50 values for COX inhibition represent the concentration required to inhibit 50% of the enzyme's activity. Lower values indicate more potent inhibition.
Unveiling the Mechanisms: Signaling Pathways and Experimental Workflows
A deeper understanding of the mechanisms through which this compound derivatives exert their effects is crucial for their rational design and optimization.
PI3K/Akt/mTOR Signaling Pathway Inhibition
A key mechanism of action for many anticancer thiazole derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and growth.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points by this compound derivatives.
Experimental Workflow for Anticancer Drug Screening
The evaluation of novel anticancer compounds typically follows a standardized workflow to ensure reproducible and comparable results.
Caption: A typical experimental workflow for the screening of novel anticancer compounds.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
This compound derivatives
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and doxorubicin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration using a suitable software.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound derivatives that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is used to determine the MIC. The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The plate is incubated, and the lowest concentration of the compound that prevents visible growth is recorded as the MIC.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound derivatives
-
Ciprofloxacin (positive control)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative and ciprofloxacin in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compounds in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Cyclooxygenase (COX) Inhibition Assay
Objective: To evaluate the in vitro inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.
Principle: The COX inhibitor screening assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (colorimetric probe)
-
This compound derivatives
-
Celecoxib (positive control)
-
Assay buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Addition: Add the this compound derivatives and celecoxib at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells.
-
Incubation: Incubate the plate for a specified time at room temperature to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid and TMPD.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm in kinetic mode for a set period.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Conclusion
The data and methodologies presented in this guide underscore the significant potential of this compound-based materials as a fertile ground for the discovery of novel therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications, coupled with a versatile synthetic handle for optimization, positions them as a compelling scaffold for future drug development endeavors. While direct head-to-head comparisons with a broader range of established drugs and other heterocyclic systems are still needed for a complete picture, the existing evidence strongly suggests that this compound derivatives are a class of compounds worthy of continued and intensified investigation. The detailed experimental protocols provided herein offer a standardized framework for researchers to further explore and benchmark the performance of these promising new materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. anjs.edu.iq [anjs.edu.iq]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. scispace.com [scispace.com]
- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 5-Bromothiazole: A Guide for Laboratory Professionals
The proper disposal of 5-Bromothiazole is a critical aspect of laboratory safety and environmental responsibility. As a halogenated heterocyclic compound, this compound is classified as hazardous waste and requires a specific disposal protocol. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to comply with regulatory standards. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This substance is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical splash goggles and a face shield.
-
Lab Coat: A fully-buttoned laboratory coat.
-
Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK EN14387) if working outside of a certified chemical fume hood or if there is a risk of inhalation.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Quantitative Hazard and Storage Data
The following table summarizes key hazard information for this compound and the general regulatory limits for hazardous waste accumulation in a laboratory setting.
| Parameter | Value / Classification | Source |
| GHS Hazard Codes | H302, H315, H317, H318, H335 | |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Skin Sensitization 1, Eye Damage 1, STOT SE 3 | |
| Flash Point | 76.7 °C (170.1 °F) - closed cup | |
| Target Organs | Respiratory system | |
| Satellite Accumulation Area (SAA) Limit | Max. 55 gallons of hazardous waste | [3][4] |
| Acutely Toxic Waste (P-list) SAA Limit | Max. 1 quart of liquid or 1 kg of solid | [3][4] |
Note: While this compound is hazardous, it is not explicitly categorized as a "P-list" (acutely toxic) waste in the provided search results. However, it is crucial to consult your institution's specific guidelines.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[3][5] Direct disposal via sink drains or as regular trash is strictly prohibited.[5][6]
Experimental Protocol: Waste Segregation and Collection
This protocol outlines the standard procedure for collecting this compound waste in a laboratory setting. In-lab treatment or neutralization is generally not recommended; the focus is on safe collection for professional disposal.[7]
1. Waste Container Selection and Preparation:
- Select a container that is chemically compatible with this compound and other halogenated organic waste. High-density polyethylene (B3416737) (HDPE) or glass containers with a secure, screw-top cap are appropriate.[8][9]
- Ensure the container is in good condition, free from cracks or leaks.[2][6]
- Before adding any waste, affix a "Hazardous Waste" label to the container.[2][10]
2. Waste Collection:
- Collect all waste containing this compound, including residual amounts, contaminated materials (e.g., pipette tips, absorbent pads), and solutions, in the designated hazardous waste container.
- Crucially, segregate halogenated waste from non-halogenated waste streams. this compound waste must only be combined with other compatible halogenated organic compounds.[7][11][12]
- Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]
- Keep the waste container securely capped at all times, except when actively adding waste.[2][3][5]
3. Labeling the Waste Container:
- On the hazardous waste label, clearly list all chemical constituents and their approximate concentrations.[7] Use full chemical names; do not use abbreviations or formulas.[2][10]
- Ensure the generator's name and contact information are accurately filled out.[2]
- Mark the date when the first drop of waste is added to the container.[4]
4. Storage in a Satellite Accumulation Area (SAA):
- Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[3][4][8]
- The SAA should be a secondary containment system to prevent spills from spreading.[2]
- Store incompatible waste types, such as acids and bases, separately within the SAA.[8]
5. Arranging for Disposal:
- Once the waste container is full or you have no further use for it, complete and submit a hazardous waste disposal form to your institution's EHS department for pickup.[3]
- EHS will then arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility for final treatment, likely via incineration.[2][3]
Spill Management
In the event of a this compound spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team.[10]
-
For small, manageable spills, ensure you are wearing the appropriate PPE.
-
Contain the spill using absorbent pads or another suitable material.
-
Carefully collect the absorbent material and any contaminated debris, placing it in a sealed, properly labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.[2]
Procedural Diagrams
The following diagrams illustrate the key workflows for the proper disposal of this compound.
References
- 1. fishersci.be [fishersci.be]
- 2. benchchem.com [benchchem.com]
- 3. odu.edu [odu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. uakron.edu [uakron.edu]
- 12. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
Safe Handling and Disposal of 5-Bromothiazole: A Procedural Guide
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 5-Bromothiazole. Adherence to these step-by-step procedures is critical for ensuring personal safety, maintaining experimental integrity, and complying with environmental regulations.
Operational Plan: Step-by-Step Handling
Step 1: Risk Assessment and Preparation Before handling, a thorough risk assessment must be conducted. This compound is a combustible liquid that is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1][2][3] All operations must be performed within a certified chemical fume hood to ensure adequate ventilation.[4][5] The work area should be equipped with an emergency eyewash station and a safety shower.
Step 2: Donning Personal Protective Equipment (PPE) The following PPE is mandatory for handling this compound. Donning should occur in a clean area before entering the laboratory space where the chemical is handled.
-
Hand Protection : Wear double-layered chemical-resistant gloves, such as nitrile or Viton.[4] Gloves must be inspected for any signs of degradation or puncture before use.[6]
-
Eye and Face Protection : Use tightly fitting safety goggles and a face shield for comprehensive protection against splashes.[4][6]
-
Body Protection : A fully-buttoned, long-sleeved laboratory coat is required.[4][5] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : Work must be conducted in a chemical fume hood.[4] If there is a risk of exposure exceeding limits, a respirator with a type ABEK (EN14387) filter is necessary.
Step 3: Chemical Handling Procedure
-
Dispensing : When transferring or dispensing the liquid, use caution to avoid splashing and aerosol generation.
-
Heating : Keep this compound away from heat, sparks, and open flames as it is a combustible liquid.[7]
-
Hygiene : Do not eat, drink, or smoke in the handling area.[3][7] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][8][9]
Step 4: Doffing PPE and Decontamination To prevent cross-contamination, remove PPE in the following order before exiting the work area:
-
Gloves (outer layer).
-
Face shield and goggles.
-
Lab coat or apron.
-
Gloves (inner layer). Dispose of all single-use PPE as hazardous waste. Reusable PPE must be decontaminated according to institutional guidelines.
Emergency Procedures
Spill Management Protocol
In the event of a spill, evacuate personnel from the immediate area and ensure the space is well-ventilated.[6]
-
Containment : For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.
-
Neutralization : There is no specific neutralization agent; the focus is on safe absorption and collection.
-
Collection : Carefully collect the absorbed material and any contaminated soil or surfaces using non-sparking tools and place it into a designated, sealable container for hazardous waste.[6]
-
Decontamination : Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.[10]
-
Disposal : The sealed container must be labeled and disposed of as halogenated organic waste.[10]
First Aid Measures
Immediate first aid is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][11][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[5][8][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8][9][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Call a physician or poison control center immediately.[6][7][11] |
Quantitative Data and Safety Summary
The following table summarizes key quantitative data and hazard classifications for this compound.
| Property | Value |
| Molecular Formula | C₃H₂BrNS[13][14][15] |
| Molecular Weight | 164.02 g/mol [13][14] |
| Appearance | Clear yellow to brown liquid[15][16] |
| Density | 1.835 g/cm³ at 25 °C[14] |
| Boiling Point | 197.4 °C at 760 mmHg[13] |
| Flash Point | 76.7 °C (170.1 °F) - closed cup |
| GHS Hazard Statements | H302: Harmful if swallowed[1][3]H315: Causes skin irritation[1][3]H317: May cause an allergic skin reactionH318/H319: Causes serious eye damage/irritation[1][3]H335: May cause respiratory irritation[6] |
| Storage | Store in a cool, well-ventilated place away from incompatible materials such as oxidizing agents. Keep container tightly closed.[5][7][8] |
Disposal Plan
Step 1: Waste Segregation All waste contaminated with this compound, including unused product, absorbent materials from spills, and contaminated PPE, must be segregated as halogenated organic waste .[4][10] Do not mix with non-hazardous or other types of chemical waste to prevent dangerous reactions and ensure proper disposal.[17]
Step 2: Containerization and Labeling
-
Use a chemically compatible, leak-proof container for waste collection.[17][18]
-
The container must be clearly labeled with "Hazardous Waste," the name "this compound," and a description of its contents.[18]
-
Keep the container tightly sealed except when adding waste. Store it in a designated satellite accumulation area.[8][18]
Step 3: Final Disposal Dispose of the hazardous waste through an approved waste disposal company or your institution's environmental health and safety office.[3][8] Ensure that all local, state, and federal regulations for hazardous waste disposal are followed. Do not dispose of down the drain or in general trash.
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. 5-Bromo-1,2-thiazole | C3H2BrNS | CID 12631174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.be [fishersci.be]
- 3. This compound | 3034-55-7 | TCI EUROPE N.V. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 3034-55-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. accelachem.com [accelachem.com]
- 13. This compound | CAS#:3034-55-7 | Chemsrc [chemsrc.com]
- 14. This compound 95 3034-55-7 [sigmaaldrich.com]
- 15. chemimpex.com [chemimpex.com]
- 16. This compound CAS#: 3034-55-7 [chemicalbook.com]
- 17. nipissingu.ca [nipissingu.ca]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
